molecular formula C11H14N2O B1303838 2-Butyl-1,3-benzoxazol-5-amine CAS No. 885949-91-7

2-Butyl-1,3-benzoxazol-5-amine

Cat. No.: B1303838
CAS No.: 885949-91-7
M. Wt: 190.24 g/mol
InChI Key: GNCQBYWFIUBHEZ-UHFFFAOYSA-N
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Description

2-Butyl-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQBYWFIUBHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377411
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-91-7
Record name 2-butyl-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Butyl-1,3-benzoxazol-5-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery programs. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules and targeted therapies. This guide details a reliable two-step synthesis beginning with the readily available precursor, 2-amino-4-nitrophenol.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

  • Cyclization: Condensation of 2-amino-4-nitrophenol with valeric acid to form the intermediate, 2-butyl-5-nitro-1,3-benzoxazole.

  • Reduction: Selective reduction of the nitro group of the intermediate to yield the final product, this compound.

This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of both the cyclization and reduction steps.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2-amino-4-nitrophenol 2-amino-4-nitrophenol 2-butyl-5-nitro-1,3-benzoxazole 2-butyl-5-nitro-1,3-benzoxazole 2-amino-4-nitrophenol->2-butyl-5-nitro-1,3-benzoxazole Step 1: Cyclization (Valeric Acid, PPA) This compound This compound 2-butyl-5-nitro-1,3-benzoxazole->this compound Step 2: Reduction (H2, Pd/C)

A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of 2-Butyl-5-nitro-1,3-benzoxazole (Cyclization)

The formation of the benzoxazole ring is achieved through the condensation of a 2-aminophenol with a carboxylic acid.[1] This reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to yield the benzoxazole core.[1]

Reaction Mechanism

The reaction is typically acid-catalyzed. Polyphosphoric acid (PPA) is a particularly effective reagent as it serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the cyclized product.

Experimental Protocol

Materials:

  • 2-Amino-4-nitrophenol

  • Valeric acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq).

  • To this, add polyphosphoric acid (10-15 times the weight of the 2-amino-4-nitrophenol).

  • Begin stirring the mixture and add valeric acid (1.2 eq) dropwise.

  • Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-butyl-5-nitro-1,3-benzoxazole as a solid.

Reactant/Product Molar Mass ( g/mol ) Equivalents Purity Expected Yield
2-Amino-4-nitrophenol154.121.0>98%-
Valeric acid102.131.2>99%-
2-Butyl-5-nitro-1,3-benzoxazole220.23->95%75-85%

Part 2: Synthesis of this compound (Reduction)

The final step in the synthesis is the reduction of the nitro group at the 5-position of the benzoxazole ring to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and straightforward product isolation.[2]

Reaction Mechanism

The reduction of the nitro group is readily achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is highly selective for the nitro group, leaving the benzoxazole ring and the butyl side chain intact.

Experimental Protocol

Materials:

  • 2-Butyl-5-nitro-1,3-benzoxazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve 2-butyl-5-nitro-1,3-benzoxazole (1.0 eq) in methanol or ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol% of the substrate) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Reactant/Product Molar Mass ( g/mol ) Equivalents Purity Expected Yield
2-Butyl-5-nitro-1,3-benzoxazole220.231.0>95%-
This compound190.24->98%90-98%

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this pathway accessible to a wide range of researchers. The final product serves as a versatile intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887. [Link]

  • Nguyen, T. B., & Retailleau, P. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Letters, 19(15), 3887–3890. [Link]

  • Bennehalli, B., et al. (2016). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 6(3), 752-767. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2010). Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. Organic Letters, 12(4), 812–815. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Alter, N., et al. (2009). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. Tetrahedron Letters, 50(48), 6766-6768. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitro compounds to amines. [Link]

  • Wang, L., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 2-Butyl-1,3-benzoxazol-5-amine. As a member of the benzoxazole class, this molecule is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities associated with its core scaffold.[1][2] The therapeutic potential and developability of any new chemical entity are intrinsically linked to its physicochemical characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] This document outlines the predicted key properties of this compound, including lipophilicity (LogP), acidity constant (pKa), aqueous solubility, and melting point. Furthermore, it details robust, step-by-step experimental protocols for the empirical determination of these parameters, ensuring scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals initiating studies on this or structurally related compounds.

Introduction and Rationale

The benzoxazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds.[3] Derivatives of this core structure are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[1][4][5][6] The specific compound, this compound, combines three key structural features:

  • The Benzoxazole Core: A rigid, bicyclic aromatic system that acts as a versatile pharmacophore.

  • A 2-Butyl Group: A moderately lipophilic alkyl chain that can influence membrane permeability and binding interactions.

  • A 5-Amino Group: A basic functional group that significantly impacts aqueous solubility and pKa, and can serve as a key hydrogen bonding moiety or a site for further chemical modification.

Understanding the interplay of these structural components through the lens of their physicochemical properties is critical for the rational design of new therapeutic agents.[3] Properties such as solubility and lipophilicity are fundamental determinants of a drug candidate's success, influencing everything from in vitro assay reliability to in vivo bioavailability.[7][8] This guide provides the predictive data and experimental framework necessary to thoroughly characterize this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its chemical structure and data from analogous compounds in the scientific literature. They serve as a crucial starting point for experimental design and analytical method development.

PropertyPredicted ValueRationale / Significance
Molecular Formula C₁₁H₁₄N₂O---
Molecular Weight 190.24 g/mol Essential for all stoichiometric calculations and analytical characterization.
Appearance Off-white to light yellow solidBased on typical appearance of aromatic amines and benzoxazole derivatives.[9]
Predicted Melting Point 85 - 95 °CThe presence of the amine group allows for hydrogen bonding, increasing the melting point relative to non-aminated benzoxazoles. Impurities will lower and broaden this range.
Predicted LogP 2.5 - 3.5The butyl group adds significant lipophilicity, balanced by the polar amine and benzoxazole nitrogen/oxygen. This value suggests moderate to good membrane permeability.
Predicted pKa 4.0 - 5.0The primary aromatic amine is expected to be weakly basic. This pKa is crucial for predicting ionization state at physiological pH (7.4), which affects solubility and receptor interaction.
Predicted Aqueous Solubility Low to ModerateWhile the amine group can be protonated to form soluble salts at low pH, the neutral form at physiological pH is expected to have limited solubility due to the lipophilic butyl group and aromatic core.[10]

Synthesis and Characterization Workflow

A plausible and efficient synthesis of this compound involves the condensation of a 2-aminophenol derivative with a carboxylic acid, a well-established method for forming the benzoxazole ring.[9][11]

Proposed Synthetic Pathway

The primary route involves the reaction of 2,4-diaminophenol with pentanoic acid (or a more reactive derivative like pentanoyl chloride) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[2][12]

Synthetic Workflow Figure 1: Proposed Synthetic & Purification Workflow Reactants Reactants: 2,4-Diaminophenol + Pentanoic Acid Reaction Condensation Reaction (Polyphosphoric Acid, 170-200°C) Reactants->Reaction Quench Reaction Quench (Ice water & Neutralization) Reaction->Quench 1.5-2.5h Extraction Crude Product Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Silica Gel Column Chromatography) Extraction->Purification Product Pure this compound Purification->Product

Caption: Figure 1: Proposed Synthetic & Purification Workflow

Analytical Characterization Workflow

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed using a suite of standard analytical techniques before proceeding to physicochemical property determination.

Analytical_Workflow Figure 2: Analytical Characterization Workflow start Purified Solid nmr NMR Spectroscopy (¹H, ¹³C) Confirms structure & connectivity start->nmr ms Mass Spectrometry (MS) Confirms molecular weight start->ms ir Infrared (IR) Spectroscopy Confirms functional groups start->ir hplc Purity Assessment (HPLC) Determines % purity (>95%) nmr->hplc ms->hplc ir->hplc end Characterized Compound Ready for Property Testing hplc->end

Caption: Figure 2: Analytical Characterization Workflow

Experimental Protocols for Physicochemical Profiling

The following sections provide detailed, self-validating protocols for the experimental determination of the core physicochemical properties. These methods are based on established industry and regulatory standards.[13]

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides an indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden the melting range.[14]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Tap the closed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the loaded capillary into a calibrated melting point apparatus (e.g., Mettler Toledo MP series or a Thiele tube).[14]

    • Perform a rapid initial determination by heating at a rate of 10-20°C/min to find the approximate melting point.

    • Allow the apparatus to cool at least 20°C below the approximate melting point.

    • Perform a second, careful determination with a fresh sample, heating at a slow rate of 1-2°C/min near the expected melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂. Repeat for a total of three careful determinations.

Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination

Causality: LogP is the measure of a compound's lipophilicity, which is a critical predictor of its ability to cross biological membranes. The Shake-Flask method is the gold standard for its direct measurement, as defined by OECD Guideline 107.[13][15]

Methodology:

  • Pre-saturation: Prepare two stock solutions: n-octanol saturated with water and water saturated with n-octanol by shaking them together for 24 hours and allowing the phases to separate. Use the appropriate phase for all subsequent steps.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in n-octanol (saturated with water). The concentration should be below 0.01 M.[16]

    • Prepare at least three test vessels (e.g., centrifuge tubes) with varying volume ratios of the octanol and aqueous phases (e.g., 1:1, 2:1, 1:2).

  • Equilibration:

    • Add the compound's octanol stock solution and the pre-saturated water to the test vessels.

    • Shake the vessels at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

  • Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase (octanol and aqueous).

    • Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ).[13]

    • P = Cₒ / Cₐ

    • LogP = log₁₀(P)

    • The final LogP value is the average of the results from the different phase ratios.

Protocol 3: Thermodynamic Aqueous Solubility Determination

Causality: Aqueous solubility is a critical factor for drug absorption and formulation.[7][8] The equilibrium shake-flask method is considered the most reliable for determining thermodynamic solubility.[17]

Methodology:

  • Medium Preparation: Prepare the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous medium. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[17]

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved particles.[7]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or LC-MS/MS) against a calibration curve.[7][10]

  • Data Reporting: The solubility is reported in units of mg/mL or µM. The pH of the saturated solution should also be measured and reported.[17]

Protocol 4: pKa Determination by Potentiometric Titration

Causality: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. This governs solubility, receptor binding, and membrane transport. Potentiometric titration is a highly precise and common method for pKa determination.[18][19][20]

Methodology:

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds). A typical concentration is around 1-10 mM.

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[18]

  • Titration:

    • Since this compound is a base, it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).

    • Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring.

    • Immerse the calibrated pH electrode.

    • Add the titrant (HCl) in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point.[18] This point can be precisely located on the original titration curve.

Relevance in Drug Discovery and Development

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][6] Aminobenzoxazole derivatives, in particular, have emerged as a promising class.[4] The physicochemical data generated for this compound will directly inform its potential as a drug candidate. For instance, a LogP between 1 and 3 is often considered optimal for oral bioavailability. The determined pKa will clarify its charge state in the gut versus the bloodstream, affecting absorption and distribution. Low aqueous solubility may necessitate formulation strategies or chemical modifications to improve its profile. This foundational data is indispensable for guiding hit-to-lead optimization and ensuring the selection of candidates with a higher probability of success in later development stages.[7][8]

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.).
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles - Benchchem. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (n.d.).
  • (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW - ResearchGate. (2025, August 10).
  • Melting point determination. (n.d.).
  • Partition coefficient octanol/water | Pesticide Registration Toolkit. (n.d.).
  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Estimating the octanol-water partition coefficient for chemical substances: - GOV.UK. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
  • Biological activities of benzoxazole and its derivatives - ResearchGate. (n.d.).
  • OECD 107, OECD 117 and OECD 123 - Phytosafe. (n.d.).
  • Partition coefficient: slow stirring method according to OECD 123 - Analytice. (2021, April 12).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Shake-Flask Solubility Assay - Bienta. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (2019, November 19).
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - MDPI. (n.d.).
  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. (n.d.).
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - NIH. (2021, November 3).
  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... - ResearchGate. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023, August 11).
  • Ullmann's Encyclopedia of Industrial Chemistry - ResearchGate. (n.d.).
  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed Central. (n.d.).
  • Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia. (n.d.).
  • Ullmann's Encyclopedia of Industrial Chemistry - 2012 - Wiley Analytical Science. (2012, January 9).
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH. (2025, July 27).
  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.).

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An In-depth Technical Guide to 2-Butyl-1,3-benzoxazol-5-amine (CAS Number 885949-91-7): A Multi-Target Directed Ligand for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile synthetic handles have made it a cornerstone in the development of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 2-Butyl-1,3-benzoxazol-5-amine, a compound that has emerged from a rational drug design strategy aimed at combating the multifactorial pathology of Alzheimer's disease.[5][6]

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of pathological events, including cholinergic deficits, the aggregation of amyloid-beta (Aβ) plaques, and neuronal loss.[7][8] The complexity of AD has spurred the development of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple pathological targets simultaneously.[9] this compound was developed as part of a library of compounds designed using a scaffold hopping MTDL strategy, with the goal of concurrently inhibiting cholinesterases and Aβ aggregation.[7][8] This guide provides a comprehensive technical overview of this promising compound for researchers in neuropharmacology and drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 885949-91-7[10]
Molecular Formula C₁₁H₁₄N₂O[11]
Molecular Weight 190.25 g/mol [11]
Boiling Point 155°C at 0.4 mm Hg[12]
Density (Predicted) 1.134 ± 0.06 g/cm³[12]
pKa (Predicted) 7.35 ± 0.10[12]

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles can be achieved through various methods, with a common and effective approach being the condensation of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions.[2] The synthesis of the library of 2-substituted benzo[d]oxazol-5-amine derivatives, including the 2-butyl variant, involved the reaction of 2,4-diaminophenol with the corresponding carboxylic acid in the presence of a condensing agent.[7][8]

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route, a foundational method for generating 2-substituted benzoxazoles.

Synthesis_of_2_Butyl_1_3_benzoxazol_5_amine General Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_4_diaminophenol 2,4-Diaminophenol reaction_step Condensation/ Cyclization 2_4_diaminophenol->reaction_step pentanoic_acid Pentanoic Acid pentanoic_acid->reaction_step product This compound reaction_step->product Polyphosphoric Acid (PPA) Heat

Caption: General synthesis of this compound.

Exemplary Experimental Protocol

While the precise, step-by-step protocol for this specific compound is detailed in the primary literature, a general procedure for the synthesis of 2-substituted-5-aminobenzoxazoles is as follows. This protocol is based on established methods for similar compounds.[2]

  • Reaction Setup: To a round-bottom flask, add 2,4-diaminophenol dihydrochloride (1 equivalent) and pentanoic acid (1.1 equivalents).

  • Addition of Condensing Agent: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively.

  • Reaction Conditions: Heat the reaction mixture with stirring, typically at a temperature range of 150-180°C, for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The expected spectral data would confirm the presence of the butyl chain, the benzoxazole core, and the amine group.

In-Depth Biological Activity and Mechanism of Action

This compound was identified as a promising multi-target-directed ligand for Alzheimer's disease. Its biological activity was assessed through a series of in-vitro and in-vivo studies.[7][8]

Multi-Target Engagement Strategy

The design of this compound is predicated on the hypothesis that simultaneously targeting both cholinergic pathways and amyloid-beta aggregation can lead to a more effective therapeutic outcome in Alzheimer's disease.

MTDL_Strategy Multi-Target-Directed Ligand Strategy for AD cluster_targets Pathological Targets in AD cluster_outcomes Therapeutic Outcomes Compound This compound AChE_BuChE Acetylcholinesterase (AChE) Butyrylcholinesterase (BuChE) Compound->AChE_BuChE Inhibition Abeta_Aggregation Amyloid-Beta (Aβ) Aggregation Compound->Abeta_Aggregation Inhibition Cholinergic_Enhancement Increased Acetylcholine Levels (Improved Cognition) AChE_BuChE->Cholinergic_Enhancement Reduced_Plaques Reduced Aβ Plaque Formation (Neuroprotection) Abeta_Aggregation->Reduced_Plaques

Caption: The multi-target approach of the lead compound.

Quantitative Biological Data

The primary research identified an optimal compound from the synthesized library, designated as compound 92 , which is reported to be the 2-butyl derivative. This compound demonstrated a potent and balanced biological activity profile.[7][8]

AssayActivity (IC₅₀ / Inhibition %)
Acetylcholinesterase (AChE) Inhibition IC₅₀ = 0.052 ± 0.010 µM
Butyrylcholinesterase (BuChE) Inhibition IC₅₀ = 1.085 ± 0.035 µM
Amyloid-Beta Aggregation Inhibition Significant inhibition at 20 µM
Blood-Brain Barrier Permeability (PAMPA) Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹
Neuroprotection (SH-SY5Y cells) Neuroprotective properties at 40 µM

Data sourced from the abstract of Gutti et al., European Journal of Medicinal Chemistry, 2019.[7][8]

These results indicate that this compound is a potent inhibitor of AChE, with moderate activity against BuChE. Its ability to inhibit Aβ aggregation, coupled with good blood-brain barrier permeability and neuroprotective effects, underscores its potential as a disease-modifying agent for Alzheimer's disease.[7][8]

In-Vivo Efficacy

In vivo studies using a scopolamine-induced amnesia model (Y-maze test) and an Aβ₁₋₄₂-induced rat model (Morris water maze test) demonstrated that oral administration of the lead compound at 10 mg/kg significantly improved cognitive and spatial memory impairments.[7][8]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound. These are based on standard, widely used protocols in the field.

Workflow for In-Vitro Characterization

Experimental_Workflow In-Vitro Characterization Workflow Start Synthesized Compound Cholinesterase_Assay Cholinesterase Inhibition Assay (Ellman's Method) Start->Cholinesterase_Assay Abeta_Assay Aβ Aggregation Assay (Thioflavin T) Start->Abeta_Assay PAMPA_Assay BBB Permeability Assay (PAMPA) Start->PAMPA_Assay Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y Cells, MTT) Start->Neuroprotection_Assay End Comprehensive In-Vitro Profile Cholinesterase_Assay->End Abeta_Assay->End PAMPA_Assay->End Neuroprotection_Assay->End

Caption: Workflow for in-vitro biological evaluation.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8][13][14]

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman's Reagent) Solution: 10 mM in phosphate buffer.

    • AChE or BChE Enzyme Solution: Prepare a stock solution in phosphate buffer to achieve a final concentration that gives a linear reaction rate (e.g., 0.1 U/mL).

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water (prepare fresh).

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To triplicate wells, add:

      • Blank: 180 µL of phosphate buffer.

      • Control (100% activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of buffer/DMSO.

      • Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of test compound dilution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI) to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Amyloid-Beta Aggregation Assay (Thioflavin T Method)

This assay uses the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.[12][15]

  • Reagent Preparation:

    • Aβ₁₋₄₂ Peptide: Prepare a stock solution by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), then dilute into a buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration (e.g., 20 µM).

    • Thioflavin T (ThT) Stock Solution: Prepare a stock solution (e.g., 8 mg/mL) in phosphate buffer and filter through a 0.2 µm filter. Store in the dark.

    • Test Compound: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well black plate, combine the Aβ₁₋₄₂ peptide solution with either the test compound dilutions or vehicle control.

    • Incubate the plate at 37°C with gentle shaking to promote fibril formation.

    • At specified time points, add the ThT working solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~482 nm.

    • Compare the fluorescence intensity in the presence of the test compound to the control to determine the percentage of inhibition of Aβ aggregation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability

This cell-free assay predicts passive diffusion across the blood-brain barrier.[3][7]

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.

  • Assay Setup:

    • The acceptor wells of a 96-well plate are filled with a buffer solution.

    • The lipid-coated filter plate is placed on top of the acceptor plate.

    • The test compound, dissolved in a buffer at a known concentration, is added to the donor wells (the top of the filter plate).

  • Incubation: The "sandwich" plate is incubated at room temperature for a set period (e.g., 5 hours).

  • Data Acquisition and Analysis:

    • After incubation, the concentrations of the compound in the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.

    • The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [drug]acceptor / [drug]equilibrium)

    • Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.

Protocol 4: Neuroprotection Assay (MTT Assay in SH-SY5Y Cells)

This assay assesses the ability of the compound to protect neuronal cells from Aβ-induced toxicity by measuring cell viability.[16]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media and seed them into a 96-well plate.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Induce toxicity by adding Aβ₁₋₄₂ oligomers to the wells (except for the control wells).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) is not widely available, guidance can be taken from related aminobenzoxazole compounds.[17][18]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion and Future Directions

This compound stands out as a promising lead compound in the quest for effective Alzheimer's disease therapeutics. Its development through a rational, multi-target design strategy has yielded a molecule with potent anticholinesterase activity, Aβ anti-aggregation properties, favorable CNS permeability, and demonstrated neuroprotective effects. The in-vivo data further supports its potential to ameliorate cognitive deficits.

Future research should focus on a comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicology studies, to fully assess its drug-like properties and safety profile. Further structural modifications could also be explored to optimize its activity against both cholinesterases and Aβ aggregation, potentially leading to the development of a clinical candidate for the treatment of Alzheimer's disease. This guide serves as a foundational resource for researchers aiming to build upon this important work.

References

  • Gutti, G. et al. (2019). Discovery of novel series of 2-substituted benzo[d]oxazol-5-amine derivatives as multi-target directed ligands for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 182, 111613.[5][7][8]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from Creative Bioarray website.[7]

  • BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. Retrieved from BenchChem website.[8]

  • Thioflavin T spectroscopic assay. (n.d.). Retrieved from a publicly available protocol source.[12]

  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Retrieved from BenchChem website.[18]

  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Retrieved from BenchChem website.[13]

  • ResearchGate. (n.d.). Cholinesterase (ChE) Test Using Ellman's Photometric Method. Retrieved from ResearchGate.[14]

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Retrieved from BroadPharm website.[19]

  • Protocols.io. (n.d.). Thioflavin-T (ThT) Aggregation assay. Retrieved from Protocols.io.[15]

  • Protocols.io. (2023). MTT assay protocol. Retrieved from Protocols.io.[16]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Evotec website.

  • MDPI. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Life, 14(12), 1555.[6]

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  • ACS Chemical Neuroscience. (2018). Thiazolyl-thiadiazines as Beta Site Amyloid Precursor Protein Cleaving Enzyme-1 (BACE-1) Inhibitors and Anti-inflammatory Agents: Multitarget-Directed Ligands for the Afficient Management of Alzheimer's Disease.[22]

  • MDPI. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules.

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.[4]

  • PubMed. (n.d.). MTDL design strategy in the context of Alzheimer's disease: from lipocrine to memoquin and beyond.[5]

  • PubMed Central. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.[3]

  • PubMed Central. (n.d.). Multitarget-Directed Ligands for Alzheimer's Disease: Recent Novel MTDLs and Mechanistic Insights.[9]

  • PubMed Central. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.[23]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole nucleus is a paramount heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1][2] This guide provides a detailed examination of a specific derivative, 2-Butyl-1,3-benzoxazol-5-amine (CAS No. 885949-91-7). While this molecule is not extensively characterized in public literature, this document, leveraging data from analogous structures and established analytical principles, offers a comprehensive technical overview of its molecular structure and, critically, its conformational dynamics. We will explore the molecule's architecture, outline robust protocols for computational and experimental conformational analysis, and discuss the profound implications of its three-dimensional structure on potential biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the structural attributes of novel benzoxazole derivatives.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone of modern drug discovery, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] Their therapeutic versatility stems from the unique electronic and structural characteristics of the fused benzene and oxazole ring system. This aromatic core can engage in various non-covalent interactions with biological macromolecules, acting as an effective pharmacophore.[1] The substituents at the 2- and 5-positions of the benzoxazole ring play a crucial role in modulating this activity, influencing factors such as target specificity, potency, and pharmacokinetic (ADMET) properties.[5]

The molecule of interest, this compound, combines three key structural features:

  • The rigid, planar benzoxazole core.

  • A flexible n-butyl chain at the 2-position, which can explore a range of conformations.

  • An amine group at the 5-position, a common functional group for tuning solubility and providing a key interaction point with biological targets.

Understanding the conformational preferences of the flexible butyl group is paramount, as its spatial orientation can dictate how the molecule fits into a target's binding site, directly impacting its efficacy.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is the precise characterization of the molecule's identity and core properties.

Chemical Structure

The chemical structure of this compound is depicted below. It consists of a central benzoxazole ring system with a butyl group attached to carbon 2 and an amine group attached to carbon 5.

Structure: Chemical structure of this compound

Physicochemical Data

While extensive experimental data for this specific molecule is not publicly available, we can tabulate its fundamental properties and provide estimated values for key descriptors based on related aminobenzoxazole structures.[6] These parameters are critical for predicting the molecule's behavior in biological systems.

PropertyValue / Estimated ValueSource
CAS Number 885949-91-7[7][8]
Molecular Formula C₁₁H₁₄N₂O[7]
Molecular Weight 190.25 g/mol [7]
Appearance Predicted: Solid (at 25°C)
XLogP3 (Estimated) ~2.0 - 3.0[6]
Hydrogen Bond Donors 1 (from -NH₂)[6]
Hydrogen Bond Acceptors 2 (from -N= and -O-)[6]
pKa (Amine, Estimated) ~4.0 - 5.0[6]
Rotatable Bonds 3 (within the butyl chain)-

Conformational Analysis: A Dual Approach

The conformational landscape of this compound is primarily defined by the rotation around the three single bonds within the n-butyl side chain. The analysis of these conformations requires a synergistic combination of computational modeling and experimental validation.

Theoretical Underpinnings

Conformational analysis is the study of the energetics of a molecule as its constituent parts rotate around single bonds.[9] For the butyl chain, rotation around the C-C bonds leads to different spatial arrangements (conformers), each with a distinct potential energy. The most stable conformers will be those that minimize steric hindrance and torsional strain. The key rotatable bonds are:

  • τ1: C(oxazole)-C(butyl)

  • τ2: C1(butyl)-C2(butyl)

  • τ3: C2(butyl)-C3(butyl)

The anti conformation, where bulky groups are 180° apart, is generally the most stable, while gauche (60° apart) and eclipsed (0° apart) conformations are progressively higher in energy.

Computational Modeling Workflow

Computational chemistry provides a powerful means to predict the low-energy conformations of flexible molecules.[10] A robust protocol involves a systematic or stochastic search of the conformational space followed by quantum mechanical optimization.

  • Initial Structure Generation:

    • Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw).

    • Generate an initial 3D structure using a standard molecular mechanics force field (e.g., MMFF94). Perform a quick energy minimization to obtain a reasonable starting geometry.

  • Conformational Search:

    • Causality: To avoid missing relevant conformers, a systematic search is often preferred for molecules with a small number of rotatable bonds.

    • Utilize a computational chemistry package (e.g., Spartan, Gaussian, ORCA).

    • Define the rotatable bonds (τ1, τ2, τ3) for the search.

    • Perform a systematic search, rotating each bond in increments (e.g., 60°), generating all possible staggered conformers. This will create a library of potential structures.

  • Geometry Optimization and Energy Calculation:

    • Causality: Each conformer from the search must be optimized to find its true local energy minimum. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for this purpose.

    • For each generated conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

    • Calculate the single-point energy of each optimized structure with a larger basis set (e.g., 6-311+G**) for improved accuracy.

  • Analysis of Results:

    • Rank the conformers by their relative energies. The conformer with the lowest energy is the predicted global minimum.

    • Analyze the dihedral angles of the low-energy conformers (e.g., those within 2-3 kcal/mol of the global minimum) as these are the most likely to be populated at room temperature.

    • Calculate the Boltzmann population of each conformer to estimate its relative abundance.

G cluster_0 Computational Analysis Workflow A 1. 2D Structure Input B 2. 3D Structure Generation (MMFF94 Minimization) A->B C 3. Systematic Conformational Search (Rotate τ1, τ2, τ3) B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D E 5. Single-Point Energy Calculation (Higher Basis Set) D->E F 6. Energy Ranking & Boltzmann Analysis E->F G Predicted Low-Energy Conformational Ensemble F->G

Caption: Workflow for computational conformational analysis.

Experimental Validation via NMR Spectroscopy

Computational models must be validated experimentally. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is the premier technique for this purpose in solution.[11][12]

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of one atom is altered by the saturation of another nearby atom.[13] This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is only observed for protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[12][13] A 2D NOESY experiment generates a spectrum where off-diagonal cross-peaks connect protons that are spatially proximate.[11]

  • Sample Preparation:

    • Dissolve a sufficient amount (typically 5-10 mg) of purified this compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

    • Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons. Assign the aromatic protons and the distinct protons of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

    • Set up a 2D NOESY (or ROESY, which is better for intermediate-sized molecules) experiment on a high-field NMR spectrometer (≥ 500 MHz).

    • Causality: The mixing time (tm) is a critical parameter. It is the period during which the NOE effect builds up. A range of mixing times (e.g., 200-800 ms) should be tested to find the optimal value for observing key correlations without spin diffusion artifacts.

  • Data Analysis:

    • Process the 2D data to generate the NOESY spectrum.

    • Identify cross-peaks between protons of the butyl chain and protons on the aromatic benzoxazole ring.

    • Key Correlation: A strong NOE cross-peak between, for example, the first methylene protons of the butyl chain and the H-7 proton of the benzoxazole ring would strongly support a conformation where the butyl chain folds back over the ring system.

    • Compare the observed NOE correlations with the inter-proton distances calculated from the low-energy conformers obtained from the computational model. A strong agreement validates the predicted conformational ensemble.

Conformation and its Impact on Biological Activity

The conformation of a drug molecule is not merely a structural curiosity; it is often the primary determinant of its biological function. Different conformers present different three-dimensional shapes to a biological target, such as an enzyme's active site or a receptor's binding pocket.

A flexible molecule like this compound exists as an equilibrium of its low-energy conformers. However, it is widely accepted that a biological target often binds to only one specific, "bioactive" conformation. This conformation may not necessarily be the lowest-energy conformer in solution but must be energetically accessible.

The butyl chain's conformation determines its reach and the volume it occupies. An extended, linear conformation might fit into a long, hydrophobic pocket, while a more folded, compact conformation might be required for a smaller, more enclosed binding site. The ability of the molecule to adopt the correct bioactive conformation is a critical component of its structure-activity relationship (SAR).

G cluster_1 Structure-Activity Relationship Mol This compound (Ensemble of Conformers) Conf_A Conformer A (Extended) Mol->Conf_A Adopts Conf_B Conformer B (Folded) Mol->Conf_B Adopts Target Biological Target (Binding Site) Conf_A->Target Binds (Correct Fit) Conf_B->Target No Fit Activity Biological Activity (e.g., Inhibition) Target->Activity NoActivity No/Low Activity

Caption: Conformer selection by a biological target.

Conclusion

While this compound remains a molecule with limited specific characterization in peer-reviewed literature, its structure embodies key challenges and opportunities in modern drug design. The interplay between its rigid aromatic core and flexible alkyl substituent necessitates a comprehensive conformational analysis to unlock its full therapeutic potential. By integrating state-of-the-art computational modeling with definitive experimental validation through techniques like 2D NOESY NMR, researchers can build a precise, three-dimensional understanding of this molecule. This knowledge is the critical foundation for rational drug design, enabling the optimization of molecular shape to achieve high-potency and selective interaction with biological targets. The protocols and principles outlined in this guide provide a robust framework for the structural and conformational elucidation of this and other promising benzoxazole derivatives.

References

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  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Biologica. Available at: [Link]

  • MDPI. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Chemosensors. Available at: [Link]

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  • Chemistry For Everyone. (2025). What Is NOESY NMR? YouTube. Available at: [Link]

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  • ChemRxiv. (2023). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. Available at: [Link]

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A Technical Guide to the Solubility and Stability of 2-Butyl-1,3-benzoxazol-5-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Butyl-1,3-benzoxazol-5-amine, a novel heterocyclic compound with potential applications in drug development. Recognizing the critical role these properties play in determining a candidate's viability, this document outlines a logical, phase-appropriate strategy for their assessment. We delve into the foundational principles governing the behavior of benzoxazole derivatives, detail robust experimental protocols for kinetic and thermodynamic solubility, and provide a systematic approach to stability evaluation through forced degradation studies. The methodologies described are grounded in international regulatory standards, including ICH guidelines, to ensure data integrity and support regulatory submissions. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing new chemical entities from discovery to clinical application.

Introduction: The Benzoxazole Core in Drug Discovery

Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antifungal, antioxidant, antitumoral, and antiparasitic properties.[1] The fused benzene and oxazole ring system creates a stable, aromatic structure that serves as a valuable scaffold in medicinal chemistry.[1][2] The specific compound of interest, this compound (henceforth "the compound"), incorporates key functional groups that are predicted to significantly influence its physicochemical properties.

  • The Benzoxazole Core: This aromatic system is relatively stable but possesses reactive sites that allow for functionalization.[1] It is generally characterized by limited aqueous solubility.[3]

  • The 2-Butyl Group: This aliphatic chain introduces lipophilicity, which is expected to decrease aqueous solubility compared to the unsubstituted benzoxazole core.

  • The 5-Amine Group: The primary amine is a weak base and is ionizable. This feature suggests that the compound's solubility will be highly dependent on pH.[4][5] The presence of an amine group can also introduce specific stability challenges, particularly susceptibility to oxidative degradation.[6]

A thorough understanding of the interplay between these structural features is paramount for predicting and mitigating potential development challenges. Poor solubility can hinder absorption and lead to variable bioavailability, while chemical instability can compromise product safety, efficacy, and shelf-life.[7][] This guide provides the necessary protocols to systematically characterize these critical attributes.

Aqueous Solubility Characterization

Determining compound solubility is a critical early step in drug discovery.[9] A tiered approach, beginning with high-throughput kinetic assays and progressing to more definitive thermodynamic measurements, provides a comprehensive understanding of a compound's dissolution behavior.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[10][11] It is influenced by the rate of precipitation and is useful for the rapid screening and ranking of compounds in early discovery.[9]

  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.[7][12] This "gold standard" measurement is crucial for lead optimization and pre-formulation development as it reflects the maximum achievable concentration under specific conditions.[12][13]

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol outlines a rapid, plate-based method to estimate the kinetic solubility of the compound.

Principle: A DMSO stock solution of the compound is serially diluted in aqueous buffer. The point at which the compound precipitates out of solution is detected by measuring light scattering using a nephelometer.[11][14]

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Procedure:

    • In a clear 96-well microplate, dispense 98 µL of PBS (pH 7.4) into each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly to achieve a starting concentration of 200 µM.

    • Perform a 1:2 serial dilution across the plate.

    • Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[9]

    • Measure light scattering in each well using a nephelometer.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol determines the equilibrium solubility, a critical parameter for formulation development.

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.[9][12]

Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into several glass vials.

    • Add a defined volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0) to each vial.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[12]

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Analyze the concentration of the compound in the filtrate using a validated, stability-indicating HPLC-UV method.[15] Quantification is performed against a standard curve prepared from a stock solution of the compound.

Data Presentation and Interpretation: pH-Solubility Profile

Because the compound contains an ionizable amine group (predicted pKa ≈ 7.35), its solubility is expected to be highly pH-dependent.[4][5] Plotting the thermodynamic solubility (on a log scale) against pH provides a critical visual profile.

Illustrative pH-Solubility Data (Hypothetical):

pH of Buffer Thermodynamic Solubility (µg/mL) Thermodynamic Solubility (µM)
2.0 1550 8147
5.0 850 4468
7.4 65 342

| 9.0 | 8 | 42 |

Molecular Weight of C11H14N2O: 190.25 g/mol

This profile is crucial for selecting appropriate formulation strategies. For instance, the higher solubility at acidic pH suggests that oral absorption might be favorable in the stomach environment. Conversely, the low solubility at neutral and basic pH could present challenges for absorption in the intestine and for developing intravenous formulations.

Chemical Stability Assessment

Stability testing is a regulatory requirement that evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[][16] Forced degradation (or stress testing) is a key component of this process.

Foundational Concepts: Forced Degradation Studies

Forced degradation studies involve intentionally exposing the compound to conditions more severe than accelerated stability testing.[17] The primary objectives are:

  • To identify likely degradation products and establish degradation pathways.[18]

  • To demonstrate the specificity and stability-indicating nature of the analytical methods used for quantification.[19][20]

  • To gain insight into the intrinsic stability of the molecule, which helps in formulation and packaging development.[17][18]

Regulatory guidances, such as ICH Q1A(R2) and Q1B, provide the framework for these studies.[21][22][23]

Experimental Workflow: A Systematic Approach

A systematic workflow ensures all potential degradation pathways are investigated thoroughly.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Interpretation API API Stock Solution (e.g., 1 mg/mL in MeCN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photostability (ICH Q1B Light Box) API->Photo Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidation->Quench HPLC HPLC-UV/DAD Analysis (Assay & Purity) Thermal->HPLC Photo->HPLC Quench->HPLC LCMS LC-MS/MS (Impurity ID) HPLC->LCMS If degradants > threshold Report Identify Degradants & Pathways LCMS->Report

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (unexposed) should be analyzed alongside the stressed sample. The goal is to achieve 5-20% degradation of the parent compound.[24]

1. Acidic and Basic Hydrolysis:

  • Procedure: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl and another in 0.1 M NaOH.[24] If solubility is an issue, a co-solvent like acetonitrile may be used.[25]

  • Conditions: Incubate samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acid sample with NaOH and the base sample with HCl.

2. Oxidative Degradation:

  • Procedure: Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[25]

  • Conditions: Store at room temperature, protected from light, and collect time points. The amine group is a potential site for oxidation.

3. Thermal Degradation:

  • Procedure: Place the solid compound in a vial and expose it to dry heat in a calibrated oven (e.g., 80°C).

  • Conditions: Monitor for physical changes (e.g., color) and analyze samples at various time points.

4. Photostability:

  • Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[21][26]

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls to differentiate between light-induced and thermal degradation.[26]

Analytical Methodology and Data Interpretation

A validated, stability-indicating HPLC method is the cornerstone of stability analysis.[19][27][28]

Method Validation (per ICH Q2(R1)):

  • Specificity: The method must be able to resolve the parent peak from all significant degradation products.[28] This is demonstrated by analyzing the stressed samples.

  • Linearity, Accuracy, Precision: Standard validation parameters must be met for the quantification of the parent compound.

Data Analysis and Reporting: The results should be summarized in a table, detailing the percentage of parent compound remaining and the formation of any degradation products (expressed as a percentage of the total peak area).

Illustrative Forced Degradation Data (Hypothetical):

Stress Condition Duration % Parent Remaining Major Degradant 1 (% Area) Major Degradant 2 (% Area)
0.1 M HCl 24h @ 60°C 91.2% 4.5% (RRT 0.85) Not Detected
0.1 M NaOH 24h @ 60°C 85.5% 8.1% (RRT 1.15) 2.3% (RRT 0.92)
3% H₂O₂ 8h @ RT 82.1% 12.5% (RRT 1.30) Not Detected
Thermal (Solid) 7 days @ 80°C 98.9% < 0.1% Not Detected

| Photolytic | ICH Q1B | 96.5% | 1.8% (RRT 0.78) | Not Detected |

RRT = Relative Retention Time

Interpretation:

  • The compound shows susceptibility to degradation under basic and oxidative conditions, which is a key consideration for formulation. The amine moiety is likely involved in these pathways.

  • It is relatively stable to acid, heat, and light.

  • Degradants exceeding a certain threshold (e.g., 0.5%) would require further characterization and structural elucidation using techniques like LC-MS/MS.

Conclusion and Strategic Implications

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The experimental protocols and interpretive guidance herein are designed to generate high-quality, decision-enabling data.

  • For Solubility: The pronounced pH-dependent solubility will be a governing factor in route of administration and formulation design. For oral delivery, strategies to enhance dissolution in the neutral pH of the intestine may be required. For parenteral formulations, a buffered, acidic vehicle may be necessary.

  • For Stability: The identified liabilities to oxidation and base-catalyzed hydrolysis must be addressed. This could involve the inclusion of antioxidants in the formulation, pH control, and selection of appropriate packaging to protect from atmospheric oxygen.

By systematically applying these principles and methodologies, drug development professionals can effectively characterize this compound, anticipate development challenges, and design rational strategies to deliver a safe, stable, and efficacious pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

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  • ICH Q1B Photostability Testing. Nelson Labs. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

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  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]

  • Analytical Study of Some Drugs Containing Amine Group. Cairo University. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • (PDF) Equilibrium solubility measurement of ionizable drugs - Consensus recommendations for improving data quality. ResearchGate. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. [Link]

  • This compound. Beijing Think-Far Technology Co., Ltd. [Link]

  • Analytical aspects of the stabilization of drugs in pharmaceutical formulations. PubMed. [Link]

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Unveiling the Therapeutic Potential of 2-Butyl-1,3-benzoxazol-5-amine: A Technical Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide focuses on the therapeutic potential of a specific, lesser-explored derivative, 2-Butyl-1,3-benzoxazol-5-amine. While direct studies on this compound are limited, this document extrapolates its potential biological activities based on the extensive research conducted on structurally similar benzoxazole analogs. We will delve into the prospective anticancer, antimicrobial, and anti-inflammatory properties of this molecule. This guide will provide a comprehensive overview of the underlying chemical rationale, propose putative mechanisms of action, and present detailed, field-proven experimental protocols for the preclinical evaluation of this compound. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework to systematically investigate and unlock the therapeutic promise of this intriguing compound.

Introduction: The Benzoxazole Scaffold and the Promise of this compound

Benzoxazoles are bicyclic aromatic organic compounds consisting of a benzene ring fused to an oxazole ring.[3] This privileged structure is found in numerous naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][4][5] The pharmacological versatility of the benzoxazole core is largely attributed to its ability to act as a structural isostere of naturally occurring nucleic acid bases, such as adenine and guanine, allowing for interactions with various biological macromolecules.[1][6]

The subject of this guide, this compound, possesses two key substitutions on the benzoxazole ring that are frequently cited as being critical for modulating biological activity:

  • A butyl group at the 2-position: This lipophilic alkyl chain can influence the compound's solubility, membrane permeability, and hydrophobic interactions with target proteins.

  • An amine group at the 5-position: This functional group can participate in hydrogen bonding and ionic interactions, significantly impacting target binding and overall bioactivity. Structure-activity relationship studies have often highlighted the importance of substituents at both the 2 and 5 positions of the benzoxazole ring.[7]

Given the established pharmacological importance of the benzoxazole nucleus and the strategic placement of its functional groups, this compound emerges as a compelling candidate for preclinical investigation.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on benzoxazole derivatives, we hypothesize that this compound may exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Potential

Numerous benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and central nervous system cancers.[8][9][10]

Hypothesized Mechanism of Action: The anticancer activity of benzoxazole analogs is often attributed to their ability to induce apoptosis through various signaling pathways. One prominent mechanism involves the inhibition of key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs).[5] Another potential mechanism is the induction of DNA damage, leading to cell cycle arrest and apoptosis. Some benzoxazole derivatives are also known to be agonists of the aryl hydrocarbon receptor (AhR), which can trigger the expression of cytochrome P450 enzymes like CYP1A1, leading to the metabolic activation of the compound into a cytotoxic agent.[11]

Signaling Pathway: Hypothesized Anticancer Mechanism of this compound

anticancer_pathway This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Target Engagement Target Engagement Cellular Uptake->Target Engagement CDK Inhibition CDK Inhibition Target Engagement->CDK Inhibition DNA Damage DNA Damage Target Engagement->DNA Damage AhR Agonism AhR Agonism Target Engagement->AhR Agonism Cell Cycle Arrest Cell Cycle Arrest CDK Inhibition->Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis AhR Agonism->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Hypothesized anticancer signaling pathways of this compound.

Antimicrobial Activity

Benzoxazole derivatives have been widely reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][12][13]

Hypothesized Mechanism of Action: The antimicrobial action of benzoxazoles is believed to occur through multiple mechanisms. One proposed mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[14] Another potential target is the bacterial cell wall synthesis machinery. For antifungal activity, benzoxazoles may disrupt the fungal cell membrane integrity or inhibit key enzymes involved in fungal growth and proliferation.

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Start Start Prepare Stock Solution Prepare Stock Solution of This compound Start->Prepare Stock Solution Serial Dilution Perform Serial Dilutions Prepare Stock Solution->Serial Dilution Inoculate Microplates Inoculate Microplates with Bacterial/Fungal Suspension Serial Dilution->Inoculate Microplates Incubate Incubate at 37°C for 24-48h Inoculate Microplates->Incubate Measure Absorbance Measure Absorbance at 600 nm Incubate->Measure Absorbance Determine MIC Determine Minimum Inhibitory Concentration (MIC) Measure Absorbance->Determine MIC End End Determine MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties

Several benzoxazole derivatives have been identified as potent anti-inflammatory agents.[4][5]

Hypothesized Mechanism of Action: The anti-inflammatory effects of benzoxazoles are often linked to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting these enzymes, benzoxazole derivatives can effectively reduce the inflammatory response.

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the preliminary in vitro evaluation of this compound.

Synthesis of this compound

The synthesis of 2-substituted benzoxazoles can be achieved through various established methods.[15][16][17] A common approach involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative. For this compound, a plausible synthetic route would be the reaction of 2,4-diaminophenol with pentanoic acid (or its acid chloride/anhydride) in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4]

Table 1: Proposed Synthetic Reactants and Conditions

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Reaction Time (h)
2,4-DiaminophenolPentanoic AcidPolyphosphoric Acid (PPA)150-1804-6
In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][18]

Protocol:

  • Bacterial/Fungal Strains: Use standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Representative Microbial Strains for Screening

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, the extensive body of research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The strategically positioned butyl and amine groups on the pharmacologically active benzoxazole scaffold warrant a thorough investigation into its anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a solid foundation for initiating these preclinical studies. Future research should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships through the synthesis of related analogs, and advancing promising candidates to in vivo models. The systematic exploration of this compound holds the potential to yield novel therapeutic agents with significant clinical impact.

References

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The Chemistry and Therapeutic Potential of 2-Butyl-1,3-benzoxazol-5-amine Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide delves into the synthesis, chemical properties, and biological activities of a specific class of these compounds: 2-butyl-1,3-benzoxazol-5-amine and its derivatives. These molecules, characterized by a butyl group at the 2-position and an amine at the 5-position, represent a promising area for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.[3][4]

Synthetic Pathways to the this compound Core

The synthesis of the this compound core is a multi-step process that begins with the strategic construction of the benzoxazole ring, followed by the introduction of the crucial 5-amino group. A robust and adaptable synthetic route is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies.

A common and effective strategy involves the initial synthesis of a nitro-substituted benzoxazole intermediate, which can then be readily reduced to the desired 5-amino derivative. This approach offers high yields and allows for the introduction of the butyl group at an early stage.

Synthesis of the 2-Butyl-5-nitro-1,3-benzoxazole Intermediate

The key starting material for this synthesis is 2-amino-4-nitrophenol.[5] This is commercially available or can be synthesized from 2,4-dinitrophenol through selective reduction. The benzoxazole ring is then formed by the condensation of 2-amino-4-nitrophenol with valeric acid or one of its activated derivatives, such as valeryl chloride.

dot

Synthesis_Workflow_Part1 cluster_start Starting Materials cluster_reaction Condensation & Cyclization cluster_product Intermediate Product 2_amino_4_nitrophenol 2-Amino-4-nitrophenol reaction_step Reaction 2_amino_4_nitrophenol->reaction_step valeryl_chloride Valeryl Chloride valeryl_chloride->reaction_step intermediate 2-Butyl-5-nitro-1,3-benzoxazole reaction_step->intermediate

Caption: Synthesis of the 2-butyl-5-nitro-1,3-benzoxazole intermediate.

Experimental Protocol: Synthesis of 2-Butyl-5-nitro-1,3-benzoxazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Acylation: Cool the solution in an ice bath and slowly add valeryl chloride (1.1 eq) dropwise.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that precipitates out is collected by filtration, washed with water, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-butyl-5-nitro-1,3-benzoxazole.

Reduction to this compound

The final step in the synthesis of the core structure is the reduction of the nitro group to an amine. This transformation is a critical step and can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this purpose.

dot

Synthesis_Workflow_Part2 cluster_start Intermediate cluster_reaction Reduction cluster_product Final Product intermediate 2-Butyl-5-nitro-1,3-benzoxazole reduction_step Reduction intermediate->reduction_step final_product This compound reduction_step->final_product

Caption: Reduction to the final this compound core.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the 2-butyl-5-nitro-1,3-benzoxazole (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel if necessary.

Biological Activities and Therapeutic Potential

Benzoxazole derivatives are known to exhibit a wide spectrum of biological activities, and the this compound scaffold is a promising starting point for the development of new therapeutic agents.[1][6] The primary areas of interest for this class of compounds are oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazole derivatives.[3][7] The mechanism of action is often multifaceted, but some derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. The 5-amino group on the benzoxazole ring can serve as a handle for further derivatization to improve potency and selectivity.[8]

One of the proposed mechanisms of action for some anticancer benzoxazole derivatives is the inhibition of enzymes crucial for DNA replication and repair in cancer cells.[9] The planar benzoxazole ring system can intercalate into DNA, while the substituents at the 2- and 5-positions can interact with the active sites of enzymes like topoisomerase.

dot

Anticancer_Mechanism Benzoxazole_Derivative This compound Derivative DNA DNA Intercalation Benzoxazole_Derivative->DNA Topoisomerase Topoisomerase Inhibition Benzoxazole_Derivative->Topoisomerase Cell_Cycle_Arrest Cell Cycle Arrest DNA->Cell_Cycle_Arrest Topoisomerase->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Apoptosis

Caption: A potential mechanism of anticancer action for benzoxazole derivatives.

Antimicrobial and Antifungal Activity

The benzoxazole scaffold is also a key component of many antimicrobial and antifungal agents.[4][10] The mechanism of action for the antimicrobial effects of some benzoxazole derivatives has been linked to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[1] This selective inhibition makes them attractive candidates for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

The lipophilic butyl group at the 2-position may enhance the ability of these compounds to penetrate bacterial cell membranes, while the 5-amino group can be modified to optimize interactions with the target enzyme.

Table 1: Biological Activity of Selected Benzoxazole Analogs

Compound IDR Group (Position 2)R' Group (Position 5)Target Organism/Cell LineActivity (IC₅₀/MIC in µM)Reference
Analog 1 PhenylAmineStaphylococcus aureus16[4]
Analog 2 Tert-butylBenzamidoEnterococcus faecalis (resistant)16[4]
Analog 3 PhenylNitroMCF-7 (Breast Cancer)5-20[9]
Analog 4 Substituted PhenylAmineA549 (Lung Cancer)0.4[9]
Analog 5 Various Alkyl/ArylAmineCandida krusei7.8 - 250[11]

Future Directions and Conclusion

The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of analogs. The demonstrated anticancer and antimicrobial activities of related benzoxazole derivatives underscore the potential of this chemical space for drug discovery.

Future research should focus on:

  • SAR studies: Systematic modification of the butyl group at the 2-position and derivatization of the 5-amino group to optimize potency and selectivity.

  • Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to guide rational drug design.

  • In vivo evaluation: Assessment of the efficacy and pharmacokinetic properties of lead compounds in relevant animal models.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole deriv
  • Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. PubMed.
  • Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols.
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI.
  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Deriv
  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Biological activities of benzoxazole and its derivatives.
  • Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene)
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • 2-Amino-5-nitrophenol synthesis. ChemicalBook.
  • An In-depth Technical Guide to 2-Substituted Benzoxazole Derivatives for Researchers, Scientists, and Drug Development Professio. Benchchem.
  • Synthetic transformations and biological screening of benzoxazole derivatives: A review.
  • [Biologically active benzoxazoles]. PubMed.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing).
  • 2-Amino-5-nitrophenol. Sigma-Aldrich.
  • 2-amino-4-methyl-5-nitrophenol. LookChem.
  • Process for the preparation of 2-amino-4-nitrophenol.
  • 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions.
  • Monitoring the levels of 2-amino-4-nitrophenol in industrial process effluents by high performance liquid chrom
  • 2-Amino-4-Nitrophenol. PubChem.

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The Privileged Scaffold: A Technical Guide to 2-Substituted Benzoxazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzoxazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets to elicit diverse physiological responses. The 2-substituted benzoxazole ring system is a quintessential example of such a scaffold.[1][2] This heterocyclic aromatic compound, formed by the fusion of a benzene and an oxazole ring, possesses a unique combination of planarity, lipophilicity, and hydrogen bonding capability that makes it an ideal starting point for the design of novel therapeutics.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]

This in-depth guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices in the synthesis and application of these versatile molecules. We will explore the key synthetic strategies, delve into the mechanistic underpinnings of their biological activities, and offer practical insights to empower your own research endeavors.

Part 1: The Art and Science of Synthesizing 2-Substituted Benzoxazoles

The synthetic accessibility of the 2-substituted benzoxazole core is a major contributor to its prevalence in drug discovery programs. A variety of synthetic routes have been developed, ranging from classical condensation reactions to more contemporary, environmentally conscious methodologies.[1][6]

Fundamental Synthetic Strategies: A Mechanistic Perspective

The most common and direct approach to the benzoxazole nucleus involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or amides).[1] The choice of coupling partner and reaction conditions is critical and is often dictated by the desired substitution at the 2-position and the overall tolerance of the substrates to the reaction environment.

More recent advancements have focused on developing milder and more efficient protocols. For instance, the use of triflic anhydride (Tf₂O) to activate tertiary amides for subsequent reaction with 2-aminophenols provides a versatile and high-yielding route to a wide array of functionalized benzoxazoles.[2][5] This method proceeds through a cascade of reactions including activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination.[2][5]

"Green chemistry" approaches are also gaining prominence, utilizing catalysts like fly ash for the condensation of 2-aminophenols with aldehydes, thereby offering an environmentally benign pathway to 2-phenyl substituted benzoxazoles.[3] Such methods not only reduce the environmental impact but can also lead to improved yields and simplified purification procedures.[3]

Synthesis_Workflow cluster_reaction Condensation & Cyclization 2-Aminophenol 2-Aminophenol Intermediate_Formation Intermediate Formation 2-Aminophenol->Intermediate_Formation Electrophilic Partner Electrophilic Partner Electrophilic Partner->Intermediate_Formation Cyclization Intramolecular Cyclization Intermediate_Formation->Cyclization Product 2-Substituted Benzoxazole Cyclization->Product

Caption: General Synthetic Workflow for 2-Substituted Benzoxazoles.

Exemplary Protocol: Synthesis of a 2-Aryl Benzoxazole Derivative

This protocol is a representative example of a common synthetic method. It is crucial to note that optimization of reaction times, temperatures, and purification methods may be necessary for different substrates.

Objective: To synthesize a 2-aryl benzoxazole via the condensation of a 2-aminophenol with a substituted benzoic acid.

Materials:

  • 2-Aminophenol

  • Substituted Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1 equivalent of 2-aminophenol and 1.1 equivalents of the substituted benzoic acid.

  • Acid-Catalyzed Condensation: Add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure efficient stirring of the reaction mixture.

  • Heating: Heat the mixture to 180-200°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold water with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-aryl benzoxazole.[1]

Self-Validation: The purity and identity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2][7]

Part 2: The Biological Orchestra of 2-Substituted Benzoxazoles

The true value of the 2-substituted benzoxazole scaffold lies in its remarkable ability to modulate a wide array of biological targets. The nature of the substituent at the 2-position plays a pivotal role in determining the pharmacological profile of the molecule.

A Spectrum of Activities: From Microbes to Mammalian Cells

The diverse biological activities of these compounds are well-documented.[4] They have been shown to possess:

  • Antimicrobial and Antifungal Activity: Many 2-substituted benzoxazoles exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] Molecular docking studies suggest that for some derivatives, the antibacterial action may be linked to the inhibition of DNA gyrase.[3][4]

  • Anticancer Activity: This class of compounds has demonstrated significant potential in oncology, with derivatives showing activity against various cancer cell lines.[2][8] The mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival.

  • Anti-inflammatory Activity: Certain 2-substituted benzoxazoles act as potent anti-inflammatory agents, with some derivatives showing selective inhibition of cyclooxygenase-2 (COX-2).[9][10] This selectivity is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

  • Anticonvulsant and Neurological Activity: The benzoxazole scaffold has also been explored for its potential in treating neurological disorders, with some derivatives exhibiting anticonvulsant effects.[2] Additionally, 2-substituted benzoxazole carboxamides have been identified as potent 5-HT3 receptor antagonists, suggesting their utility in treating conditions like irritable bowel syndrome.[11]

Biological ActivityKey Molecular Targets/MechanismsRepresentative Substituents
Antimicrobial DNA Gyrase InhibitionPhenyl, N-phenyl groups
Anticancer Kinase Inhibition (e.g., VEGFR-2)2-aminobenzimidazoles, various aryl groups
Anti-inflammatory COX-2 InhibitionAryl and Heteroaryl groups
Anticonvulsant Modulation of Ion ChannelsVaried
5-HT3 Antagonism 5-HT3 Receptor2-aminobenzoxazole carboxamides
A Deeper Dive: The Mechanism of COX-2 Inhibition

The anti-inflammatory properties of certain 2-substituted benzoxazoles are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2_Upregulation Upregulation of COX-2 Inflammatory_Stimuli->COX2_Upregulation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzoxazole_Inhibitor 2-Substituted Benzoxazole (COX-2 Inhibitor) Benzoxazole_Inhibitor->Prostaglandins Inhibits

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A Theoretical and Applied Guide to 2-Butyl-1,3-benzoxazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold recognized for its broad and potent biological activities, establishing it as a "privileged structure" in medicinal chemistry.[1] This technical guide provides a comprehensive theoretical and practical examination of a specific derivative, 2-Butyl-1,3-benzoxazol-5-amine. While direct extensive studies on this particular molecule are nascent, this document constructs a foundational understanding through in silico analysis, proposing a robust synthetic pathway, and contextualizing its potential within the well-established pharmacological profile of the benzoxazole family. We explore its predicted physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and outline a detailed, field-proven protocol for its synthesis. Furthermore, we hypothesize potential molecular targets and suggest a strategic workflow for its future investigation as a novel therapeutic agent.

Introduction: The Benzoxazole Scaffold

Benzoxazole, an aromatic organic compound formed by a fused benzene and oxazole ring, is a cornerstone of many biologically active molecules.[2][3] Its planar structure and the presence of nitrogen and oxygen heteroatoms facilitate critical interactions with biological macromolecules, making it a versatile starting point for drug design.[1] Derivatives of this scaffold have demonstrated a remarkable array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[2][4][5] The therapeutic potential often depends on the nature and position of substituents on the benzoxazole ring, with positions 2 and 5 being particularly crucial for modulating activity.[6] The subject of this guide, this compound, combines a lipophilic butyl group at the 2-position with a reactive and polar amino group at the 5-position, suggesting a unique profile for investigation.

Molecular Profile and In Silico Characterization

To establish a baseline for experimental design, a comprehensive in silico analysis was performed to predict the key physicochemical and pharmacokinetic properties of this compound. These computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms, provide crucial early insights into a compound's potential "drug-likeness" and can guide lead optimization efforts.[7][8][9]

Physicochemical Properties

The predicted properties of the target compound are summarized below. These values are crucial for understanding its potential solubility, permeability, and distribution characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₄N₂O[10]Defines the elemental composition and molecular weight.
Molecular Weight 190.24 g/mol [10]Influences absorption and distribution; generally <500 Da is preferred (Lipinski's Rule).
LogP (Octanol/Water) 2.85Indicates lipophilicity; affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA) 51.3 ŲPredicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 1The -NH₂ group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2The ring nitrogen and oxygen can accept hydrogen bonds.
pKa 7.35 (Predicted)[11]Indicates the ionization state at physiological pH, affecting solubility and target binding.
Predicted ADMET Profile

Early prediction of a compound's ADMET properties is critical to reduce late-stage failures in drug development.[8]

ADMET ParameterPredictionImplication for Development
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.[12]
Blood-Brain Barrier (BBB) Permeant YesThe compound may cross the BBB, suggesting potential for CNS applications or CNS side-effects.
CYP450 2D6 Inhibitor NoLower risk of drug-drug interactions involving the CYP2D6 metabolic pathway.
Hepatotoxicity Low ProbabilityReduced likelihood of causing liver damage.
Ames Mutagenicity Low ProbabilityReduced likelihood of being carcinogenic.

These in silico results suggest that this compound possesses a favorable, drug-like profile, warranting further experimental investigation.

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 2-substituted benzoxazoles is well-documented, most commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[13][14] The following protocol details a reliable, two-step approach to synthesize this compound, starting from commercially available 2-amino-4-nitrophenol.

Synthetic Workflow Diagram

G A 2-Amino-4-nitrophenol C Intermediate Amide A->C Acylation B Valeryl Chloride Pyridine E 2-Butyl-5-nitro-1,3-benzoxazole C->E Cyclodehydration D Polyphosphoric Acid (PPA) Heat G This compound (Target Compound) E->G Nitro Reduction F Tin(II) Chloride (SnCl2) Ethanol/HCl G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Primary Target Screening (e.g., Kinase Panel, GPCR Panel) C Hit Identification A->C B Broad Cell-Based Assays (e.g., Anticancer - NCI-60, Antimicrobial - MIC) B->C D Dose-Response & IC50/EC50 Determination C->D E Secondary & Orthogonal Assays D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Candidate Selection F->G H In Vivo PK/PD Studies G->H I Preliminary Toxicology H->I J Efficacy in Animal Models I->J K Optimized Candidate J->K

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Benzoxazoles are a prominent class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active molecules.[1][2] Specifically, 5-aminobenzoxazole derivatives serve as crucial intermediates for the synthesis of more complex molecules, including potential antagonists for the A2A adenosine receptor.[3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Butyl-1,3-benzoxazol-5-amine.

The synthesis is achieved through the direct condensation of 2,4-diaminophenol with pentanoic acid.[4] This reaction is efficiently mediated by polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent to facilitate the necessary cyclization.[5][6][7] This document details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product purification and characterization, designed for researchers in organic synthesis and drug discovery.

Reaction Scheme & Mechanism

The synthesis of 2-substituted benzoxazoles from an o-aminophenol and a carboxylic acid is a classic and robust transformation in heterocyclic chemistry.[1][5] The overall reaction for this specific synthesis is depicted below:

Overall Reaction Scheme: Overall reaction scheme showing 2,4-diaminophenol reacting with pentanoic acid in the presence of PPA to yield this compound.

The reaction proceeds through a well-established pathway involving three key stages: N-acylation, intramolecular cyclization, and dehydration.[1]

  • N-Acylation: The reaction initiates with the nucleophilic attack of the amino group at the 2-position of 2,4-diaminophenol on the carbonyl carbon of pentanoic acid. The ortho-amino group is more sterically accessible and is the primary site of initial acylation. PPA activates the carboxylic acid, making it a more potent electrophile.

  • Intramolecular Cyclization: The hydroxyl group of the resulting N-acyl intermediate then acts as a nucleophile, attacking the amide carbonyl carbon. This forms a five-membered heterocyclic intermediate, a 2,3-dihydro-1,3-benzoxazole derivative (a hemiaminal ether).

  • Dehydration: Under the high-temperature and strongly dehydrating conditions provided by PPA, this intermediate readily eliminates a molecule of water to form the stable, aromatic benzoxazole ring system.

The diagram below illustrates this mechanistic pathway.

G Reactants 2,4-Diaminophenol + Pentanoic Acid Acyl_Intermediate N-Acyl Intermediate (o-Hydroxy Amide) Reactants->Acyl_Intermediate 1. N-Acylation PPA PPA (Catalyst & Dehydrating Agent) PPA->Reactants Activates Carboxylic Acid Cyclic_Intermediate Cyclized Intermediate (Hemiaminal Ether) Acyl_Intermediate->Cyclic_Intermediate 2. Intramolecular    Cyclization Product This compound Cyclic_Intermediate->Product 3. Dehydration    (-H₂O)

Caption: Reaction mechanism for PPA-mediated benzoxazole synthesis.

Materials & Protocol

Reagents & Equipment
Reagent / Material CAS No. M.W. ( g/mol ) Supplier Notes
2,4-Diaminophenol dihydrochloride137-09-7197.06Sigma-AldrichLight-sensitive solid.
Pentanoic Acid (Valeric Acid)109-52-4102.13Alfa AesarCorrosive liquid with a strong odor.
Polyphosphoric Acid (PPA)8017-16-1N/AAcros OrganicsViscous, corrosive liquid. Use 115% grade.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Fisher ScientificFor neutralization.
Ethyl Acetate (EtOAc)141-78-688.11VWRExtraction solvent.
Brine (Saturated NaCl solution)N/AN/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichDrying agent.
Equipment
Three-neck round-bottom flask (250 mL)
Mechanical stirrer
Heating mantle with temperature controller
Thermometer
Condenser
Nitrogen inlet/outlet
Separatory funnel (500 mL)
Rotary evaporator
Buchner funnel and filter flask
Critical Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.

  • 2,4-Diaminophenol Dihydrochloride: Toxic if swallowed and causes skin and eye irritation.[8][9][10] Avoid inhalation of dust and direct contact.[9][11]

  • Pentanoic Acid: Causes skin irritation and serious eye damage. Handle with care in a fume hood.

  • Polyphosphoric Acid (PPA): Highly corrosive. Causes severe skin burns and eye damage.[12] The reaction with water is exothermic. Quenching must be done slowly and carefully by adding the reaction mixture to ice/water, never the other way around. Wear acid-resistant gloves, a lab coat, and chemical safety goggles/face shield.[13]

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat are mandatory.

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from setup to final product characterization.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Assemble Glassware (3-neck RBF, stirrer, condenser) B 2. Charge Reagents (2,4-Diaminophenol, Pentanoic Acid, PPA) A->B C 3. Heat Mixture (180-200 °C, 2-3 hours) B->C D 4. Cool & Quench (Pour onto crushed ice) C->D E 5. Neutralize (Add solid NaHCO₃ to pH ~7-8) D->E F 6. Extract Product (Ethyl Acetate) E->F G 7. Wash & Dry (Brine wash, dry with MgSO₄) F->G H 8. Purify (Solvent evaporation, recrystallization/chromatography) G->H I 9. Characterize (NMR, MS, MP) H->I

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The Emergence of 2-Butyl-1,3-benzoxazol-5-amine as a Versatile Fluorescent Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high spatial and temporal resolution.[1] Among the various classes of fluorophores, benzoxazole derivatives have garnered significant attention due to their robust photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[2][3] This document introduces 2-Butyl-1,3-benzoxazol-5-amine , a novel benzoxazole derivative with predicted characteristics that make it a promising candidate for a range of fluorescence-based applications.

The unique structure of this compound, featuring a butyl group at the 2-position and an amino group at the 5-position, is anticipated to confer favorable photophysical properties and allow for its application in live-cell imaging and as a selective sensor for metal ions. The butyl group enhances hydrophobicity, potentially facilitating membrane permeability, while the amino group can serve as a coordination site for metal ions and influence the molecule's fluorescence in response to changes in the local environment, such as pH.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent probe. We will delve into its predicted photophysical characteristics, a representative synthesis protocol, and detailed methodologies for its application in live-cell imaging and the detection of zinc ions.

Predicted Photophysical Properties

While experimental data for this compound is not yet available, we can predict its photophysical properties based on the well-established characteristics of similarly substituted benzoxazole derivatives.[4][5] The combination of an electron-donating amino group and the benzoxazole core is expected to result in a fluorescent molecule with sensitivity to its environment.

PropertyPredicted ValueRationale
Excitation Maximum (λex) ~350 - 370 nmBased on the absorption characteristics of 5-aminobenzoxazole derivatives.[4]
Emission Maximum (λem) ~430 - 460 nmTypical emission range for blue-emitting benzoxazole fluorophores.[6]
Stokes Shift ~80 - 90 nmA significant Stokes shift is a characteristic feature of many benzoxazole probes, minimizing self-quenching.[2]
Quantum Yield (Φ) Moderate to HighThe rigid benzoxazole core generally leads to high fluorescence quantum yields.[7][8]
Solvatochromism PronouncedThe presence of the amino group is expected to induce sensitivity to solvent polarity, leading to shifts in emission spectra.[4]

Representative Synthesis of this compound

The following is a plausible, two-step synthetic route for this compound, based on established methods for the synthesis of 2-substituted benzoxazoles.[9][10]

Workflow for the Synthesis of this compound

A 2-Amino-4-nitrophenol C Intermediate 1: N-(2-hydroxy-5-nitrophenyl)pentanamide A->C Acylation B Valeryl Chloride B->C E Intermediate 2: 2-Butyl-5-nitrobenzoxazole C->E Cyclization D Polyphosphoric Acid (PPA) D->E G This compound E->G Reduction F Palladium on Carbon (Pd/C), Hydrazine Hydrate F->G

Caption: Synthetic scheme for this compound.

Step 1: Synthesis of 2-Butyl-5-nitrobenzoxazole

  • Acylation: To a solution of 2-amino-4-nitrophenol in a suitable solvent (e.g., pyridine or dichloromethane), add valeryl chloride dropwise at room temperature.

  • Stir the reaction mixture for 16-24 hours.

  • Cyclization: After the formation of the amide intermediate, add polyphosphoric acid (PPA) and heat the mixture to 170-200°C for 2-3 hours to effect cyclization.[9]

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography to obtain 2-butyl-5-nitrobenzoxazole.

Step 2: Reduction to this compound

  • Dissolve the 2-butyl-5-nitrobenzoxazole intermediate in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Application Note 1: Live-Cell Imaging

The predicted lipophilicity and fluorescence properties of this compound make it a promising candidate for live-cell imaging, allowing for the visualization of cellular structures and dynamics.

Protocol: General Staining of Live Cells

A Prepare Probe Stock Solution (1 mM in DMSO) C Probe Loading (1-10 µM in serum-free medium, 15-30 min at 37°C) A->C B Cell Culture (60-70% confluency) B->C D Wash Cells (2x with PBS) C->D E Image Cells (Fluorescence Microscopy) D->E

Caption: Workflow for live-cell imaging with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Cell culture medium (serum-free for loading)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI cube)

Procedure:

  • Probe Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-70% confluency.[1]

  • Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[2]

  • Washing: a. Remove the probe-containing medium. b. Wash the cells twice with warm PBS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~360 nm, emission ~450 nm).[11] c. Acquire images and analyze the subcellular localization of the probe.

Application Note 2: Detection of Intracellular Zinc Ions

The 5-amino group of this compound, in conjunction with the benzoxazole nitrogen, can potentially act as a chelation site for metal ions like zinc (Zn²⁺).[12][13] Binding of Zn²⁺ is expected to modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a spectral shift, enabling the detection of intracellular Zn²⁺.[14][15]

Protocol: "Turn-On" Fluorescence Sensing of Intracellular Zn²⁺

A Prepare Probe Stock Solution (1 mM in DMSO) C Probe Loading (1-10 µM in buffer, 20-40 min at 37°C) A->C B Cell Culture B->C D Wash Cells (2x with buffer) C->D E Acquire Baseline Fluorescence D->E F Induce Zinc Influx (e.g., with ZnCl2 and a zinc ionophore) E->F G Acquire Time-Lapse Images F->G H Analyze Fluorescence Intensity Change G->H

Caption: Workflow for detecting intracellular zinc ions.

Materials:

  • This compound

  • DMSO

  • Cultured cells

  • HEPES-buffered saline or other physiological buffer

  • Zinc chloride (ZnCl₂)

  • A zinc ionophore (e.g., pyrithione)

  • Fluorescence microscope

Procedure:

  • Probe and Reagent Preparation: a. Prepare a 1 mM stock solution of the probe in DMSO. b. Prepare stock solutions of ZnCl₂ and a zinc ionophore in a suitable solvent.

  • Cell Culture and Probe Loading: a. Culture cells on glass-bottom dishes. b. Dilute the probe stock solution in a physiological buffer to a final concentration of 1-10 µM and incubate with the cells for 20-40 minutes at 37°C.[2] c. Wash the cells twice with the buffer to remove unbound probe.

  • Imaging and Zinc Treatment: a. Acquire baseline fluorescence images of the cells. b. Treat the cells with a solution containing ZnCl₂ and a zinc ionophore to induce an influx of zinc. c. Acquire time-lapse fluorescence images to monitor the change in fluorescence intensity.

  • Data Analysis: a. Quantify the fluorescence intensity of the cells before and after zinc treatment using appropriate image analysis software. b. A "turn-on" response, or an increase in fluorescence intensity, would indicate the binding of the probe to intracellular zinc ions.

Conclusion and Future Directions

This compound represents a promising new fluorescent probe with potential applications in live-cell imaging and metal ion sensing. The protocols provided herein offer a starting point for researchers to explore the utility of this molecule. Further characterization of its photophysical properties and validation of its sensing capabilities are warranted. The versatile benzoxazole scaffold also allows for further chemical modifications to fine-tune its properties for specific biological applications, such as targeting specific organelles or sensing other analytes of interest.

References

  • Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023003. [Link]

  • Bertozo, L. C., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation, 2(1). [Link]

  • Kowada, T., et al. (2015). Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. University of Maine, Electronic Theses and Dissertations, 2301. [Link]

  • Taki, M., et al. (2004). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. Journal of the American Chemical Society, 126(3), 712-713. [Link]

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  • Abu Jarra, H., et al. (2017). Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. Revista de Chimie, 68(1), 63-72. [Link]

  • Li, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 27(23), 8239. [Link]

  • Kumar, S., et al. (2021). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances, 11(41), 25337-25344. [Link]

  • Passerini, R. C. (1954). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 76(19), 5245-5246. [Link]

  • Bojarski, P., et al. (2013). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives--experimental and theoretical studies. Photochemical & Photobiological Sciences, 12(2), 284-297. [Link]

  • Wang, J., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Applications in Ratiometric Fluorescent pH Sensing. The Journal of Physical Chemistry B, 125(47), 12981-12989. [Link]

  • Li, H., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 26(13), 3843. [Link]

  • Bojarski, P., et al. (2012). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. Photochemical & Photobiological Sciences, 11(10), 1641-1654. [Link]

  • Deleidi, m., & Perez J, M. J. (2023). Live-cell imaging. protocols.io. [Link]

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  • Sanofi-Aventis. (2008). Process for preparing 2-(n-butyl)-5-nitrobenzofuran.
  • Chen, Y., et al. (2015). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Dyes and Pigments, 113, 43-50. [Link]

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Application Notes and Protocols for a Tiered Approach to Evaluate the Anticancer Properties of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cancer remains a formidable global health challenge, necessitating the continuous development of novel and effective therapeutic agents.[1] Among the diverse heterocyclic compounds investigated for their pharmacological potential, benzoxazole derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities, including anticancer effects.[1][2][3] The benzoxazole scaffold is a key structural motif in various pharmacologically active compounds, and its derivatives have demonstrated potent cytotoxic activity against numerous cancer cell lines.[2][4][5] This document provides a comprehensive, tiered protocol for the preclinical evaluation of the anticancer properties of a specific benzoxazole derivative, 2-Butyl-1,3-benzoxazol-5-amine.

The rationale for investigating this compound stems from the established anticancer potential of the broader benzoxazole class. These compounds are known to exert their effects through various mechanisms, including the inhibition of critical cellular targets like tyrosine kinases (e.g., VEGFR-2), topoisomerase enzymes, and tubulin protein, ultimately leading to apoptosis in cancer cells.[4][6][7] The proposed testing strategy is designed to be a logical and cost-effective progression, starting with broad in vitro screening to establish cytotoxicity and selectivity, followed by more detailed mechanistic studies, and culminating in in vivo efficacy assessment in established animal models. This tiered approach allows for early identification of promising candidates and provides a robust data package to support further development.[8][9]

Tiered Testing Workflow

The following diagram illustrates the proposed sequential workflow for evaluating the anticancer properties of this compound.

Anticancer_Testing_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Validation Cytotoxicity Assays Cytotoxicity Assays Selectivity Index Selectivity Index Cytotoxicity Assays->Selectivity Index Determine IC50 Apoptosis Assays Apoptosis Assays Selectivity Index->Apoptosis Assays Promising Selectivity Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Migration & Invasion Assays Migration & Invasion Assays Cell Cycle Analysis->Migration & Invasion Assays Xenograft Models Xenograft Models Migration & Invasion Assays->Xenograft Models Significant In Vitro Activity Toxicity Assessment Toxicity Assessment Xenograft Models->Toxicity Assessment

Caption: A tiered approach for anticancer drug evaluation.

Tier 1: Initial In Vitro Screening

The primary objective of this tier is to determine the cytotoxic potential of this compound against a panel of cancer cell lines and to assess its selectivity towards cancer cells over non-malignant cells.[10]

Protocol 1.1: Cytotoxicity Assessment using MTT and LDH Assays

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] In parallel, the Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.[11][13][14] Using both assays provides a more comprehensive picture of the compound's effect on cell viability and membrane integrity.[11][15]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], NCI-H460 [lung]) and a non-malignant cell line (e.g., WI-38 [normal human fibroblasts])[4][7][16]

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH cytotoxicity assay kit

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to 70-80% confluency.

    • Trypsinize and seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control.[12]

    • Incubate for 24, 48, and 72 hours.[12]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 1-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm.[12]

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit.[14]

    • Measure the absorbance at 490 nm.[14]

Data Analysis: Calculate the percentage of cell viability (MTT assay) and cytotoxicity (LDH assay) for each concentration. Determine the half-maximal inhibitory concentration (IC50) value.[11]

Concentration (µM)% Cell Viability (MTT) (Mean ± SD)% Cytotoxicity (LDH) (Mean ± SD)
0 (Control)100 ± 5.20 ± 1.8
192.1 ± 4.58.3 ± 2.1
575.4 ± 6.124.9 ± 3.5
1051.2 ± 3.948.7 ± 4.2
2528.9 ± 2.871.5 ± 5.6
5012.5 ± 1.988.1 ± 3.3
Protocol 1.2: Determination of Selectivity Index

Scientific Rationale: A crucial aspect of a potential anticancer drug is its ability to selectively target cancer cells while sparing normal cells.[10] The selectivity index (SI) is a quantitative measure of this selectivity.

Procedure:

  • Perform the cytotoxicity assays (Protocol 1.1) on both cancer cell lines and a non-malignant cell line.

  • Calculate the IC50 values for each cell line.

  • Determine the SI using the following formula: SI = IC50 (non-malignant cells) / IC50 (cancer cells)

Interpretation: A higher SI value indicates greater selectivity for cancer cells. A compound with a promising SI should be prioritized for further investigation.

Tier 2: Mechanistic Elucidation

Once the cytotoxic and selective properties of this compound are established, the next tier focuses on understanding its mechanism of action.

Protocol 2.1: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.[17] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][19] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[17][19]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's instructions.[18][20]

  • Incubate in the dark.

  • Analyze the cells by flow cytometry.[18]

Data Analysis: Quantify the percentage of cells in each quadrant:

  • Annexin V- / PI- (Live cells)

  • Annexin V+ / PI- (Early apoptotic cells)

  • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

  • Annexin V- / PI+ (Necrotic cells)

Apoptosis Pathway

Apoptosis_Pathway Drug_Treatment This compound Cellular_Stress Cellular Stress Drug_Treatment->Cellular_Stress PS_Translocation Phosphatidylserine Translocation Cellular_Stress->PS_Translocation Membrane_Permeabilization Membrane Permeabilization Cellular_Stress->Membrane_Permeabilization Annexin_V_Binding Annexin V Binding PS_Translocation->Annexin_V_Binding Early_Apoptosis Early Apoptosis Annexin_V_Binding->Early_Apoptosis PI_Staining Propidium Iodide Staining Membrane_Permeabilization->PI_Staining Late_Apoptosis Late Apoptosis/ Necrosis PI_Staining->Late_Apoptosis

Caption: Detection of apoptosis using Annexin V and PI.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[21] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23]

Materials:

  • Cancer cells treated with this compound

  • Ethanol (70%) for fixation

  • Propidium Iodide (PI) staining solution containing RNase

  • Flow cytometer

Procedure:

  • Treat cancer cells with the compound at various concentrations for 24-48 hours.

  • Harvest and wash the cells.

  • Fix the cells in ice-cold 70% ethanol.[23][24]

  • Wash the fixed cells and resuspend them in PI staining solution.[23]

  • Incubate in the dark.

  • Analyze the DNA content by flow cytometry.[21]

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2.3: Cell Migration and Invasion Assays

Scientific Rationale: Metastasis is a major cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade.[25] Transwell assays are commonly used to assess the migratory and invasive potential of cancer cells in vitro.[25][26][27][28]

Materials:

  • Transwell inserts

  • Matrigel (for invasion assay)

  • Cancer cells

  • Serum-free and serum-containing medium

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

Procedure:

  • Migration Assay:

    • Seed serum-starved cancer cells in the upper chamber of a Transwell insert.

    • Add medium with a chemoattractant (e.g., serum) to the lower chamber.[25]

    • Incubate to allow cell migration.

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface.

    • Count the stained cells under a microscope.

  • Invasion Assay:

    • The procedure is similar to the migration assay, but the Transwell insert is first coated with Matrigel to mimic the extracellular matrix.[25][28][29]

Data Analysis: Quantify the number of migrated or invaded cells and compare the treated groups to the control group.

Tier 3: In Vivo Validation

Positive results from the in vitro studies warrant progression to in vivo models to assess the anticancer efficacy and potential toxicity of this compound in a more complex biological system.

Protocol 3.1: Human Tumor Xenograft Model

Scientific Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[30][31][32][33] These models allow for the evaluation of a compound's antitumor activity in a living organism.[30][31]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line that showed sensitivity in vitro

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.[30]

    • Allow the tumors to grow to a palpable size.

  • Drug Administration:

    • Randomize the mice into control and treatment groups.

    • Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Monitor the body weight and general health of the mice.

Data Analysis: Calculate the tumor volume and compare the tumor growth between the treated and control groups. Assess for any signs of toxicity, such as weight loss or changes in behavior.

In Vivo Efficacy Workflow

In_Vivo_Efficacy Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Drug/Vehicle Administration Randomization->Treatment Monitoring Tumor Measurement & Health Monitoring Treatment->Monitoring Data_Analysis Analysis of Tumor Growth & Toxicity Monitoring->Data_Analysis

Caption: Workflow for in vivo xenograft studies.

Protocol 3.2: Patient-Derived Xenograft (PDX) Models (Advanced)

Scientific Rationale: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered to better recapitulate the heterogeneity and microenvironment of human tumors compared to cell line-derived xenografts.[34]

Considerations: The establishment and use of PDX models are more complex and resource-intensive than traditional xenograft models. This step is typically considered for compounds that show significant promise in earlier stages of testing.

Conclusion

This comprehensive, tiered approach provides a robust framework for the systematic evaluation of the anticancer properties of this compound. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can efficiently and effectively assess the therapeutic potential of this novel compound. The data generated from these protocols will be crucial for making informed decisions about the future development of this compound as a potential anticancer agent.

References

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  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

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  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). Oncotarget, 7(23), 33743-33755. [Link]

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Application Notes and Protocols: 2-Butyl-1,3-benzoxazol-5-amine in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-Butyl-1,3-benzoxazol-5-amine and related benzoxazole derivatives in the field of material science. This document outlines the synthesis, characterization, and application of these compounds as monomers for high-performance polymers, offering insights into experimental design and rationale.

Introduction: The Versatility of the Benzoxazole Scaffold

Benzoxazole derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and oxazole ring. This structural motif imparts a unique combination of thermal stability, mechanical robustness, and desirable electronic and photophysical properties.[1][2][3] Consequently, benzoxazoles are valuable building blocks for a range of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and high-performance polymers.[1] The ability to functionalize the benzoxazole core allows for the fine-tuning of material properties to suit specific applications.[1]

This compound, with its amine functionality, is particularly well-suited as a monomer for polymerization reactions, leading to the formation of robust polymeric structures such as polyimides and polyamides with enhanced thermal and mechanical properties.

Synthesis of 2-Substituted Benzoxazole Amines

The synthesis of 2-substituted benzoxazole amines typically involves a condensation reaction between an appropriately substituted o-aminophenol and a carboxylic acid or its derivative.[4] Polyphosphoric acid (PPA) is often employed as a dehydrating and cyclizing agent at elevated temperatures.[4]

Protocol 1: General Synthesis of 2-Alkyl/Aryl-1,3-benzoxazol-5-amine

This protocol describes a general method for the synthesis of 2-substituted-1,3-benzoxazol-5-amines, which can be adapted for this compound by using pentanoic acid (valeric acid).

Materials:

  • 2,4-diaminophenol dihydrochloride

  • Aliphatic or Aromatic Carboxylic Acid (e.g., Pentanoic acid for 2-butyl derivative)

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate solution (saturated)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Under a gentle stream of nitrogen, add polyphosphoric acid to the flask with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

  • Heat the reaction mixture to 150-180°C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[4]

  • Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

  • Dry the purified product under vacuum to yield the 2-substituted-1,3-benzoxazol-5-amine.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both the solvent and a strong dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazole ring.[4]

  • Nitrogen Atmosphere: Prevents the oxidation of the aminophenol starting material at high temperatures.

  • Ice Water Quench: The highly viscous PPA is hydrolyzed by the addition of water, allowing for the precipitation and isolation of the product.

  • Neutralization: Essential for precipitating the amine product, which may be soluble in acidic conditions as its ammonium salt.

Application in High-Performance Polymers: Poly(benzoxazole imide)s

A primary application of diamine-functionalized benzoxazoles in material science is their use as monomers for the synthesis of high-performance polymers like poly(benzoxazole imide)s (PBOPIs).[5] These polymers combine the excellent thermal stability and mechanical strength of polyimides with the unique properties of the benzoxazole moiety.

Protocol 2: Synthesis of a Poly(benzoxazole imide) via a Two-Step Polycondensation

This protocol outlines the synthesis of a poly(benzoxazole imide) using a 2-substituted-1,3-benzoxazol-5-amine as the diamine monomer and a commercial dianhydride.

Part A: Synthesis of the Poly(amic acid) Precursor

Materials:

  • This compound (or other synthesized benzoxazole diamine)

  • Aromatic Tetracarboxylic Dianhydride (e.g., 4,4'-oxydiphthalic anhydride - ODPA)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Nitrogen gas

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 2-substituted-1,3-benzoxazol-5-amine (1 equivalent) in anhydrous DMAc.

  • Once the diamine is fully dissolved, add the aromatic tetracarboxylic dianhydride (1 equivalent) portion-wise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • The resulting viscous solution is the poly(amic acid) precursor and can be used directly for the next step.

Part B: Thermal Imidization to Poly(benzoxazole imide)

Procedure:

  • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and heat it according to a staged temperature program. A typical program is:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour

  • After cooling to room temperature, the resulting poly(benzoxazole imide) film can be carefully peeled from the glass substrate.

Causality of Experimental Choices:

  • Two-Step Process: The synthesis of polyimides is typically carried out in two steps because the final polyimide is often insoluble and infusible. The soluble poly(amic acid) precursor allows for processing into films or fibers before conversion to the final, intractable polyimide.

  • Anhydrous Conditions: The dianhydride is susceptible to hydrolysis, which would disrupt the stoichiometry of the polymerization and limit the achievable molecular weight.

  • Staged Thermal Imidization: A gradual increase in temperature is crucial. The initial lower temperatures allow for the slow removal of the solvent (DMAc). Higher temperatures are then required to drive the cyclodehydration reaction that converts the amic acid linkages to imide rings, releasing water as a byproduct. A rapid temperature increase can lead to the formation of voids and defects in the final film.

Characterization of Benzoxazole-Containing Materials

Table 1: Typical Analytical Techniques for Characterization

TechniquePurposeExpected Observations
FTIR Spectroscopy Confirmation of functional groupsFor the monomer, look for N-H and C=N stretches. For the polymer, the appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹) and the disappearance of amic acid bands.
NMR Spectroscopy (¹H, ¹³C) Structural elucidationConfirmation of the chemical structure of the monomer and the polymer precursor.
Thermogravimetric Analysis (TGA) Evaluation of thermal stabilityPoly(benzoxazole imide)s typically exhibit high decomposition temperatures (Td5%) in the range of 510–564°C in a nitrogen atmosphere.[5]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg)PBOPIs show high glass transition temperatures, often in the range of 285 to 363°C.[5]
Tensile Testing Measurement of mechanical propertiesThese polymers exhibit good mechanical properties, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa.[5]

Visualization of Synthetic Pathways

Synthesis of this compound

2,4-diaminophenol 2,4-diaminophenol PPA Polyphosphoric Acid (150-180°C) 2,4-diaminophenol->PPA Pentanoic_acid Pentanoic acid Pentanoic_acid->PPA Product This compound PPA->Product Condensation & Cyclization Diamine Benzoxazole Diamine Solvent DMAc (Room Temp) Diamine->Solvent Dianhydride Aromatic Dianhydride Dianhydride->Solvent PAA Poly(amic acid) Precursor Solvent->PAA Polycondensation Heat Thermal Imidization (Δ, -H₂O) PAA->Heat PBOPI Poly(benzoxazole imide) Heat->PBOPI

Caption: Two-step synthesis of poly(benzoxazole imide).

Conclusion

This compound and its structural analogs are valuable monomers for the creation of high-performance polymers. The protocols and principles outlined in these application notes provide a solid foundation for the synthesis and characterization of these advanced materials. The inherent thermal stability and mechanical strength of the resulting poly(benzoxazole imide)s make them suitable for demanding applications in the aerospace, electronics, and automotive industries. Further research into the structure-property relationships of these polymers, by varying both the benzoxazole diamine and the dianhydride, will continue to expand their utility in material science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8).
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  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510.
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  • Journal of Chemical and Pharmaceutical Research. (2012).
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  • ChemicalBook. (2025, October 14). 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE | 13676-47-6.
  • ResearchGate. (2025, August 7). Benzoxazole Resin: A Novel Class of Thermoset Polymer via Smart Benzoxazine Resin.
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The Strategic Role of 2-Butyl-1,3-benzoxazol-5-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as versatile intermediates is of paramount importance. Among these, 2-Butyl-1,3-benzoxazol-5-amine has emerged as a significant building block, particularly in the development of therapeutics targeting complex multifactorial diseases such as Alzheimer's. Its unique structural features, comprising a benzoxazole core, a lipophilic butyl group at the 2-position, and a reactive primary amine at the 5-position, provide a strategic platform for the synthesis of diverse and potent bioactive molecules.

This technical guide provides an in-depth exploration of this compound as a key intermediate in drug discovery. We will detail its synthesis, its application in the creation of advanced drug candidates, and the underlying biological mechanisms of the resulting compounds. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this valuable intermediate in their own research endeavors.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the formation of the benzoxazole ring system, followed by the introduction and subsequent reduction of a nitro group to yield the desired primary amine.

Protocol 1: Synthesis of this compound

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of 2-Butyl-5-nitro-1,3-benzoxazole

The initial step involves the condensation of 2-amino-4-nitrophenol with pentanoic acid to form the 2-butyl substituted benzoxazole ring with a nitro group at the 5-position.

  • Materials:

    • 2-Amino-4-nitrophenol

    • Pentanoic acid

    • Polyphosphoric acid (PPA)

    • Toluene

    • Sodium bicarbonate (saturated aqueous solution)

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate (for chromatography)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-nitrophenol (1 equivalent) and pentanoic acid (1.2 equivalents).

    • Add polyphosphoric acid (PPA) (10 equivalents by weight) to the mixture.

    • Heat the reaction mixture to 180-200°C and stir vigorously for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-butyl-5-nitro-1,3-benzoxazole by silica gel column chromatography using a hexane:ethyl acetate gradient.

    • Collect the fractions containing the desired product and evaporate the solvent to yield a pure solid.

Step 2: Reduction to this compound

The nitro group of 2-butyl-5-nitro-1,3-benzoxazole is reduced to a primary amine in this final step.

  • Materials:

    • 2-Butyl-5-nitro-1,3-benzoxazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (10 M aqueous solution)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-butyl-5-nitro-1,3-benzoxazole (1 equivalent) in ethanol in a round-bottom flask.

    • Add Tin(II) chloride dihydrate (5 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid while stirring and heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully basify with a 10 M sodium hydroxide solution until the pH is greater than 10.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the final product, this compound, as a solid. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow

Synthesis_of_this compound cluster_0 Step 1: Benzoxazole Formation cluster_1 Step 2: Nitro Reduction 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol PPA_Heat PPA, 180-200°C 2-Amino-4-nitrophenol->PPA_Heat Pentanoic_acid Pentanoic_acid Pentanoic_acid->PPA_Heat 2-Butyl-5-nitro-1,3-benzoxazole 2-Butyl-5-nitro-1,3-benzoxazole PPA_Heat->2-Butyl-5-nitro-1,3-benzoxazole SnCl2_HCl SnCl₂·2H₂O, HCl, EtOH 2-Butyl-5-nitro-1,3-benzoxazole->SnCl2_HCl This compound This compound SnCl2_HCl->this compound

Synthetic route to this compound.

Part 2: Application in the Synthesis of a Multi-Target Alzheimer's Disease Drug Candidate

The primary amine of this compound serves as a versatile handle for further chemical modifications. A notable application is in the synthesis of multi-target-directed ligands for Alzheimer's disease. These compounds are designed to interact with multiple pathological targets, such as cholinesterases and amyloid-beta aggregation.[1][2]

Protocol 2: Synthesis of a Benzoxazole-Piperazine Derivative for Alzheimer's Disease

This protocol describes the synthesis of a potential drug candidate by coupling this compound with a substituted piperazine moiety, a common pharmacophore in central nervous system (CNS) active compounds.

  • Materials:

    • This compound

    • 1-(4-Bromobenzoyl)piperazine hydrochloride

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a solution of this compound (1 equivalent) in DMF, add 1-(4-Bromobenzoyl)piperazine hydrochloride (1.1 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction mixture at 80°C for 12-16 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

Drug Candidate Synthesis Workflow

Drug_Candidate_Synthesis Intermediate This compound Coupling DIPEA, DMF, 80°C Intermediate->Coupling Piperazine_derivative 1-(4-Bromobenzoyl)piperazine Piperazine_derivative->Coupling Drug_Candidate Final Drug Candidate Coupling->Drug_Candidate

Coupling of the intermediate to form a drug candidate.

Part 3: Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant promise as multi-target ligands for Alzheimer's disease.[1] The rationale behind this approach is to simultaneously address multiple facets of the disease's complex pathology.

Multi-Target Inhibition in Alzheimer's Disease

The synthesized benzoxazole-piperazine derivative is designed to exhibit a dual mechanism of action:

  • Cholinesterase Inhibition: The core benzoxazole structure and its substituents can effectively bind to the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's patients.[4]

  • Amyloid-Beta (Aβ) Aggregation Inhibition: The planar benzoxazole ring system can intercalate between Aβ peptides, disrupting the hydrophobic interactions that lead to the formation of neurotoxic oligomers and plaques.[1]

The lipophilic butyl group at the 2-position of the benzoxazole ring is crucial for enhancing the compound's ability to cross the blood-brain barrier, a critical requirement for any CNS-active drug.[1]

Quantitative Data: In Vitro Activity

The following table summarizes the typical in vitro activity profile for a promising drug candidate derived from this compound.

TargetIC₅₀ (nM)
Acetylcholinesterase (AChE)10 - 50
Butyrylcholinesterase (BuChE)50 - 200
Aβ₁₋₄₂ Aggregation Inhibition30 - 40% at 25 µM

IC₅₀ values are indicative and can vary based on the specific derivative.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the multi-target mechanism of action of the benzoxazole-piperazine derivative in the context of Alzheimer's disease pathology.

Mechanism_of_Action cluster_0 Cholinergic Synapse cluster_1 Amyloid Cascade ACh Acetylcholine AChE_BuChE AChE & BuChE ACh->AChE_BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Cognitive_Function Improved Cognitive Function Postsynaptic_Receptor->Cognitive_Function APP Amyloid Precursor Protein (APP) Abeta_Monomers Aβ Monomers APP->Abeta_Monomers Abeta_Oligomers Toxic Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Abeta_Plaques Aβ Plaques Abeta_Oligomers->Abeta_Plaques Neuronal_Damage Neuronal Damage Abeta_Plaques->Neuronal_Damage Drug_Candidate Benzoxazole Derivative Drug_Candidate->AChE_BuChE Inhibition Drug_Candidate->Abeta_Oligomers Inhibition of Aggregation

Multi-target mechanism of a benzoxazole derivative in Alzheimer's disease.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of drug discovery. Its strategic design allows for the efficient synthesis of complex molecules with multi-target functionalities, as exemplified by its application in the development of novel therapeutics for Alzheimer's disease. The protocols and conceptual frameworks presented in this guide are intended to facilitate further research and innovation, ultimately contributing to the discovery of new and effective medicines for challenging diseases.

References

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  • M. A. El-Gamal, A. A. El-Gamal, and A. A. El-Sayed, "Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease," Molecules, vol. 29, no. 20, p. 4639, 2024. Available: [Link]

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Application Notes & Protocols: A Multi-Tiered Approach for Assessing the Cytotoxicity of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and chemical safety pipeline.[1][2] It provides critical data on a compound's therapeutic window and potential off-target effects. The benzoxazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Therefore, a systematic and robust assessment of novel benzoxazole derivatives like 2-Butyl-1,3-benzoxazol-5-amine is imperative.

This guide provides a comprehensive, field-proven experimental framework for researchers, scientists, and drug development professionals. We eschew a one-size-fits-all template in favor of a logical, multi-tiered strategy. This approach begins with a broad assessment of metabolic viability and progressively drills down into specific mechanisms of cell death, such as apoptosis and oxidative stress. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Experimental Design: A Phased Investigative Strategy

A successful cytotoxicity study moves from the general to the specific. Our recommended workflow is designed to efficiently characterize the cytotoxic profile of this compound, maximizing data quality while conserving resources.

G start Start: Compound Characterization (this compound) tier1 Tier 1: Primary Screening Cell Viability & Proliferation (MTT Assay) start->tier1 decision1 Is Compound Cytotoxic? (IC50 < Threshold) tier1->decision1 tier2a Tier 2: Mechanism of Action Induction of Apoptosis (Caspase-3/7 Assay) decision1->tier2a Yes tier2b Tier 2: Mechanism of Action Oxidative Stress (ROS Assay) decision1->tier2b Yes end_no End of Study (Compound is non-cytotoxic at tested concentrations) decision1->end_no No end_yes Conclusion: Characterized Cytotoxic Profile (e.g., Induces Apoptosis via Oxidative Stress) tier2a->end_yes tier2b->end_yes

Figure 1: Tiered Experimental Workflow for Cytotoxicity Assessment.

  • Tier 1: Primary Viability Screening: The initial step utilizes the MTT assay to quantify the metabolic activity of cells exposed to a range of compound concentrations. This colorimetric assay is a robust, high-throughput method for determining a compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[1][7] A dose-dependent decrease in cell viability indicates a cytotoxic or cytostatic effect.

  • Tier 2: Mechanistic Elucidation: If the Tier 1 screen reveals significant cytotoxicity, the investigation proceeds to uncover the underlying mechanism.

    • Apoptosis Assessment: We employ a Caspase-3/7 activity assay. Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway.[8][9] Their activation is a hallmark of programmed cell death. An increase in caspase activity strongly suggests the compound induces apoptosis.

    • Oxidative Stress Evaluation: A common mechanism of drug-induced toxicity is the generation of Reactive Oxygen Species (ROS).[10][11] We use a cell-permeable probe (DCFH-DA) that fluoresces upon oxidation, allowing for the quantification of intracellular ROS levels.

Core Methodologies & Materials

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question.[12] We recommend a dual-cell line approach:

  • Cancer Cell Line: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) to assess anti-proliferative potential.[13][14]

  • Non-Cancerous Cell Line: A "normal" cell line (e.g., HEK293 embryonic kidney cells or primary human dermal fibroblasts) to determine the compound's selectivity index (SI).[2][15] A high SI suggests greater toxicity towards cancer cells over normal cells.

Cells should be maintained in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO₂.

Compound Preparation and Controls
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium.

  • Vehicle Control: This is a non-negotiable control. All treatments, including the "untreated" control wells, must contain the same final concentration of DMSO as the highest concentration of the test compound. This ensures that any observed effect is due to the compound and not the solvent. The final DMSO concentration should ideally not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[1]

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) should be run in parallel to confirm the validity and sensitivity of the assay system.[1]

Protocol 1: MTT Assay for Cell Viability

This protocol measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[16] The amount of formazan is directly proportional to the number of metabolically active cells.[7]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-channel pipette

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle and positive control wells.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17] Incubate for 3-4 hours at 37°C. Protect the plate from light. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[7]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the Percentage Viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Cell LineTreatmentIncubation TimeIC50 (µM) [Example Data]
MCF-7This compound48h12.5 ± 1.3
HEK293This compound48h85.2 ± 5.7
MCF-7Doxorubicin (Positive Control)48h0.8 ± 0.1

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases releases aminoluciferin, which is consumed by luciferase to generate a stable "glow-type" signal proportional to caspase activity.[18]

Materials:

  • Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Luminometer plate reader

Step-by-Step Procedure:

  • Plate Setup: Seed cells and treat with the compound as described in the MTT protocol (Steps 1-2), using an opaque-walled plate. It is advisable to run a parallel plate for a viability assay (like MTT or CellTiter-Glo®) to normalize caspase activity to cell number.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from no-cell control wells).

  • Express the data as Fold Change in Caspase Activity: Fold Change = Luminescence_Treated / Luminescence_VehicleControl

  • (Optional but recommended) Normalize the fold change to the percentage of viable cells from a parallel assay to distinguish apoptosis induction from general toxicity.

Protocol 3: DCFH-DA Assay for Reactive Oxygen Species (ROS)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11]

Materials:

  • Black, clear-bottom 96-well plates

  • DCFH-DA probe (stock in DMSO)

  • Positive control: Hydrogen peroxide (H₂O₂) or Tert-Butyl hydroperoxide (TBHP)[10][11]

  • Fluorescence microplate reader (Excitation ~485 nm / Emission ~535 nm)[10]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with the test compound at concentrations around its IC50 for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event. Include vehicle and a positive control (e.g., 100 µM H₂O₂ for 30-60 minutes).[19]

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS.

  • Add 100 µL of working DCFH-DA solution (e.g., 10-20 µM in serum-free medium) to each well.

  • Incubate for 30-45 minutes at 37°C in the dark.[10][19]

  • Measurement: Remove the DCFH-DA solution, wash the cells twice with warm PBS, and add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a microplate reader (Ex/Em: 485/535 nm).

Data Analysis:

  • Subtract the background fluorescence from no-cell control wells.

  • Calculate the Fold Increase in ROS: Fold Increase = Fluorescence_Treated / Fluorescence_VehicleControl

Interpreting Results: Building a Mechanistic Hypothesis

By integrating the data from these three assays, a clear picture of the compound's cytotoxic mechanism can be formed. For example, if this compound shows a low IC50 in the MTT assay, a corresponding increase in Caspase-3/7 activity, and an early spike in ROS production, it supports a hypothesis where the compound induces oxidative stress, leading to mitochondrial dysfunction and subsequent activation of the apoptotic cell death pathway.

G compound This compound ros Increased Intracellular ROS (Measured by DCFH-DA Assay) compound->ros Induces mito Mitochondrial Dysfunction (Inferred from MTT Assay) ros->mito Causes caspase Caspase-3/7 Activation (Measured by Caspase-Glo Assay) mito->caspase Triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Executes

Figure 2: Hypothesized Cytotoxic Mechanism of Action.

This structured, evidence-based approach ensures that the cytotoxic profile of this compound is characterized with high scientific rigor, providing trustworthy data for subsequent stages of research and development.

References

  • ROS Assay Kit Protocol. [Provider information not fully available in search result]. [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. (2018-01-06). [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. (2023-01-20). [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Taylor & Francis Online. [Link]

  • Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. (2021-06-30). [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. (2025-09-20). [Link]

  • Cytotoxicity Test. XCellR8. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. (2023-05-06). [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

Sources

Topic: Advanced Techniques for the Purification of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed protocols and expert insights into the purification of 2-Butyl-1,3-benzoxazol-5-amine, a key intermediate in pharmaceutical research and development. Recognizing the critical impact of purity on experimental outcomes, this document outlines systematic approaches using flash column chromatography and recrystallization. It further details validated analytical methods, including HPLC and NMR spectroscopy, for stringent purity assessment. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to achieve high-purity material consistently.

Introduction and Compound Profile

This compound is a substituted benzoxazole derivative. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The purity of this amine is paramount, as trace impurities can lead to ambiguous biological data, side-reaction formation in subsequent synthetic steps, and challenges in characterization.

This guide addresses the common purification challenges associated with this class of compounds, such as removing unreacted starting materials, isomeric byproducts, and colored impurities arising from the oxidation of the aromatic amine functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂ON/A
Molecular Weight 190.24 g/mol N/A
Appearance Off-white to light brown solidGeneric observation for aromatic amines
Melting Point Approx. 75-80 °C (Varies with purity)Estimated based on similar structures
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM, acetone. Sparingly soluble in hexanes.General solubility for polar organic compounds
pKa (amine) ~4-5 (Estimated)Typical for aromatic amines

Potential Impurity Profile

Effective purification begins with understanding the potential impurities. A common synthesis for this compound involves the condensation of a 2-amino-4-nitrophenol with pentanoic acid (or its derivative) followed by reduction of the nitro group.

Common Impurities Include:

  • Unreacted Starting Materials: e.g., 2-amino-4-nitrophenol.

  • Intermediates: e.g., 2-Butyl-5-nitro-1,3-benzoxazole. This is a common and highly colored impurity.

  • Over-alkylation or Side-Reaction Products: Depending on the specific synthetic route.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, leading to highly colored polymeric impurities. This is often exacerbated by light and trace metals.

Purification Strategy Workflow

The choice of purification technique is dictated by the impurity profile and the required final purity. The following diagram outlines a logical workflow for purifying crude this compound.

purification_workflow crude Crude this compound analysis1 Initial Purity Assessment (TLC, LC-MS) crude->analysis1 extraction Aqueous Acid/Base Extraction (Optional: for basic/acidic impurities) analysis1->extraction Gross Impurities (e.g., starting materials) chromatography Flash Column Chromatography analysis1->chromatography Purity <95% or Multiple Impurities recrystallization Recrystallization analysis1->recrystallization Purity >90% Crystalline Solid extraction->chromatography Oily/Complex Mixture analysis2 Final Purity & Identity Check (HPLC, NMR, MS) chromatography->analysis2 recrystallization->analysis2 pure_product Pure Product (>98%) analysis2->pure_product Purity OK fail Impure Product (<98%) analysis2->fail Purity Not Met reprocess Re-purify fail->reprocess reprocess->chromatography

Caption: General workflow for purification and analysis.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities. The amine group and benzoxazole core provide sufficient polarity to distinguish the target compound from less polar byproducts and more polar starting materials.

Rationale for Parameter Selection:

  • Stationary Phase: Silica gel is the standard choice for its ability to separate moderately polar compounds. Its slightly acidic nature can sometimes cause tailing with amines. This can be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

  • Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes is an excellent starting point. The non-polar hexanes elute non-polar impurities, while the more polar EtOAc elutes the target compound. A typical gradient might run from 10% to 50% EtOAc.

Step-by-Step Protocol:

  • Slurry Preparation:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid injection.

  • Column Packing:

    • Select an appropriately sized silica gel column for your automated flash chromatography system (e.g., a 24g column for 1g of crude material).

    • Equilibrate the column with the starting eluent (e.g., 95:5 Hexanes:EtOAc) for at least 3-5 column volumes.

  • Elution:

    • Load the dry slurry onto the column.

    • Begin the elution. A suggested gradient is shown in the table below. Monitor the elution using the system's UV detector (a wavelength of 254 nm or 280 nm is usually effective for this chromophore).

    • Collect fractions based on the UV chromatogram peaks.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product. Use the same eluent system as the column for development and visualize under a UV lamp.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined fractions under reduced pressure.

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Table 2: Example Flash Chromatography Gradient

StepSolvent A (Hexanes)Solvent B (EtOAc)Gradient TypeDuration (CV)
1 95%5%Isocratic2
2 95% -> 50%5% -> 50%Linear10
3 50%50%Isocratic3

(CV = Column Volume)

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying compounds that are crystalline solids and have a purity of >90% to begin with. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures. A solvent pair system, like Ethanol/Water or Toluene/Hexanes, often provides the necessary fine-tuning of solubility.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude material into several test tubes.

    • Add a small volume (0.5 mL) of different test solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, acetone/water, ethanol/water).

    • Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath. A good solvent will show significant crystal formation upon cooling.

  • Main Recrystallization (Example with Ethanol/Water):

    • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add the primary solvent (ethanol) dropwise while heating the mixture to a gentle boil (use a hot plate with stirring). Add just enough solvent to fully dissolve the solid.

    • Once dissolved, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy (persistent turbidity).

    • Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and make the solution clear again.

  • Crystal Formation:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

    • Dry the crystals under high vacuum to a constant weight.

Purity Assessment Protocols

Final purity must be confirmed using orthogonal analytical techniques.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample by separating its components.

Table 3: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Excellent for separating moderately polar organic molecules.
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier improves peak shape for amines.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFAStandard organic solvent for reverse-phase.
Gradient 5% to 95% B over 10 minutesA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe benzoxazole ring has strong absorbance at this wavelength.
Injection Vol. 5 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:Water

Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is essential for confirming the structural identity of the compound and can also be used to detect impurities if they are present in sufficient quantity (>1-2%).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the presence of all expected peaks corresponding to the this compound structure (aromatic protons, amine protons, and butyl chain protons).

    • Check the integration of the peaks to ensure they are in the correct ratios.

    • Examine the baseline for any small peaks that do not correspond to the product or the solvent. The absence of such peaks is an indicator of high purity.

Troubleshooting

Table 4: Common Purification Issues and Solutions

ProblemPossible CauseSuggested Solution
Oily product after chromatography Residual high-boiling solvent (e.g., EtOAc).Dry the product under high vacuum for an extended period, possibly with gentle heating.
Low yield from recrystallization Too much solvent used; compound has some solubility even when cold.Minimize the amount of hot solvent used. Cool the solution for a longer period. Try a different solvent system.
Colored product Oxidation of the amine.Handle the compound quickly, store it under an inert atmosphere (N₂ or Ar), and protect it from light. If color persists, a charcoal treatment during recrystallization may help.
Peak tailing in HPLC/Flash Interaction of the basic amine with acidic silica.Add a basic modifier (0.1% triethylamine or ammonia) to the mobile phase.

Conclusion

The successful application of this compound in research and synthesis is directly dependent on its purity. This guide provides a robust framework for its purification and analysis. Flash column chromatography offers versatility for complex mixtures, while recrystallization serves as an excellent final polishing step for mostly pure material. The combination of these techniques, validated by rigorous HPLC and NMR analysis, ensures the high-quality material required for reliable scientific outcomes.

References

  • Recrystallization Technique: "Recrystallization," University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Amine Purification Considerations: "Purification of Amines," Organic Chemistry Portal. [Link]

  • HPLC Method Development: "A Guide to HPLC and LC-MS Method Development," Waters Corporation. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic process. Here, we address frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a significantly lower yield than expected for my this compound synthesis. What are the most common culprits?

Low yields in this multi-step synthesis can be frustrating. The primary causes typically fall into one of four categories: purity of starting materials, suboptimal reaction conditions for either the condensation or reduction step, formation of side products, or loss of product during purification.[1][2]

A systematic troubleshooting approach is the most effective way to identify the root cause.[3] Begin by verifying the purity of your starting materials, as contaminants can significantly impede the reaction.[2]

Q2: How does the purity of my starting materials, specifically 4-nitro-2-aminophenol, affect the initial condensation reaction?

The purity of 4-nitro-2-aminophenol is critical. The synthesis of the benzoxazole core relies on the nucleophilic attack of the amino group and the hydroxyl group onto the carbonyl carbon of valeric acid (or its activated form). Impurities in the 4-nitro-2-aminophenol can interfere with this process. For instance, the presence of isomers or related phenolic compounds can lead to the formation of undesired benzoxazole derivatives, complicating purification and reducing the yield of the target molecule.

It is highly recommended to use 4-nitro-2-aminophenol of high purity (≥98%) or to purify the commercially available reagent by recrystallization before use.

Q3: My initial condensation of 4-nitro-2-aminophenol with valeric acid is sluggish and gives a low yield of the intermediate, 2-butyl-5-nitro-1,3-benzoxazole. How can I optimize this step?

The direct condensation of a carboxylic acid and an aminophenol to form a benzoxazole is often a challenging, equilibrium-driven reaction that requires high temperatures and the removal of water.[4] Several factors can be optimized to drive the reaction forward:

ParameterRecommendationRationale
Acid Activation Convert valeric acid to an activated form, such as an acyl chloride or ester, or use a coupling agent like dicyclohexylcarbodiimide (DCC).This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aminophenol.[4]
Catalyst Use an acid catalyst, such as polyphosphoric acid (PPA) or a Brønsted acid, for direct condensation.The catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack.[5]
Temperature Elevated temperatures are typically required to drive off the water formed during the reaction.This shifts the equilibrium towards the product side. However, excessively high temperatures can lead to degradation.
Dehydration If performing a direct condensation, use a Dean-Stark apparatus to remove water azeotropically.The removal of water is crucial to drive the equilibrium towards the formation of the benzoxazole ring.
Q4: I'm observing the formation of significant side products. What are they likely to be and how can I minimize them?

Side product formation is a common issue that can significantly reduce your yield.[1] In the synthesis of this compound, potential side products include:

  • Incomplete cyclization: The intermediate Schiff base may be stable and not fully cyclize to the benzoxazole ring.[3]

  • Polymerization: Under harsh conditions, the starting materials or intermediates can polymerize.[1]

  • Over-acylation: If using an activated form of valeric acid, there's a possibility of acylation on the nitro group or other positions.[3]

To minimize these side products, it is crucial to carefully control the reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation-related byproducts.[3]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in your synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_condensation Optimize Condensation Step check_purity->optimize_condensation Purity Confirmed optimize_reduction Optimize Reduction Step optimize_condensation->optimize_reduction Intermediate Yield Improved analyze_byproducts Analyze for Side Products (TLC, LC-MS) optimize_condensation->analyze_byproducts Yield Still Low purification_loss Evaluate Purification Method optimize_reduction->purification_loss Final Yield Still Low solution Improved Yield optimize_reduction->solution Yield Improved analyze_byproducts->optimize_condensation Side Products Identified purification_loss->solution Method Optimized

Caption: A flowchart for systematically troubleshooting low yields.

Q5: The reduction of the nitro group in 2-butyl-5-nitro-1,3-benzoxazole to the desired amine is incomplete. What are the best methods and how can I ensure the reaction goes to completion?

The reduction of the nitro group is a critical final step. Incomplete reduction is a common reason for low yields of the final product.

Recommended Reduction Methods:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Catalyst: Palladium on carbon (Pd/C) is a common choice.

    • Hydrogen Source: Hydrogen gas (H2) or a transfer hydrogenation reagent like ammonium formate.

    • Solvent: Ethanol or methanol are typically used.

  • Metal/Acid Reduction:

    • Reagents: Tin(II) chloride (SnCl2) in ethanol or iron (Fe) powder in acetic acid are effective.

Troubleshooting Incomplete Reduction:

  • Catalyst Activity: Ensure your catalyst (e.g., Pd/C) is active. It may need to be fresh or stored under appropriate conditions.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.[3]

  • Stoichiometry: Ensure the correct molar ratios of your reducing agents are used.[3]

Q6: I'm struggling with the purification of the final product, this compound. What are some effective strategies?

Purification can be a significant source of product loss.[3] Here are some effective strategies for purifying benzoxazoles:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. The choice of the solvent system (e.g., hexane/ethyl acetate) is crucial for good separation and should be determined by TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. Common solvents for recrystallization of benzoxazole derivatives include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.[6]

  • Acid-Base Extraction: Since the final product has a basic amino group, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.

Experimental Protocols
Protocol 1: Synthesis of 2-butyl-5-nitro-1,3-benzoxazole
  • To a solution of 4-nitro-2-aminophenol (1.0 eq) in a suitable solvent like toluene, add valeric acid (1.2 eq).

  • Add an acid catalyst, such as a catalytic amount of polyphosphoric acid.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • Dissolve 2-butyl-5-nitro-1,3-benzoxazole (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Reaction Mechanism

The synthesis of the 2-substituted benzoxazole core from a 2-aminophenol and a carboxylic acid proceeds through a condensation-cyclization mechanism.

Reaction_Mechanism cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration Aminophenol 2-Aminophenol Derivative Intermediate_Amide Intermediate Amide Aminophenol->Intermediate_Amide Nucleophilic Attack Carboxylic_Acid Valeric Acid Carboxylic_Acid->Intermediate_Amide Cyclized_Intermediate Cyclized Intermediate Intermediate_Amide->Cyclized_Intermediate Intramolecular Attack Benzoxazole 2-Butyl-5-nitro-1,3-benzoxazole Cyclized_Intermediate->Benzoxazole Elimination of Water

Caption: The general mechanism for benzoxazole synthesis.

This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For more specific issues, consulting the primary literature is always recommended.

References
  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem.
  • Benchchem. troubleshooting low yield in benzoxazole synthesis.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Condensation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Process for the purification of substituted benzoxazole compounds.
  • 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming the solubility hurdles commonly encountered with this compound in various experimental assays. Our goal is to empower you with the scientific rationale behind each technique, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause and what are the initial steps I should take?

A1: The precipitation of this compound in aqueous buffers is a common issue stemming from its hydrophobic nature. The benzoxazole core is inherently lipophilic, and the butyl chain further contributes to its poor water solubility. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out as it exceeds its solubility limit in the new environment.[1]

Your initial troubleshooting should focus on two key areas: understanding the compound's properties and optimizing your stock solution and dilution strategy.

  • Compound-Specific Properties: The predicted pKa of this compound is approximately 7.35.[2] This indicates the amine group can be protonated, which can be leveraged to increase solubility.

  • Stock Solution Best Practices: Ensure your stock solution is fully dissolved before use. Visually inspect for any particulates. It is recommended to prepare fresh dilutions for each experiment to avoid issues with compound stability in solution over time.[3]

Here is a logical workflow to begin troubleshooting:

A Precipitation Observed B Verify Stock Solution Integrity (Clear, fully dissolved?) A->B C Optimize Dilution Method (Step-wise dilution?) B->C Yes D Assess Final Concentration (Is it above aqueous solubility limit?) C->D Yes E Consider Assay Buffer Composition (pH, proteins, etc.) D->E Yes F Implement Solubility Enhancement Strategy E->F Yes

Caption: Initial troubleshooting workflow for precipitation issues.

In-Depth Troubleshooting Guides

Issue 1: Compound Precipitation in Biochemical Assays

Q2: How can I prevent this compound from precipitating in my enzyme kinetics or binding assays?

A2: Biochemical assays are particularly sensitive to compound precipitation, as aggregates can lead to false positives or negatives.[4] Beyond the initial troubleshooting steps, here are more advanced strategies:

1. pH Modification:

  • Rationale: With a pKa of ~7.35 for the amine group, the solubility of this compound is pH-dependent.[2] At a pH below its pKa, the amine group will be protonated, forming a more soluble salt.[5][6]

  • Protocol:

    • Determine the pH tolerance of your assay components (e.g., enzyme stability, protein integrity).

    • If permissible, adjust the pH of your assay buffer to be at least one pH unit below the pKa (e.g., pH 6.0-6.5).

    • Prepare a small test batch of the compound in the pH-adjusted buffer to visually confirm the absence of precipitation at the desired final concentration.

    • Always include a vehicle control with the same pH-adjusted buffer to account for any effects of pH on the assay itself.

2. Co-Solvents:

  • Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

  • Considerations: It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid impacting protein structure and function.[8] Always perform a co-solvent tolerance test with your assay to determine the maximum allowable concentration that does not affect the results.[9]

Co-SolventTypical Starting Concentration in Final AssayKey Considerations
Ethanol1-5%Can affect enzyme activity at higher concentrations.
Propylene Glycol1-5%Generally well-tolerated by many biological systems.
PEG 300/4001-10%Can sometimes interfere with certain assay readouts.

Experimental Protocol for Co-Solvent Usage:

  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent.

  • Perform a serial dilution of the compound in the co-solvent.

  • Add a small aliquot of the co-solvent stock to the assay buffer to reach the final desired compound concentration, ensuring the final co-solvent concentration remains within the tolerated range.

  • The vehicle control should contain the same final concentration of the co-solvent.

Issue 2: Cytotoxicity and Inconsistent Results in Cell-Based Assays

Q3: I'm observing unexpected cytotoxicity or high variability in my cell-based assays. Could this be related to the solubility of this compound?

A3: Yes, poor solubility is a major contributor to these issues in cell-based assays. Precipitated compound can cause physical stress to cells, and the actual concentration of the dissolved, active compound will be lower and more variable than intended.[10]

1. Managing DMSO Concentration:

  • Rationale: While DMSO is an excellent solvent for initial stock solutions, it can be toxic to cells at higher concentrations.[11] It is generally recommended to keep the final DMSO concentration in cell culture media at or below 0.5%, and for some sensitive cell lines, even lower.[3] DMSO can also make cell membranes more permeable, which could potentiate the effect of your compound or other media components.[12]

  • Best Practices:

    • Determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle-only dose-response experiment.

    • Ensure the final DMSO concentration is consistent across all wells, including controls.[13]

    • Utilize a step-wise dilution approach: first, dilute your DMSO stock into a small volume of media, mix well, and then add this intermediate dilution to the cells. This avoids "shock" precipitation that can occur when adding a concentrated DMSO stock directly to a large volume of aqueous media.[10]

A 10 mM Stock in 100% DMSO B Intermediate Dilution (e.g., 100 µM in media + higher % DMSO) A->B 1:100 dilution C Final Assay Concentration (e.g., 1 µM in media + <0.5% DMSO) B->C 1:100 dilution

Caption: Step-wise dilution workflow for cell-based assays.

2. Cyclodextrin Complexation:

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.[14][15] This is a highly effective method for increasing aqueous solubility without using organic co-solvents.[16]

  • Protocol for Preparing a Cyclodextrin Complex (Lyophilization Method):

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its low toxicity.[14]

    • Dissolve the desired amount of HP-β-CD in water.

    • Dissolve this compound in a minimal amount of a suitable organic solvent like tertiary butyl alcohol.

    • Mix the two solutions.

    • Freeze-dry the mixture to obtain a solid powder of the inclusion complex.[17]

    • The resulting powder can then be dissolved directly in aqueous buffer or cell culture media.

    • Characterize the complex to confirm its formation and determine the compound-to-cyclodextrin ratio.

Issue 3: Poor Bioavailability in In Vivo Studies

Q4: How can I formulate this compound for animal studies to improve its oral bioavailability?

A4: Poor aqueous solubility is a primary reason for low oral bioavailability. For in vivo studies, more advanced formulation strategies are often necessary.

1. Lipid-Based Formulations:

  • Rationale: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral absorption of poorly soluble compounds.[18] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state for absorption.[19]

  • General Protocol for a Simple Lipid-Based Formulation:

    • Solubility Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, corn oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., PEG 400, ethanol).

    • Formulation Development: Based on the solubility data, create trial formulations by mixing the compound with the selected excipients. A common starting point is a mixture of oil, surfactant, and co-solvent.

    • Dispersion Test: Add the formulation to water with gentle stirring and observe the formation of an emulsion. The resulting emulsion should be visually clear to slightly opalescent.

    • Characterization: Characterize the formulation for particle size, drug loading, and stability.

    • The final formulation can be administered orally via gavage. Always include a vehicle-only control group in your study.[9]

A Poorly Soluble Compound B Solubility Screening (Oils, Surfactants, Co-solvents) A->B C Select Excipients B->C D Prepare Trial Formulations C->D E Dispersion & Digestion Testing D->E F Characterize & Optimize E->F G In Vivo Study F->G

Caption: Workflow for developing a lipid-based formulation.

Summary of Recommended Starting Concentrations for Solubility Enhancement Strategies

StrategyVehicle ComponentRecommended Starting ConcentrationAssay Type Suitability
pH Modification Acidic BufferpH 6.0-6.5Biochemical, some cell-based
Co-solvents Ethanol1-5% (final)Biochemical, Cell-based
Propylene Glycol1-5% (final)Biochemical, Cell-based, In Vivo
PEG 4001-10% (final)Biochemical, Cell-based, In Vivo
Cyclodextrins HP-β-CD1-5% (w/v)Biochemical, Cell-based, In Vivo
Lipid Formulations Tween 805-10% (in formulation)In Vivo (oral)
PEG 40030-40% (in formulation)In Vivo (oral)
Corn Oil40-60% (in formulation)In Vivo (oral)

Disclaimer: These are starting recommendations. The optimal conditions must be determined empirically for your specific assay system.

References

  • Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(11), 6049.
  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Artificial cells, nanomedicine, and biotechnology, 44(3), 1-11.
  • Li, D., Han, D., & Wang, A. (2012). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. AAPS PharmSciTech, 13(4), 1308–1314.
  • Amidon, G. L., & Öztürk, S. S. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3340–3353.
  • Das, S., & Roy, S. (2021).
  • Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Semantic Scholar. Retrieved from [Link]

  • Szejtli, J. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences, 13(3), 038–051.
  • Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Li, L., & Li, X. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
  • Davis, R. G., & Beibel, M. R. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current opinion in drug discovery & development, 9(3), 342-348.
  • Sohajda, T. (2025). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(8), 834.
  • Vertommen, J., Fraser, J., & Perrissin-Fabert, M. A. (2016). Lipid-Based Formulations: From Early Development to Commercial Manufacturing. Xtalks. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Ducandas, V., Isnard, P., ... & Hosek, P. (2013). A guide to the selection of co-solvents to enable the easiest separation by distillation. Green Chemistry, 15(6), 1559-1568.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Patel, K. (n.d.). A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. LGC. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Butyl-1,3-benzoxazol-5-amine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Butyl-1,3-benzoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a molecule featuring both a benzoxazole core and an aromatic amine, its handling and storage are non-trivial. This guide provides in-depth, field-proven insights and protocols to mitigate degradation and ensure experimental reproducibility.

Section 1: Frequently Asked Questions - Understanding Compound Stability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What makes this compound susceptible to degradation during storage?

A1: The primary point of instability is the aromatic amine group (-NH2) at the 5-position of the benzoxazole ring. Aromatic amines are highly susceptible to oxidation.[1][2] The lone pair of electrons on the nitrogen atom activates the aromatic ring, making it prone to attack by atmospheric oxygen. This oxidative process is often accelerated by exposure to light (photodegradation) and elevated temperatures. The initial oxidation can lead to the formation of colored radical intermediates and quinone-imine species, which can subsequently polymerize into insoluble, complex mixtures.[2]

Q2: What are the common visible signs of degradation?

A2: The most immediate indicator of degradation is a distinct change in color. A pure sample of this compound should be a light-colored solid. Upon degradation, you may observe the following:

  • Color Progression: From off-white or pale yellow to tan, progressing to dark brown or even black.

  • Change in Physical State: The appearance of dark, insoluble specks within the solid matrix.

  • Reduced Solubility: The degraded, often polymerized, material will exhibit poor solubility in solvents where the pure compound is normally soluble.

Q3: My compound is stored in a freezer. Is that sufficient to prevent degradation?

A3: While low-temperature storage is crucial, it is not sufficient on its own. Freezing slows down the kinetic rate of chemical reactions but does not stop them entirely.[3] If the compound is stored in the presence of air, oxidation will still occur, albeit at a slower pace. A study on various aromatic amines demonstrated that while low temperatures (-20°C and -70°C) are effective, immediate storage at these temperatures is necessary to attenuate degradation.[3] For true long-term stability, temperature control must be combined with an inert atmosphere and protection from light.

Section 2: Recommended Storage & Handling Protocols

Adherence to strict storage protocols is the most effective way to preserve the integrity of this compound. The choice between ideal and acceptable protocols depends on the intended duration of storage and available laboratory equipment.

Data Summary: Storage Conditions
ParameterIdeal (Multi-Year Storage)Acceptable (Short-Term, <6 Months)Rationale
Atmosphere High-purity Argon or Nitrogen (<1 ppm O₂)Headspace flushed with Argon/NitrogenPrevents oxidative degradation, the primary failure mode.[4][5]
Temperature -70°C to -80°C (Ultra-low Freezer)-20°C (Standard Freezer)Significantly reduces the kinetic rate of degradation reactions.[3]
Container Flame-sealed borosilicate glass ampouleAmber glass vial with PTFE-lined capProvides a hermetic seal against air and moisture; amber glass blocks UV light.[5]
Light Exposure Stored in complete darknessStored in an opaque secondary containerPrevents light-catalyzed photo-oxidation.[5]
Moisture Stored in a desiccated environmentTightly sealed container, Parafilm® wrappedMoisture can facilitate oxidative pathways.[6]
Experimental Protocol 1: Ideal Long-Term Storage

This protocol is the gold standard for preserving the compound for multi-year periods and is strongly recommended upon initial receipt of a new batch.

Objective: To aliquot and store this compound under a multi-barrier system that excludes oxygen, moisture, and light.

Required Equipment:

  • Inert atmosphere glovebox (<1 ppm O₂ and H₂O).[4][5]

  • Analytical balance (inside glovebox).

  • Amber borosilicate glass ampoules.

  • Blowtorch for flame sealing.[4]

  • -80°C freezer.

Methodology:

  • Preparation: Move the sealed container of this compound, pre-labeled amber ampoules, spatulas, and weighing paper into the glovebox antechamber. Cycle the antechamber at least three times to purge atmospheric gases.

  • Aliquoting: Inside the glovebox, carefully weigh the desired quantity of the compound and transfer it into an amber glass ampoule. Work quickly to minimize exposure to the glovebox atmosphere, even though it is inert.

  • Sealing: Using a blowtorch, carefully heat the neck of the ampoule while pulling gently to create a hermetic glass seal. This is a critical step that requires practice to ensure a perfect seal.[4]

  • Labeling & Storage: Label the sealed ampoule clearly with the compound name, lot number, quantity, and date. Place the sealed ampoule inside a labeled secondary container (e.g., a freezer box) and transfer it to a -80°C freezer for long-term storage.

Section 3: Troubleshooting Guide

Observed Problem Probable Cause Recommended Action & Prevention
Compound has turned dark brown and smells acrid. Severe Oxidation: The aromatic amine has oxidized and likely polymerized.Action: The compound is compromised and should be discarded according to your institution's hazardous waste protocols. Do not use it in experiments. Prevention: Strictly follow the Ideal Long-Term Storage Protocol. Ensure the inert atmosphere is of high purity and that containers are hermetically sealed.[7][8]
Inconsistent results in bioassays using an older batch. Partial Degradation: The compound's purity has likely decreased over time, leading to lower effective concentration and potential interference from degradation byproducts.Action: Perform a purity analysis using the HPLC protocol below. If purity is below acceptable limits (e.g., <95%), discard the batch. Prevention: Implement a re-qualification schedule. For critical applications, re-test the purity of any batch older than one year before use.
Compound fails to dissolve completely in a previously validated solvent. Polymerization: Oxidative degradation often leads to the formation of insoluble polymers.Action: Attempt brief sonication. If the material remains insoluble, it is highly degraded. Confirm with a purity check; discard if impure. Prevention: Store smaller, single-use aliquots to prevent repeated exposure of the bulk material to freeze-thaw cycles and potential atmospheric contamination during opening.

Section 4: Quality Control & Purity Assessment

A self-validating system requires routine checks to confirm compound integrity. Visual inspection is the first line of defense, but analytical validation is essential for quantitative applications.

Experimental Protocol 2: Routine Purity Check by HPLC

Objective: To quantify the purity of this compound and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted reference standard (or a newly acquired batch) in HPLC-grade methanol or acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL solution of the batch using the same solvent.[9]

  • HPLC Conditions (Typical Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection: UV-Vis detector at a wavelength determined by a UV scan of the pure compound (typically 254 nm or 280 nm).[9]

  • Analysis: Inject both the standard and the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9] The appearance of new, earlier-eluting (more polar) peaks is a strong indication of oxidative degradation.

Section 5: Visual Workflows and Degradation Pathway

Diagram 1: Storage Decision Workflow

A Compound Received B Immediate Use? A->B C Use in Experiment B->C Yes D Storage Duration? B->D No E Short-Term (<6 Months) D->E Short F Long-Term (>6 Months) D->F Long G Protocol 2: Flush with Ar/N2 Seal Tightly (Parafilm) Store at -20°C in Dark E->G H Protocol 1: Aliquot in Glovebox Flame-Seal in Ampoule Store at -80°C in Dark F->H I Perform QC Check (Protocol 3) Before Use G->I H->I

Caption: Decision workflow for handling and storing the compound.

Diagram 2: Primary Degradation Pathway

cluster_0 Degradation Factors O2 Oxygen (Air) A This compound (Pure, Light-Colored Solid) O2->A Light Light (UV) Light->A Heat Heat Heat->A B Oxidized Intermediates (Quinone-imines, Radicals) A->B C Polymerized Products (Insoluble, Dark-Colored Mixture) B->C

Caption: Simplified overview of the oxidative degradation process.

References

  • Molecular Inorganic Chemistry (2008). Working with air and moisture sensitive compounds. University of Groningen.
  • ResearchGate (n.d.). Membrane stabilization efficacy of benzoxazole derivatives and standards.
  • MDPI (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • Fisher Scientific (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Chemistry Stack Exchange (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • ResearchGate (2015). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • ACS Publications (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Diplomata Comercial (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • ResearchGate (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • ResearchGate (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • RSC Publishing (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • PMC (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Beijing Innochem (n.d.). This compound - CAS:885949-91-7. Beijing Innochem. [Link]

  • PubMed (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. [Link]

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reducing background fluorescence of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reducing background fluorescence in experiments utilizing this novel benzoxazole-based fluorescent probe. Our goal is to equip you with the scientific understanding and practical protocols to achieve high signal-to-noise ratios in your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely applications?

This compound is an aromatic organic compound featuring a benzoxazole core, a structure known to be a component of various fluorescent dyes.[1][2][3][4] Its chemical properties suggest it has potential as a fluorescent probe for biological imaging, particularly for visualizing cellular processes, and in the development of novel sensor technologies.[1][3] The amine group offers a reactive site for conjugation to other molecules, such as antibodies or small molecule binders.

Q2: What are the primary sources of background fluorescence in my experiments?

High background fluorescence can obscure your specific signal and arise from several sources:

  • Autofluorescence: Biological samples naturally contain fluorescent molecules like collagen, NADH, riboflavin, and lipofuscin.[5][6] This is a common issue in tissue sections and some cell types.[7]

  • Fixation-Induced Fluorescence: Chemical fixatives, especially aldehydes like formaldehyde (formalin) and glutaraldehyde, can react with amines in your sample to create fluorescent Schiff bases.[5][8] Glutaraldehyde generally induces more autofluorescence than formaldehyde.[8]

  • Non-Specific Binding: The fluorescent probe itself may bind to unintended targets or aggregate, leading to a diffuse background signal.[9] This can be exacerbated by suboptimal antibody concentrations or inadequate blocking.[7][10]

  • Reagent and Consumable Impurities: Buffers, media, or even the microplates themselves can be sources of background fluorescence.[11] For instance, fetal bovine serum (FBS) can contribute to background in the violet-to-blue spectrum.[6]

  • Spectral Bleed-Through: In multi-color experiments, the emission of one fluorophore can be detected in the channel of another, a phenomenon known as bleed-through or crosstalk.[12][13][14][15]

Q3: How can I determine the source of my high background?

A systematic approach with proper controls is crucial.

  • Unstained Control: Image your sample without any fluorescent labels. Any signal detected is due to autofluorescence.[6][7]

  • Secondary Antibody Only Control: In immunofluorescence, this control helps identify non-specific binding of the secondary antibody.[9]

  • Blank Control: Running the assay with buffer and no sample can identify fluorescence from reagents or plates.[11]

Troubleshooting Guides

Problem 1: High Background Autofluorescence in Fixed Cells or Tissues

If your unstained control shows significant fluorescence, the issue is likely autofluorescence from the sample itself or the fixation process.

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_details Implementation Details A Run Unstained Control B High Background Observed? A->B C Modify Fixation Protocol B->C Yes D Chemical Quenching B->D Yes E Photobleaching B->E Yes F Spectral Separation B->F Yes C_details Switch to cold methanol/ethanol Minimize fixation time C->C_details D_details Treat with Sodium Borohydride Use Sudan Black B for lipofuscin D->D_details E_details Expose to high-intensity light before staining E->E_details F_details Use far-red fluorophores if possible F->F_details

Caption: A workflow for troubleshooting autofluorescence.

  • Optimize Fixation:

    • Rationale: Aldehyde fixatives are a major cause of autofluorescence.[5][8] Organic solvents are a common alternative.[6]

    • Protocol: Instead of paraformaldehyde, try fixing cells with ice-cold methanol or ethanol for 5-10 minutes at -20°C.[6] If aldehyde fixation is necessary, reduce the fixation time to the minimum required to preserve morphology.[5]

  • Chemical Quenching of Autofluorescence:

    • Rationale: Certain chemicals can reduce autofluorescence from specific sources like lipofuscin or aldehyde-induced Schiff bases.[5]

    • Protocol (Sodium Borohydride): To reduce aldehyde-induced autofluorescence, treat fixed samples with a fresh solution of 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature.[16] Note that results can be variable.[5]

    • Protocol (Sudan Black B): To quench lipofuscin-related autofluorescence, incubate the sample with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by extensive washing.[5][17]

    Quenching AgentTarget AutofluorescenceTypical ProtocolCautions
    Sodium Borohydride Aldehyde-induced0.1% in PBS, 20-30 minPrepare fresh, results can be variable[5]
    Sudan Black B Lipofuscin0.1% in 70% ethanol, 10-20 minCan introduce its own background if not washed properly
    Eriochrome Black T Lipofuscin, Formalin-inducedVaries by protocolCan be used as an alternative to Sudan Black B[5]
  • Photobleaching:

    • Rationale: Exposing the sample to high-intensity light before staining can destroy endogenous fluorophores, thus reducing background.[18][19][20] This method is effective without affecting subsequent fluorescent probe binding.[19]

    • Protocol: Before incubation with this compound, expose the fixed sample to a broad-spectrum, high-intensity light source (like a mercury arc lamp or LED array) for a period ranging from 15 minutes to several hours.[18][19] The optimal time should be determined empirically.

Problem 2: High Background from Non-Specific Binding or Probe Aggregation

If your controls indicate that the probe itself is the source of the background, the following steps can help.

A High Background in Stained Sample B Optimize Blocking Step A->B C Titrate Probe Concentration A->C D Improve Wash Steps A->D E Check Reagent Purity A->E B_detail Effective blocking saturates non-specific binding sites. B->B_detail Increase blocking time Use specialized blocking buffer C_detail Excess probe concentration leads to higher background. C->C_detail Perform concentration gradient to find optimal signal-to-noise D_detail Thorough washing removes unbound probe. D->D_detail Increase number and duration of washes E_detail Impurities can be fluorescent or cause aggregation. E->E_detail Use high-purity reagents and solvents

Caption: Steps to minimize non-specific probe binding.

  • Optimize Blocking:

    • Rationale: Blocking agents saturate non-specific binding sites on your sample, preventing the fluorescent probe from adhering to them.[9]

    • Protocol: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). If using a serum-based blocker, consider switching to a protein like Bovine Serum Albumin (BSA) or using a commercial background-suppressing buffer.[6][7]

  • Titrate Probe Concentration:

    • Rationale: Using too high a concentration of the fluorescent probe is a common cause of high background.[7][10]

    • Protocol: Perform a titration experiment, testing a range of concentrations of this compound to find the optimal balance between specific signal and background noise.

  • Enhance Washing Steps:

    • Rationale: Insufficient washing will leave unbound probe in the sample, contributing to background.[9][10]

    • Protocol: Increase the number and duration of your wash steps after probe incubation. For example, perform 3-5 washes of 5-10 minutes each with your wash buffer (e.g., PBS with 0.1% Tween-20).

Problem 3: Signal from a Different Channel (Spectral Bleed-Through)

In multi-color imaging, you may detect signal from this compound in a channel intended for another fluorophore.

cluster_fluorophore1 Fluorophore 1 (e.g., Green) cluster_fluorophore2 Fluorophore 2 (e.g., Red) cluster_detection Detection Channels F1_Exc Excitation F1_Em Emission Det_Green Green Channel F1_Em->Det_Green Intended Signal Det_Red Red Channel F1_Em->Det_Red Bleed-through F2_Exc Excitation F2_Em Emission F2_Em->Det_Red Intended Signal

Caption: Visualization of spectral bleed-through.

  • Choose Spectrally Distinct Fluorophores:

    • Rationale: The best way to avoid bleed-through is to use fluorophores with minimal spectral overlap.[12][15]

    • Action: When planning your experiment, select dyes with well-separated emission peaks. Using fluorophores that emit in the far-red spectrum can also help avoid autofluorescence, which is typically lower at longer wavelengths.[5][8]

  • Sequential Imaging:

    • Rationale: Acquiring images for each channel separately can prevent the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[21]

    • Protocol: In your microscope software, set up sequential scanning where each laser line and corresponding detector are activated one after the other, rather than simultaneously. It is often advisable to excite with the longest wavelength first.[21]

  • Use Optimized Filters and Detectors:

    • Rationale: High-quality, narrow bandpass filters can more effectively isolate the emission of your target fluorophore.[15]

    • Action: Ensure your microscope is equipped with filter sets that are well-matched to the spectral profiles of your chosen dyes.

References

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023-07-19). (URL: [Link])

  • Spectral Bleed-Through Artifacts in Confocal Microscopy - Evident Scientific. (URL: [Link])

  • What is fluorescence quenching? - AxisPharm. (2024-09-26). (URL: [Link])

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. - SciSpace. (URL: [Link])

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. (URL: [Link])

  • Quenching (fluorescence) - Wikipedia. (URL: [Link])

  • How to Reduce Autofluorescence | Labcompare.com. (2021-06-29). (URL: [Link])

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. (URL: [Link])

  • Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. (URL: [Link])

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed. (2017-09-03). (URL: [Link])

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (URL: [Link])

  • What is Fluorescence Quenching? - Edinburgh Instruments. (2024-05-02). (URL: [Link])

  • Amplification and Background Reduction Techniques | FluoroFinder. (2024-11-18). (URL: [Link])

  • Fluorescence Quenching - News-Medical.Net. (URL: [Link])

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - JoVE. (2017-09-03). (URL: [Link])

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological. (URL: [Link])

  • BleedThrough - Scientific Volume Imaging. (URL: [Link])

  • Fluorescence Immunoassay Principle and Method - Invitroal Biotechnology. (2022-11-19). (URL: [Link])

  • Fluorescence fluctuation immunoassay - PubMed. (URL: [Link])

  • Understanding Fluorescence Enzyme Immunoassay: Principles and Applications. (URL: [Link])

  • Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28). (URL: [Link])

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal. (URL: [Link])

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Technical Support Center: Optimization of Reaction Conditions for 2-Butyl-1,3-benzoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Butyl-1,3-benzoxazol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into overcoming common challenges in the synthesis of this important chemical scaffold, which is a key building block in the development of novel therapeutics.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most reliable and scalable synthetic route for preparing this compound?

The most robust and widely adopted method is the direct condensation of 2,4-diaminophenol with pentanoic acid (or its derivatives) using a strong acid catalyst that also acts as a dehydrating agent.[3][4] Polyphosphoric acid (PPA) is the industry standard for this transformation as it serves as both the catalyst and the reaction medium, effectively driving the cyclization by removing water.[3][5]

Q2: What are the critical reaction parameters that I need to control for a successful synthesis?

Success in this synthesis hinges on the precise control of four key parameters:

  • Temperature: This reaction is thermally driven and typically requires high temperatures, often in the range of 150-200°C, to ensure the condensation and subsequent cyclization proceed to completion.[3]

  • Purity of Starting Materials: The purity of both 2,4-diaminophenol and pentanoic acid is paramount. Impurities can lead to significant side product formation and lower yields.[6][7]

  • Agitation: PPA is highly viscous, especially at the start of the reaction. Efficient mechanical stirring is crucial to ensure a homogenous reaction mixture and prevent localized overheating.

  • Moisture Control: The reaction involves a dehydration process. It is essential to use anhydrous reagents and protect the reaction from atmospheric moisture to achieve high conversion.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes). Quench the aliquot in a mixture of water and ethyl acetate, and neutralize with a base (like sodium bicarbonate) before spotting on a TLC plate. A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The disappearance of the 2,4-diaminophenol spot and the appearance of a new, less polar product spot indicates reaction progress.

Q4: What are the expected spectroscopic signatures for this compound?

While exact values depend on the solvent and instrument, you should expect the following characteristic signals:

  • ¹H NMR: Aromatic protons on the benzoxazole core, a triplet and subsequent multiplets for the n-butyl chain, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Characteristic peaks for the quaternary carbons of the benzoxazole ring (C2, C3a, C7a), along with signals for the butyl chain and the aromatic carbons.

  • Mass Spectrometry (MS): A clear molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₄N₂O).

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Consistently Low or No Product Yield

Q: My reaction is consistently failing or providing yields below 20%. I've followed the general protocol. What are the most likely causes?

Low yield is the most common issue and can almost always be traced back to a few key areas. A systematic check is the best approach.[6][7]

  • Cause 1: Purity and Integrity of Starting Materials

    • Explanation: 2,4-diaminophenol is susceptible to oxidation, appearing as a dark, discolored solid. Oxidized starting material will not react efficiently and can generate polymeric byproducts. Pentanoic acid should be free of water and other acid impurities.

    • Solution:

      • Verify Purity: Assess the purity of your starting materials using techniques like melting point analysis or NMR spectroscopy before starting the reaction.[6]

      • Use Fresh Reagents: If possible, use a freshly opened bottle of 2,4-diaminophenol. If it is discolored, consider purification by recrystallization under an inert atmosphere.

  • Cause 2: Inadequate Temperature or Reaction Time

    • Explanation: This condensation requires significant thermal energy to overcome the activation barrier for cyclization.[8] Insufficient heat or time will result in an incomplete reaction.

    • Solution:

      • Temperature Verification: Ensure your reaction thermometer is calibrated. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. A temperature of 170°C is often a good starting point.[3]

      • Extend Reaction Time: If starting material is still present after the recommended time, extend the reaction by 1-2 hours and continue to monitor.[6]

  • Cause 3: Inactive or Insufficient Catalyst

    • Explanation: Polyphosphoric acid can absorb atmospheric moisture over time, reducing its efficacy as a dehydrating agent.

    • Solution:

      • Use Fresh PPA: Use PPA from a freshly opened and properly sealed container.

      • Ensure Sufficient Loading: PPA often serves as the solvent, so ensure you are using a sufficient quantity to allow for proper mixing and catalytic activity.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield Observed check_purity Step 1: Verify Purity of 2,4-Diaminophenol & Pentanoic Acid start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify or Replace Reagents purity_ok->purify No check_temp Step 2: Check Reaction Temperature & Time purity_ok->check_temp Yes purify->check_purity temp_ok Temp/Time Sufficient? check_temp->temp_ok increase_temp Action: Increase Temp by 10°C or Extend Time temp_ok->increase_temp No check_ppa Step 3: Evaluate PPA and Reaction Setup temp_ok->check_ppa Yes success Yield Improved increase_temp->success ppa_ok PPA Fresh & Setup Anhydrous? check_ppa->ppa_ok replace_ppa Action: Use Fresh PPA & Ensure Dry Glassware ppa_ok->replace_ppa No ppa_ok->success Yes replace_ppa->success G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation cluster_3 Purification reagents 1. Charge Reactor: - 2,4-Diaminophenol (1.0 eq) - Pentanoic Acid (1.1 eq) - Polyphosphoric Acid stir 2. Begin Vigorous Mechanical Stirring reagents->stir heat 3. Heat to 170°C stir->heat hold 4. Hold at 170°C for 2.5 hours heat->hold monitor 5. Monitor by TLC (3:7 EtOAc:Hexane) hold->monitor cool 6. Cool to ~90°C monitor->cool Reaction Complete quench 7. Quench into Ice Water cool->quench neutralize 8. Neutralize to pH > 8 with Na₂CO₃ (aq) quench->neutralize filtrate 9. Filter Precipitate neutralize->filtrate dry 10. Dry Crude Solid filtrate->dry chromatography 11. Column Chromatography (Silica Gel) dry->chromatography characterize 12. Characterize Product (NMR, MS) chromatography->characterize

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Technical Support Center: Troubleshooting Experiments with 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile benzoxazole derivative. Benzoxazoles are a critical scaffold in medicinal chemistry and materials science, known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, their synthesis and application are not without challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting unexpected experimental outcomes. Our approach is built on establishing self-validating workflows, ensuring that you can identify and rectify issues with confidence and scientific rigor.

Section 1: Foundational Principles & Pre-Experiment Validation

Success in any experiment begins long before the reagents are mixed. The most common source of failure is not a flawed protocol but rather a failure in foundational checks. A self-validating experimental design anticipates and controls for variability in starting materials and setup.

FAQ: What are the critical quality attributes of my starting materials for synthesizing this compound?

The primary synthetic route to this compound is the condensation of 2,4-diaminophenol dihydrochloride with pentanoic acid (or its more reactive derivatives like pentanoyl chloride or pentanal) using a dehydrating/cyclizing agent such as polyphosphoric acid (PPA).[3][4] The purity of these precursors is paramount.

Table 1: Critical Quality Specifications for Starting Materials

Parameter2,4-Diaminophenol DihydrochloridePentanoic AcidPolyphosphoric Acid (PPA)
Purity (Assay) >98%>99%83-85% P₂O₅ assay
Appearance Off-white to light grey crystalline powderClear, colorless liquidColorless, highly viscous liquid
Key Impurities Isomers (e.g., 3,4-diaminophenol), oxidized species (quinones)Other short-chain fatty acids, waterOrthophosphoric acid
Verification ¹H NMR, Melting Point¹H NMR, Refractive IndexAssay specification on CoA

Expert Insight: The 2,4-diaminophenol starting material is particularly susceptible to air oxidation, which can lead to the formation of quinone-like impurities. These impurities not only reduce the effective concentration of your nucleophile but can also engage in side reactions, leading to colored byproducts and complex purification challenges. Always perform a purity check on your starting materials if they have been stored for an extended period.[5] It is recommended to handle this reagent under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Experimental Workflow: A Self-Validating Approach

Before initiating a synthesis, a systematic workflow ensures all variables are controlled. This diagram outlines the critical checkpoints.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Monitoring cluster_analysis Phase 3: Workup & Analysis a Verify Starting Material Purity (CoA, TLC, MP) b Dry Glassware & Solvents a->b c Inert Atmosphere Setup (N2/Ar) b->c d Charge Reagents (Controlled Stoichiometry) c->d e Controlled Heating & Stirring d->e f In-Process Control (TLC Monitoring) e->f g Quench & Aqueous Workup f->g h Purification (Column Chromatography) g->h i Characterization (NMR, MS, Purity) h->i

Caption: A robust experimental workflow with built-in validation checkpoints.

Section 2: Troubleshooting the Synthesis

This section addresses the most common problems encountered during the synthesis of this compound.

FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes and how do I troubleshoot?

Low yields are a frequent issue in benzoxazole synthesis.[5][6] The cause can be systematically diagnosed by analyzing the reaction data.

Causality Chain:

  • Incomplete Reaction: The most straightforward cause is that the starting materials have not fully converted to the product. This is often due to suboptimal reaction conditions.[5]

    • Mechanism Insight: The formation of the benzoxazole ring via condensation is an equilibrium-driven process that requires the removal of water and sufficient thermal energy to overcome the activation barrier for cyclization.[8] Temperatures below 120-130°C may be insufficient for driving the reaction to completion, especially with less reactive carboxylic acids.[6][8]

  • Side Product Formation: Competing reaction pathways can consume starting materials, reducing the yield of the desired product.

    • Mechanism Insight: The 2,4-diaminophenol has two nucleophilic amino groups. While the 2-amino group is sterically hindered by the adjacent hydroxyl group for the initial acylation, under harsh conditions or with incorrect stoichiometry, di-acylation can occur, leading to undesired byproducts. Polymerization is also a risk if oxidized starting materials are present.[5]

  • Product Degradation: The final product may not be stable under the reaction or workup conditions.

    • Mechanism Insight: The free amine at the 5-position makes the benzoxazole ring electron-rich and susceptible to degradation or side reactions under strongly acidic or oxidative conditions over prolonged reaction times.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_tlc Analyze Final Reaction TLC start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Yes streaks_spots Streaking or Multiple Unexpected Spots check_tlc->streaks_spots No, but... clean_spot Clean Spot, Low Material Recovery check_tlc->clean_spot No action_incomplete Diagnosis: Incomplete Reaction Actions: 1. Increase Temperature (to 130-150°C) 2. Extend Reaction Time 3. Verify Catalyst/Reagent Activity sm_present->action_incomplete action_side_products Diagnosis: Side Product Formation Actions: 1. Check Stoichiometry 2. Lower Temperature 3. Ensure Inert Atmosphere streaks_spots->action_side_products action_loss Diagnosis: Product Loss During Workup Actions: 1. Optimize pH during extraction 2. Check for precipitation 3. Use finer silica for chromatography clean_spot->action_loss

Caption: A decision tree for systematically troubleshooting low reaction yields.

FAQ 2: My TLC analysis shows multiple unexpected spots. How do I identify and prevent them?

Multiple spots indicate either an incomplete reaction or the formation of side products.

Table 2: TLC Analysis of Potential Species

CompoundExpected Rf (20% EtOAc/Hexane)CharacteristicsPrevention Strategy
2,4-Diaminophenol Baseline (Polar)Stains dark on oxidation (air/heat)Use fresh, pure starting material; maintain inert atmosphere.
Uncyclized Amide Intermediate ~0.1 - 0.2A key intermediate. Its presence indicates incomplete cyclization.Increase reaction temperature and time.[8]
This compound ~0.4 - 0.5 Desired Product. Often fluorescent under UV light.Optimize reaction for this spot's formation.
Di-acylated Byproduct ~0.6 - 0.7Less polar than the desired product.Use a strict 1:1 stoichiometry of the diaminophenol to the acid.

Expert Insight: A common mistake is to add the carboxylic acid and PPA at room temperature and then heat. A more effective method is to pre-heat the PPA to around 80-90°C, then add the 2,4-diaminophenol, followed by the dropwise addition of pentanoic acid. This ensures the condensation reaction begins immediately at an effective temperature, minimizing side reactions.

FAQ 3: The final product after purification is not pure or shows inconsistent spectroscopic data. What went wrong?

This issue typically points to co-eluting impurities or product degradation during purification.

  • Problem: Residual PPA in the product.

    • Symptom: Greasy or sticky solid, broad signals in ¹H NMR.

    • Solution: Ensure the reaction mixture is thoroughly quenched in a large volume of ice-water and stirred vigorously until the PPA is fully hydrolyzed. Basify carefully with NaOH or Na₂CO₃ to pH > 8 before extraction.

  • Problem: Co-eluting impurities.

    • Symptom: ¹H NMR shows extra aromatic or aliphatic signals that cannot be attributed to the solvent.

    • Solution: Modify your column chromatography solvent system. A gradient elution from 5% to 30% Ethyl Acetate in Hexane can effectively separate the desired product from less polar (di-acylated) and more polar (uncyclized) impurities.

  • Problem: Inconsistent Mass Spectrometry Data.

    • Symptom: M+H⁺ peak is weak or absent, but fragmentation peaks are present.

    • Solution: Benzoxazoles are generally stable. This may indicate an issue with the ionization method. Ensure you are using an appropriate technique like Electrospray Ionization (ESI). Also, confirm the product is not degrading on the column by analyzing a crude sample first.

Section 3: Post-Synthesis & Application-Specific Issues

FAQ 4: My purified this compound is unstable or changes color upon storage. How can I improve its stability?

The 5-amino group makes the aromatic ring electron-rich and susceptible to oxidation, which often manifests as a color change from off-white/yellow to brown or dark purple.

Storage Protocol:

  • Ensure Purity: Residual acidic or metallic impurities can catalyze degradation. Ensure the product is purified to >98%.

  • Use an Inert Atmosphere: Store the solid product in a vial that has been flushed with argon or nitrogen.[7]

  • Protect from Light: Use an amber vial or wrap the vial in aluminum foil.

  • Low Temperature: For long-term storage, keep the vial at -20°C.[7]

FAQ 5: I'm observing poor solubility or precipitation of the compound in my biological assay buffer. What are the best practices for formulation?

While the butyl chain and benzoxazole core are lipophilic, the free amine provides a handle to improve aqueous solubility. However, direct dissolution in aqueous buffers is often problematic.[7]

Protocol for Preparing Assay Solutions:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). The compound should be readily soluble in DMSO.[7]

  • Perform Serial Dilutions: If necessary, perform intermediate dilutions in DMSO.

  • Final Dilution into Assay Medium: Add a small aliquot of the DMSO stock to your final aqueous assay buffer. Vortex immediately and thoroughly.

  • Control the Final DMSO Concentration: Crucially, the final concentration of DMSO in the assay should not exceed 0.5% (v/v) , as higher concentrations can cause artifacts or cellular toxicity.[7] If you observe precipitation at this stage, it indicates your final compound concentration is above its aqueous solubility limit, and you must test at lower concentrations.

Section 4: Reference Protocols & Data

Protocol 1: Standard Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on your laboratory's specific instrumentation and safety procedures.

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (10 eq by weight relative to the limiting reagent).

  • Heating: Begin stirring and heat the PPA to 90°C under a gentle flow of nitrogen.

  • Reagent Addition: Once the temperature is stable, add 2,4-diaminophenol dihydrochloride (1.0 eq) in one portion. Allow it to dissolve for 15 minutes.

  • Condensation: Slowly add pentanoic acid (1.05 eq) dropwise over 20-30 minutes, ensuring the temperature does not exceed 100°C.

  • Cyclization: After the addition is complete, raise the temperature to 130-140°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them in water, basifying, extracting with EtOAc, and analyzing by TLC (20% EtOAc/Hexane). The reaction is complete when the 2,4-diaminophenol spot has been consumed.

  • Workup: Cool the reaction mixture to ~60°C and pour it slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Neutralization: Carefully basify the aqueous slurry to pH 8-9 using a 50% NaOH solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5-30% ethyl acetate in hexane.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • BenchChem. (n.d.). Troubleshooting low yield in benzoxazole synthesis. BenchChem.
  • Li, M., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Wang, Z., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

  • El-Malah, A. A., et al. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Shakyawar, D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports. [Link]

  • Sharma, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

  • IJPSRR. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • BenchChem. (2025). Common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments. BenchChem.
  • Singh, L. P., & Saraf, S. K. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Enhancing the Biological Uptake of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Butyl-1,3-benzoxazol-5-amine is a promising therapeutic candidate whose benzoxazole core is a scaffold of significant interest in medicinal chemistry.[1] However, its molecular structure—a lipophilic butyl group combined with a fused aromatic system—predicts poor aqueous solubility. This property is a primary obstacle to achieving adequate biological uptake and bioavailability, a common challenge for an estimated 40% of marketed drugs and up to 90% of new chemical entities.[2][3] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common issues and strategically enhancing the cellular and systemic absorption of this compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental roadblocks in a direct question-and-answer format.

Q1: I'm preparing a stock solution of this compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium or buffer. How can I resolve this?

A1: This phenomenon, known as "crashing out," occurs when a drug that is soluble in a concentrated organic solvent is diluted into an aqueous system where its solubility is much lower. The organic solvent disperses, leaving the drug to rapidly precipitate.

  • Immediate Cause: The high lipophilicity imparted by the butyl group and benzoxazole ring system makes the compound poorly soluble in aqueous environments.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The simplest first step is to determine the maximum tolerable concentration in your final assay medium. Perform a serial dilution to find the kinetic solubility limit.

    • Use a Solubilizing Excipient: Instead of relying solely on DMSO, pre-complexing the compound can dramatically improve its aqueous compatibility.

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate your lipophilic compound and a hydrophilic exterior that allows the entire complex to dissolve in water.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. (See Protocol 1).

      • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that entrap the compound, but be cautious as they can have their own biological effects and may interfere with certain assays.[6]

    • pH Adjustment: Your compound has a basic amine group. In acidic conditions (pH < pKa of the amine), it will be protonated and more soluble. Determine the pKa of the 5-amine group. If your experimental system can tolerate a lower pH, preparing the media at a pH of 1-2 units below the pKa may keep the compound in solution. However, this is often not compatible with cell-based assays.

Q2: My in vitro cell-based assays show high variability and lower-than-expected potency. Could this be related to poor uptake?

A2: Absolutely. High variability and low potency are classic signs of poor solubility and bioavailability in in vitro systems. If the compound precipitates or aggregates, the actual concentration exposed to the cells is unknown and inconsistent.

  • Probable Causes & Solutions:

    • Precipitation in Media: As discussed in Q1, precipitated compound is not available to interact with the cells.

      • Solution: Implement a formulation strategy using cyclodextrins or other solubilizers to ensure the compound remains dissolved.[4][7]

    • Non-Specific Binding: Lipophilic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), reducing the effective concentration.

      • Solution: Use low-adhesion plasticware. Including a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) in your assay buffer can also help block non-specific binding sites.

    • Poor Membrane Permeability: While the compound's lipophilicity suggests it should cross cell membranes, aggregation can prevent this. Furthermore, it may be a substrate for cellular efflux pumps.

      • Solution: Conduct a formal permeability assessment using a model like Caco-2 cells to measure the apparent permeability coefficient (Papp) and determine if active efflux is occurring.[8][9][10] (See Protocol 2).

Q3: My compound was potent in vitro after I solved the solubility issues, but it shows poor efficacy in my oral animal models. What is the disconnect?

A3: This is a common challenge in drug development, often termed poor in vitro-in vivo correlation (IVIVC). The gastrointestinal (GI) tract presents multiple barriers to absorption that are not present in a cell culture dish.[11][12][13][14]

  • Key In Vivo Barriers:

    • Dissolution Rate Limitation: For a poorly soluble drug, the rate at which it dissolves in the GI fluid can be slower than its transit time through the absorption window in the small intestine. This is a hallmark of Biopharmaceutics Classification System (BCS) Class II compounds.[15]

    • Enzymatic Degradation: Enzymes in the GI tract or liver (first-pass metabolism) can degrade the compound before it reaches systemic circulation.[12]

    • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters are highly expressed in the intestinal epithelium and can actively pump your compound back into the GI lumen.[][17]

  • Strategic Solutions:

    • Formulation Enhancement: Move beyond simple solutions to more advanced drug delivery systems. Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability by presenting the drug in a solubilized state and promoting lymphatic uptake.[18][19]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][20]

    • Prodrug Approach: Chemically modify the 5-amine group into a more soluble moiety (e.g., a phosphate ester or an amino acid conjugate) that is cleaved by enzymes in vivo to release the active parent drug.[21][22][23] This can temporarily mask the lipophilicity and improve solubility.[24]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and what are the implications?

A: Based on its structural characteristics (high lipophilicity from the butyl-benzoxazole core), this compound is predicted to have high membrane permeability . However, this same lipophilicity leads to low aqueous solubility . Therefore, it most likely falls into BCS Class II .[15][25]

  • Implication: For BCS Class II drugs, the rate-limiting step for oral absorption is drug dissolution.[26] This means that formulation strategies aimed at enhancing the solubility and dissolution rate in the gastrointestinal tract are critical for achieving therapeutic efficacy.[15][27]

Diagram: The Biopharmaceutics Classification System (BCS)

BCS_Classification cluster_main Biopharmaceutics Classification System (BCS) class1 Class I High Solubility High Permeability class2 Class II Low Solubility High Permeability (Likely location of target compound) class3 Class III High Solubility Low Permeability high_sol High class1->high_sol high_perm High class1->high_perm class4 Class IV Low Solubility Low Permeability low_sol Low class2->low_sol low_perm Low class3->low_perm sol_label Solubility perm_label Permeability

Caption: BCS classifies drugs based on solubility and permeability.

Q: Which formulation strategy should I try first?

A: The choice of formulation depends on the experimental context (in vitro vs. in vivo) and the severity of the solubility issue. A tiered approach is recommended.

Diagram: Formulation Strategy Decision Workflow

Formulation_Workflow start Poor Aqueous Solubility Identified step1 Q: Is it for an in vitro assay? start->step1 step2 Use Cyclodextrin (e.g., HP-β-CD) step1->step2 Yes step3 Q: Is solubility still insufficient or is it for an in vivo study? step1->step3 No (In Vivo) step2->step3 step4 Develop Lipid-Based Formulation (e.g., SEDDS) step3->step4 Yes step5 Q: Is bioavailability still low? step4->step5 step6 Consider Prodrug Strategy or Nanoparticle Formulation step5->step6 Yes

Caption: A tiered approach to selecting a formulation strategy.

Q: How do I know if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A: The most direct way is to perform a bi-directional Caco-2 permeability assay.[][17] In this assay, you measure the transport of the compound from the apical (top) to the basolateral (bottom) side of the cell monolayer (A→B), and also from the basolateral to the apical side (B→A).

  • Interpretation:

    • An Efflux Ratio is calculated: (Papp B→A) / (Papp A→B).

    • An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cell by an efflux pump.[17]

    • To confirm which pump is involved, the experiment can be repeated in the presence of known inhibitors (e.g., Verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of that specific transporter.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (for In Vitro Use)

This protocol uses a simple kneading method to form an inclusion complex, enhancing aqueous solubility.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio Calculation: Determine the masses of the compound and HP-β-CD required for a 1:1 molar ratio. HP-β-CD has an average molecular weight of ~1460 g/mol .

  • Initial Mixing: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of a 50:50 ethanol/water solution to form a thick, uniform paste.

  • Compound Addition: Add the compound to the paste.

  • Kneading: Knead the mixture vigorously with the pestle for 30-45 minutes. The mechanical energy facilitates the inclusion of the drug molecule into the cyclodextrin cavity.[28]

  • Drying: Dry the resulting paste in a vacuum oven at 40°C overnight or until a constant weight is achieved to remove the solvents.

  • Final Product: The resulting dry powder is the inclusion complex. It can be weighed and dissolved directly into aqueous buffers for your experiments.

  • Validation (Optional): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).

ParameterValueJustification
Molar Ratio (Drug:CD)1:1A common starting point for efficient complexation.[28]
Kneading Time30-45 minEnsures sufficient energy input for complex formation.
Drying Temperature40°CLow enough to prevent degradation of the compound.
Protocol 2: Caco-2 Permeability Assay

This protocol provides a standardized method to assess intestinal permeability and identify active transport mechanisms.[][29][30]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES

  • Lucifer Yellow dye

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

    • Culture for 21-25 days, changing the medium every 2-3 days, to allow the cells to differentiate and form a polarized monolayer with tight junctions.[]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm².

    • Additionally, perform a Lucifer Yellow permeability test. The Papp for this paracellular marker should be <1.0 x 10⁻⁶ cm/s. Monolayers failing these checks should be discarded.

  • Permeability Experiment (A→B Direction):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (e.g., at 10 µM in HBSS) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

  • Permeability Experiment (B→A Direction):

    • Perform the same experiment but add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber

      • A = Surface area of the insert (cm²)

      • C₀ = Initial concentration in the donor chamber

Data Interpretation:

Papp (A→B) Value (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1Low (<30%)
1 - 10Moderate (30-70%)
> 10High (>70%)
Reference values adapted from established literature.[17]

References

  • What Are Lipid-Based Drug Delivery Systems? | Liposoma Technology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Lipid-Based Drug Delivery Systems. In Nanotheranostics for Personalized Medicine (pp. 1-28). Springer.
  • Sarmento, B., Andrade, F., & da Silva, J. B. (2016). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 11(8), 767-778.
  • Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(15), 5834.
  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2024).
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  • de Souza, M. M., Gini, A. L., do Canto, V. P., & dos Santos, J. D. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
  • Müller, R. H., & Peters, K. (1998). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. European Journal of Pharmaceutics and Biopharmaceutics, 45(2), 141-150.
  • Ribeiro, V., & Neves, H. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Retrieved January 17, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]

  • CAS. (2024). The future of lipid-based drug delivery systems. Retrieved January 17, 2026, from [Link]

  • The University of British Columbia. (n.d.). Lipid-based Delivery Systems. Retrieved January 17, 2026, from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Approaches to improve solubility of poorly water soluble drugs. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 108-125.
  • Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved January 17, 2026, from [Link]

  • AAPS. (n.d.). Application of Biopharmaceutics Classification System in Drug Development. Retrieved January 17, 2026, from [Link]

  • Request PDF. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Retrieved January 17, 2026, from [Link]

  • Popa, M. I., Novac, O., & Udeanu, D. I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(14), 3333.
  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1887-1910.
  • Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved January 17, 2026, from [Link]

  • GSC Online Press. (n.d.). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved January 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Biopharmaceutics Classification System (BCS) - An Overview. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved January 17, 2026, from [Link]

  • Gota, V. S., & Kumar, N. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Young Pharmacists, 15(3), 438-444.
  • Buckley, S. T., & Augustijns, P. F. (2012). In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives. European Journal of Pharmaceutical Sciences, 45(3), 235-245.
  • de Souza, M. M., Gini, A. L., do Canto, V. P., & dos Santos, J. D. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
  • Sahoo, C. K., & Behera, A. (2023). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Applied Pharmaceutical Science, 13(8), 1-10.
  • Semantic Scholar. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved January 17, 2026, from [Link]

  • ProQuest. (n.d.). Current and Developing In vitro and Ex vivo models for assessing medication permeability into the gut produce a Systemic effect. Retrieved January 17, 2026, from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • da Silva, A. D., de Oliveira, M. A., & de Oliveira, R. B. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18459-18485.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 17, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 17, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved January 17, 2026, from [Link]

  • Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption. Retrieved January 17, 2026, from [Link]

  • Li, D., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Acta Pharmaceutica Sinica B, 9(4), 673-684.
  • ResearchGate. (n.d.). Active methods of drug loading into liposomes: Recent strategies for stable drug entrapment and increased in vivo activity. Retrieved January 17, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved January 17, 2026, from [Link]

  • Orienti, I., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(4), 579.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Abdullahi, A., & Yeong, K. Y. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33, 406-438.
  • ResearchGate. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. Retrieved January 17, 2026, from [Link]

  • Tan, J. S., et al. (2024). A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies. Current Drug Delivery, 21(1), 1-22.
  • Research and Reviews: Journal of Biology. (n.d.). Challenges and Strategies in Overcoming the Gastrointestinal Barrier for Oral Drug Delivery. Retrieved January 17, 2026, from [Link]

  • Al-Hilal, T. A., & Alanazi, F. K. (2023). Grand challenges in oral drug delivery. Frontiers in Drug Delivery, 3, 1184131.
  • Frontiers. (n.d.). Grand challenges in oral drug delivery. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenyl-1,3-benzoxazol-5-amine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Purification of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Butyl-1,3-benzoxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this valuable heterocyclic amine. The unique combination of a basic aromatic amine and a benzoxazole scaffold presents specific challenges, from removing closely-related impurities to ensuring the stability of the final product. This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to address the common issues encountered during purification.

Frequently Asked Questions & Troubleshooting Guides

Q1: My crude product is a dark, viscous oil that refuses to crystallize. What are the likely causes and how can I obtain a solid product?

A1: Root Cause Analysis & Recommended Strategy

A dark, oily crude product is a common issue when synthesizing aromatic amines. The color often indicates the presence of oxidized impurities, while the oily consistency points to residual solvents or a mixture of compounds (including isomers and byproducts) that inhibit crystallization. Aromatic amines, in particular, are susceptible to air oxidation, which can form highly colored polymeric materials.

Troubleshooting Protocol:

  • Initial Cleanup via Acid-Base Extraction: This is the most effective first step to remove non-basic impurities and many colored byproducts. The basicity of the aromatic amine (predicted pKa ≈ 7.35) allows it to be selectively extracted into an acidic aqueous phase.[1][2][3]

    • Step 1: Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Step 2: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will form its hydrochloride salt and move into the aqueous layer.[4] Most neutral organic impurities and some colored byproducts will remain in the organic layer.

    • Step 3: Collect the aqueous layer. It may be beneficial to wash it once more with fresh organic solvent to remove any remaining neutral impurities.

    • Step 4: While cooling the aqueous layer in an ice bath, slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 9. The free amine should precipitate or form an oil.

    • Step 5: Extract the purified amine back into an organic solvent (DCM or EtOAc), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Inducing Crystallization: After the acid-base extraction, you should have a much cleaner, though potentially still oily, product.

    • Solvent Screening: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[5] Start with a small amount of your product in a test tube.

    • Recommended Solvents: A non-polar/polar solvent mixture is often effective. Try dissolving the oil in a minimal amount of a polar solvent like ethyl acetate or acetone, then slowly add a non-polar solvent like hexanes or heptane until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.[6][7]

    • Seeding: If you have a small crystal of pure material, adding it to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Q2: My TLC and LC-MS analyses show a persistent impurity with a very similar polarity to my product. How can I resolve these two compounds?

A2: Advanced Chromatographic and Chemical Strategies

An impurity with similar polarity is often a regioisomer or a byproduct from an incomplete reaction. For instance, if the synthesis involves the cyclization of a 2,4-diaminophenol derivative with pentanoyl chloride (or a related reagent), a possible impurity could be the corresponding amide that failed to cyclize, or a regioisomer formed from alternative cyclization pathways. Standard silica gel chromatography may fail to provide adequate separation.

Strategy 1: Optimizing Flash Column Chromatography

The interaction between basic amines and the acidic silanol groups on standard silica gel often leads to severe peak tailing and poor resolution.[8] Modifying the mobile phase is critical.

  • Protocol: Base-Modified Mobile Phase

    • Select a Solvent System: Start with a standard system like Hexane/Ethyl Acetate.

    • Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or 2-3 drops of ammonia solution per liter of your mobile phase.[8] This 'competing base' will neutralize the acidic sites on the silica, preventing your target amine from binding too strongly and resulting in sharper, more symmetrical peaks.

    • Gradient Elution: Run a shallow gradient, for example, from 5% to 20% Ethyl Acetate in Hexanes (with 1% TEA constant throughout). This slow increase in polarity can effectively resolve compounds with very close Rf values.

Strategy 2: Switching the Stationary Phase

If modifying the mobile phase is insufficient, changing the stationary phase offers a different separation mechanism.

  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less acidic environment that is ideal for purifying basic compounds without peak tailing.[9]

  • Reversed-Phase Chromatography (C18): In reversed-phase, polar compounds elute first. Your amine, being relatively polar, can be separated from more non-polar impurities. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier to control the ionization state of the amine.[10]

Workflow for Tackling a Persistent Impurity

G start Crude Product with Persistent Impurity silica Attempt Separation on Standard Silica Gel start->silica check1 Resolution Achieved? silica->check1 base_mod Add 1% Triethylamine to Mobile Phase check1->base_mod No success Pure Product Isolated check1->success Yes check2 Resolution Achieved? base_mod->check2 alt_phase Switch Stationary Phase (e.g., Amine-Silica or C18) check2->alt_phase No check2->success Yes check3 Resolution Achieved? alt_phase->check3 check3->success Yes fail Consider Derivatization or Re-synthesis check3->fail No

Sources

minimizing degradation of 2-Butyl-1,3-benzoxazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Butyl-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for minimizing the degradation of this compound in solution. Our goal is to equip you with the scientific understanding and technical expertise to ensure the stability and integrity of your experiments.

Introduction: The Duality of Stability in this compound

This compound is a molecule of significant interest, combining a stable benzoxazole core with a reactive aromatic amine. The benzoxazole moiety, an aromatic heterocyclic system, generally imparts considerable stability to the molecule. However, the exocyclic primary amine at the 5-position is a well-known site of oxidative vulnerability. This duality is central to understanding and mitigating its degradation.

Aromatic amines are susceptible to oxidation, a process that can be initiated by atmospheric oxygen, light, elevated temperatures, and certain metal ions. This degradation often manifests as a visible color change in the solution, progressing from colorless or pale yellow to various shades of brown or black. This discoloration is a clear indicator of the formation of colored degradation products, which can compromise the purity, activity, and safety of the compound in downstream applications.

This guide will walk you through the common challenges encountered when working with this compound in solution and provide actionable strategies to maintain its stability.

Troubleshooting Guide: Common Degradation Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent issues observed by researchers.

My solution of this compound is turning brown. What is happening?

Discoloration, typically to a brown hue, is the most common sign of degradation for this compound. This is primarily due to the oxidation of the 5-amino group. Aromatic amines can be oxidized to form highly colored polymeric species. The initial step often involves the formation of a radical cation, which can then undergo a series of reactions, including dimerization and polymerization, to generate complex colored products.

Causality:

  • Oxygen: The primary culprit is often dissolved molecular oxygen in your solvent.

  • Light: UV and even visible light can provide the energy to initiate the oxidation process (photodegradation).

  • Temperature: Higher temperatures accelerate the rate of oxidation.

  • pH: The pH of your solution can significantly impact the stability of the amine.

Solutions:

  • Solvent Degassing: Before dissolving your compound, degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method for more sensitive applications.

  • Inert Atmosphere: Whenever possible, handle the solid compound and its solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). For ongoing experiments, try to maintain a consistent and controlled room temperature.

I've protected my solution from light and oxygen, but it's still degrading. What else could be the cause?

If you've taken precautions against light and oxygen, other factors might be at play:

Causality:

  • Solvent Choice: The solvent itself can influence stability. Protic solvents, especially those that can form hydrogen bonds, may participate in degradation pathways. Halogenated solvents should be used with caution as they can contain acidic impurities.

  • pH of the Solution: The stability of aromatic amines is highly pH-dependent. While acidic conditions can protonate the amine and potentially increase its stability against oxidation, very low pH might lead to hydrolysis of the benzoxazole ring. Conversely, alkaline conditions can deprotonate the amine, making it more susceptible to oxidation.[1]

  • Trace Metal Contamination: Metal ions, such as iron, copper, and manganese, can act as catalysts for oxidation reactions. These can be introduced from spatulas, glassware, or impurities in your reagents.

Solutions:

  • Solvent Screening: If possible, test the stability of your compound in a few different high-purity, degassed solvents. Aprotic solvents like anhydrous acetonitrile, THF, or dioxane might offer better stability than protic solvents like methanol or ethanol.

  • pH Optimization: If your experimental conditions allow, buffer your solution to an optimal pH. This will likely be in the slightly acidic to neutral range. A pH stability study is recommended to determine the ideal pH for your specific application.

  • Use of Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit their catalytic activity.

  • Glassware Preparation: Use high-quality glassware that has been thoroughly cleaned and, if necessary, acid-washed to remove trace metal residues.

How can I proactively prevent degradation in my stock solutions?

Proactive stabilization is key for long-term storage.

Solutions:

  • Addition of Antioxidants: Incorporating a suitable antioxidant can significantly extend the shelf life of your solution.

    • Hindered Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective radical scavengers.[2]

    • Aromatic Amine Antioxidants: While seemingly counterintuitive, certain aromatic amines with bulky substituents can act as more effective antioxidants, though they may not be suitable for all applications.[3][4]

    • Phosphite Antioxidants: These are often used as secondary antioxidants in combination with primary antioxidants like hindered phenols.[2]

  • Storage as a Solid: The compound is most stable in its solid, crystalline form. Prepare fresh solutions as needed and avoid long-term storage in solution whenever possible.

  • Portioning: If you need to store a solution, aliquot it into smaller, single-use vials. This minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and the analytical methods to detect them.[5][6][7]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC or UPLC system with a UV detector or mass spectrometer

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the parent compound and any new peaks (degradation products).

    • Characterize the degradation products using mass spectrometry if available.

Protocol 2: Preparation of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., acetonitrile or THF)

  • Butylated hydroxytoluene (BHT)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with screw caps and PTFE septa

Procedure:

  • Solvent Preparation: Take the required volume of solvent and sparge with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: To the degassed solvent, add BHT to a final concentration of 0.01% (w/v).

  • Dissolution: Under a gentle stream of inert gas, add the appropriate amount of this compound to the solvent containing BHT to achieve the desired concentration.

  • Aliquoting and Storage: Immediately aliquot the solution into pre-weighed, amber glass vials. Purge the headspace of each vial with inert gas before sealing tightly.

  • Storage: Store the vials at -20°C.

Visualization of Degradation Pathways and Workflows

Proposed Degradation Pathways

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid-Catalyzed Hydrolysis A This compound B Radical Cation Intermediate A->B O2, light, heat, metal ions E Protonated Benzoxazole A->E H+ C Dimerization/Polymerization B->C D Colored Polymeric Products C->D F Ring Opening E->F G Hydrolyzed Products F->G

Caption: Proposed degradation pathways for this compound.

Troubleshooting Workflow

G start Solution of this compound Shows Degradation (e.g., Discoloration) q1 Are you protecting the solution from light and oxygen? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Have you considered the solvent and pH? a1_yes->q2 sol1 Implement light protection (amber vials) and solvent degassing/inert atmosphere. a1_no->sol1 end Solution Stabilized sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is trace metal contamination a possibility? a2_yes->q3 sol2 Perform a solvent and pH stability screen. Consider using a buffered solution. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use high-purity reagents, acid-wash glassware, and consider adding a chelating agent (e.g., EDTA). a3_yes->sol3 a3_no->end sol3->end

Caption: A stepwise workflow for troubleshooting degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of a fresh solution of this compound? A fresh solution should be colorless to pale yellow. Any significant deviation from this, especially towards brown or black, indicates degradation.

Q2: At what concentration should I use antioxidants like BHT? A concentration of 0.01% (w/v) is a good starting point for BHT. It is generally effective at low concentrations and higher amounts are usually not necessary and could potentially interfere with your experiments.

Q3: Can I use a different antioxidant? Yes, other hindered phenolic antioxidants like BHA or radical scavengers like TEMPO can also be effective. The choice may depend on the solvent system and the specific requirements of your experiment. It is advisable to test the compatibility and efficacy of any new antioxidant.

Q4: How do I know if my degradation products will interfere with my assay? This is a critical consideration and a primary reason for conducting a forced degradation study. By analyzing the stressed samples with your intended analytical method, you can determine if the degradation products co-elute with your compound of interest or otherwise interfere with quantification. A good stability-indicating method will be able to resolve the parent compound from all major degradation products.

Q5: Is it better to store the compound as a free base or as a salt? In many cases, storing aromatic amines as a salt (e.g., hydrochloride salt) can improve their stability, particularly in the solid state. The protonated amine is less susceptible to oxidation. If you are working with the free base, converting it to a salt for long-term storage and then neutralizing it just before use is a viable strategy.

Q6: My compound is degrading even in the solid state. What should I do? Solid-state degradation is less common but can occur, especially with prolonged exposure to light, heat, and air. Ensure the solid is stored in a tightly sealed container, in the dark, and at a low temperature (e.g., in a desiccator inside a refrigerator or freezer). If the problem persists, consider purification of the material, as impurities can sometimes catalyze degradation.

References

  • Ge, X., L. D. L. Ramos, and A. L. L. de Lemos. "Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry." Environmental Science & Technology 48.3 (2014): 1959-1967. [Link]

  • "Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability." [Link]

  • Adhikari, S., et al. "Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond." Journal of Pharmaceutical Sciences 111.8 (2022): 2149-2161. [Link]

  • Performance Additives. "Aromatic Amines Antioxidants." [Link]

  • Gouédard, C., et al. "Characterization of the degradation products of amines used for post combustion CO 2 capture." International Journal of Greenhouse Gas Control 29 (2014): 61-69. [Link]

  • Waters Corporation. "Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products." (2016). [Link]

  • Galati, G., et al. "Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity." Molecules 24.19 (2019): 3482. [Link]

  • Mirkhani, V., et al. "Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst." Journal of the Iranian Chemical Society 6.4 (2009): 800-807. [Link]

  • Bajaj, S., et al. "Forced Degradation Studies." Journal of Applied Pharmaceutical Science 2.3 (2012): 129. [Link]

  • Brehm, M., et al. "Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions." Journal of Mass Spectrometry 54.9 (2019): 740-751. [Link]

  • Ge, X., et al. "Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry." Environmental Science & Technology 48.3 (2014): 1959-1967. [Link]

  • CN105037178B.
  • Ancha, M., et al. "Forced Degradation – A Review." Journal of Analytical & Pharmaceutical Research 5.4 (2016): 00150. [Link]

  • EMMA International. "Stability Testing Requirements for Pharmaceuticals." (2021). [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic characterization of 2-Butyl-1,3-benzoxazol-5-amine (Molecular Formula: C₁₁H₁₄N₂O, Molecular Weight: 190.24 g/mol ). This document is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, field-proven insights into refining the analysis of this molecule. Here, we move beyond simple data reporting to explain the causality behind experimental choices, ensuring robust and reproducible results.

Section 1: General FAQs & Foundational Concepts

This section addresses high-level questions and establishes a foundational understanding of the molecule's expected spectroscopic behavior.

Q1: What are the core structural features of this compound that influence its spectra?

A1: The molecule's spectroscopic signature is a composite of three key regions:

  • The Benzoxazole Core: A rigid, aromatic heterocyclic system that is electron-rich and forms the primary chromophore. It dictates the main features in UV-Vis and contributes characteristic signals in NMR and FTIR.

  • The 5-Amino Group (-NH₂): An electron-donating group attached to the benzene ring. It significantly influences the electronic environment of the aromatic system, causing predictable shifts in NMR and UV-Vis spectra. It also provides highly characteristic N-H stretching bands in FTIR.

  • The 2-Butyl Group (-CH₂CH₂CH₂CH₃): A flexible, aliphatic side chain. It contributes distinct signals in the upfield region of NMR spectra and characteristic C-H stretching vibrations in FTIR. Its fragmentation is a key indicator in mass spectrometry.

Q2: What is a critical first step before any spectroscopic analysis of this compound?

A2: Confirming sample purity and dryness. this compound is a primary amine, making it slightly basic and hygroscopic. The presence of water or residual acidic/basic impurities from synthesis can dramatically alter spectral results, particularly in NMR (broadening of the -NH₂ signal) and FTIR (interfering O-H bands). Always ensure the sample is thoroughly dried under vacuum before preparing solutions or pellets.

Q3: How does the amino group affect the aromatic signals in ¹H and ¹³C NMR?

A3: The -NH₂ group is a strong activating, ortho-, para-directing group. Its lone pair of electrons delocalizes into the benzene ring, increasing electron density at the carbons ortho and para to it (C4, C6, and the unseen proton at C6).[1][2][3] This increased electron density causes magnetic shielding, resulting in a significant upfield shift (to lower ppm values) for the corresponding proton and carbon signals compared to an unsubstituted benzoxazole.[1][3]

General Analytical Workflow

The following diagram outlines a self-validating workflow for comprehensive analysis, ensuring data from each technique corroborates the others.

Analytical_Workflow Fig 1. Comprehensive Spectroscopic Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample Dried Sample of This compound Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent (e.g., MeOH, ACN) Sample->Prep_MS Prep_FTIR Prepare KBr Pellet or ATR Crystal Sample->Prep_FTIR Prep_UV Prepare Dilute Solution in Spectroscopic Grade Solvent Sample->Prep_UV NMR ¹H, ¹³C, DEPT, COSY NMR Prep_NMR->NMR MS LC-MS / ESI-MS Prep_MS->MS FTIR Infrared Spectroscopy Prep_FTIR->FTIR UV UV-Vis Spectroscopy Prep_UV->UV Interpret Initial Data Interpretation NMR->Interpret MS->Interpret FTIR->Interpret UV->Interpret Cross_Validate Cross-Validation: Does MS match MW? Do NMR/FTIR match functional groups? Interpret->Cross_Validate Final Final Structure Confirmation Cross_Validate->Final

Caption: A logical workflow for the analysis of this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

Expected Chemical Shifts

The following table provides predicted chemical shifts. These are estimates based on known substituent effects and data from analogous benzoxazole structures.[4][5] Actual values may vary based on solvent and concentration.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Rationale & Notes
Butyl -CH₃ (H11) ~0.9 - 1.0 (t)~13-15Terminal methyl, triplet due to adjacent -CH₂.
Butyl -CH₂- (H10) ~1.4 - 1.5 (sextet)~20-22Methylene group adjacent to two other methylenes.
Butyl -CH₂- (H9) ~1.7 - 1.9 (quintet)~30-33Methylene group deshielded by proximity to the ring.
Butyl -CH₂- (H8) ~2.9 - 3.1 (t)~35-38Methylene directly attached to the electron-withdrawing benzoxazole C2. Most downfield aliphatic signal.
Amine -NH₂ ~3.5 - 4.5 (broad s)N/AHighly variable shift due to H-bonding and exchange. Signal disappears upon D₂O shake.[6]
Aromatic H4 ~6.8 - 7.0 (d)~105-110Ortho to -NH₂, shielded. Doublet from coupling to H6.
Aromatic H6 ~6.7 - 6.9 (dd)~115-120Ortho to -NH₂ and meta to C7, shielded. Doublet of doublets.
Aromatic H7 ~7.2 - 7.4 (d)~120-125Least affected by the -NH₂ group. Doublet from coupling to H6.
Benzoxazole C2 N/A~160-165Imine-like carbon, most downfield carbon of the heterocycle.
Benzoxazole C4/C5/C6/C7 N/A~105-150Aromatic carbons with shifts influenced by the amine and fused oxazole ring.
Benzoxazole C3a/C7a N/A~140-155Bridgehead carbons.
Troubleshooting Guide: NMR Analysis

Q: My -NH₂ proton signal is extremely broad or not visible. Why?

A: This is a classic issue for amines.

  • Causality: The amine protons undergo rapid chemical exchange with each other and with trace amounts of water or acid in the solvent. This exchange occurs on the NMR timescale, leading to signal broadening. Quadrupole broadening from the ¹⁴N nucleus also contributes.

  • Solution Protocol:

    • Ensure Dryness: Use a freshly opened ampoule of deuterated solvent or solvent dried over molecular sieves.

    • D₂O Exchange: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium, causing their signal to disappear completely. This is a definitive confirmation of the amine proton signal.[6]

    • Low Temperature: In some cases, cooling the sample can slow the exchange rate enough to sharpen the signal.

Q: The aromatic signals are poorly resolved and overlapping. What can I do?

A:

  • Causality: The electron-donating effect of the amino group pushes the aromatic signals close together. Standard-field magnets (e.g., 300-400 MHz) may not provide sufficient dispersion.

  • Solutions:

    • Higher Field Strength: If available, use a higher field spectrometer (≥500 MHz). Magnetic field strength is the primary factor in improving signal dispersion.

    • Solvent Change: The aromaticity of different solvents can induce differential shifts (anisotropic effects). Re-running the sample in a different solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can often separate overlapping signals.

    • 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment is essential. It will show correlations between coupled protons, allowing you to definitively trace the connectivity of the aromatic spin system (H4-H6-H7) even if the 1D spectrum is ambiguous.

Section 3: Mass Spectrometry (MS)

MS provides the molecular weight and crucial structural information through fragmentation analysis.

Expected Fragmentation Pattern

For ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 191.2. The fragmentation pattern in MS/MS or with electron impact (EI) is governed by the stability of the resulting ions.

m/z (Mass/Charge) Proposed Fragment Fragmentation Pathway
191.2[M+H]⁺ Protonated parent molecule.
190.2[M]⁺˙ Molecular ion (in EI-MS).
147.1[M - C₃H₇]⁺α-cleavage: Cleavage of the bond between the first and second carbons of the butyl chain. Loss of a propyl radical. This is a very common pathway for alkyl chains attached to a stable ring.
134.1[M - C₄H₈]⁺˙McLafferty-type Rearrangement followed by cleavage, if sterically feasible, leading to the loss of butene. More common in EI-MS.
133.1[C₇H₅N₂O]⁺Loss of the entire butyl chain (C₄H₉ radical).
105.1[C₇H₅N]⁺˙Further fragmentation of the benzoxazole core, often involving loss of CO.[7][8]
Troubleshooting Guide: MS Analysis

Q: I don't see the molecular ion peak at m/z 190 or 191. What's wrong?

A:

  • Causality: The molecular ion may be unstable under the ionization conditions (especially with EI) and fragment completely. In ESI, the molecule might not be ionizing efficiently.

  • Solutions:

    • Switch Ionization Mode: If using EI, switch to a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is ideal for this molecule and should readily produce the [M+H]⁺ ion.[7]

    • Optimize ESI Conditions: Adjust the source parameters. Increase the capillary voltage slightly to promote ionization. Decrease the cone voltage or collision energy to reduce in-source fragmentation.

    • Check for Adducts: In ESI, look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 213.2 or the potassium adduct [M+K]⁺ at m/z 229.1. Their presence confirms the molecular weight.

Q: My spectrum is overly complex with many unexpected peaks. How do I interpret it?

A:

  • Causality: This usually points to sample contamination or unintended in-source reactions. The amine is nucleophilic and can react with components of the mobile phase or matrix.

  • Solutions:

    • Purity Check: Re-verify sample purity using LC-MS instead of direct infusion. This will separate the target compound from impurities.

    • Simplify Mobile Phase: Use a simple mobile phase like methanol or acetonitrile with a small amount of formic acid (to promote protonation) or ammonium acetate. Avoid reactive modifiers.

    • Blank Injection: Run a blank (mobile phase only) to identify peaks originating from the system or solvent.

Section 4: Infrared (FTIR) & UV-Visible (UV-Vis) Spectroscopy

These techniques provide rapid confirmation of functional groups and the conjugated system.

Expected Vibrational Frequencies (FTIR)
Frequency Range (cm⁻¹) Vibration Description
3350 - 3500N-H stretchTwo distinct, sharp-to-medium bands characteristic of a primary amine (-NH₂).[9][10]
2850 - 2960C-H stretchMultiple sharp peaks from the aliphatic butyl chain.
~3030Aromatic C-H stretchWeaker absorptions, often appearing as shoulders on the aliphatic C-H peaks.
~1620 - 1640C=N stretchImine stretch from the oxazole ring.[9]
1500 - 1600C=C stretchMultiple sharp bands from the aromatic benzene ring.
1200 - 1300C-N stretchAromatic amine C-N stretch.
~1050 - 1250C-O-C stretchAsymmetric and symmetric stretching of the ether-like linkage in the oxazole ring.
Troubleshooting Guide: FTIR

Q: I see a very broad peak around 3400 cm⁻¹, obscuring my N-H signals.

A:

  • Causality: This is the classic signature of O-H stretching from water contamination. Because the sample is hygroscopic, it readily absorbs atmospheric moisture.

  • Solution Protocol:

    • Dry the Sample: Dry the solid sample under high vacuum for several hours.

    • Dry the KBr: If using a KBr pellet, ensure the KBr powder is spectroscopic grade and has been dried in an oven (~110°C) and stored in a desiccator.[11]

    • Use ATR: If problems persist, use an Attenuated Total Reflectance (ATR) accessory. ATR is less sensitive to ambient moisture and requires minimal sample preparation.

UV-Vis Spectroscopy & The Solvatochromic Effect

Q: My UV-Vis λ_max shifts when I change solvents. Is this normal?

A: Yes, this is expected and is known as solvatochromism .[12][13]

  • Causality: The electronic ground state and excited state of the molecule have different dipole moments. Polar solvents will stabilize one state more than the other, changing the energy gap between them.[12] For molecules like this with an electron-donating group (-NH₂) on a conjugated system, an increase in solvent polarity typically stabilizes the more polar excited state, leading to a bathochromic (red) shift (a shift to longer wavelengths).[14][15]

  • Experimental Protocol for Observing Solvatochromism:

    • Prepare stock solutions of the compound in a non-polar solvent (e.g., hexane), a polar aprotic solvent (e.g., acetone), and a polar protic solvent (e.g., ethanol).

    • Create dilute solutions of identical concentration from these stocks.

    • Record the UV-Vis spectrum for each solution.

    • Compare the λ_max values. You should observe a shift to longer wavelengths as solvent polarity increases (Hexane < Acetone < Ethanol). This effect confirms the electronic nature of the chromophore.

Troubleshooting Decision Tree: Diagnosing Unexpected NMR Peaks

NMR_Troubleshooting Fig 2. Decision Tree for Unexpected ¹H NMR Peaks Start Unexpected Peak in ¹H NMR Spectrum Q_Solvent Is the peak a known solvent residual signal? (e.g., CHCl₃ ~7.26 ppm) Start->Q_Solvent A_Solvent_Yes Ignore peak. It is an artifact. Q_Solvent->A_Solvent_Yes Yes A_Solvent_No Proceed to next check. Q_Solvent->A_Solvent_No No Q_Water Is the peak a broad singlet around 1.5-2.5 ppm (CDCl₃)? A_Solvent_No->Q_Water A_Water_Yes Peak is likely H₂O. Confirm with D₂O shake. Dry sample/solvent. Q_Water->A_Water_Yes Yes A_Water_No Proceed to next check. Q_Water->A_Water_No No Q_Impurity Does the peak have a non-stoichiometric integration and/or unusual splitting? A_Water_No->Q_Impurity A_Impurity_Yes Peak is likely an impurity. - Check synthesis starting materials. - Purify sample (chromatography). - Run LC-MS to identify. Q_Impurity->A_Impurity_Yes Yes A_Impurity_No Peak may be a conformer or degradation product. Consider variable temperature NMR. Q_Impurity->A_Impurity_No No

Caption: A workflow for troubleshooting common extraneous peaks in ¹H NMR spectra.

References

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  • Minkin, V. I., et al. (2018). "Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone." Journal of Structural Chemistry, 59(1), 197-200. [Link]

  • Royal Society of Chemistry. (2015). "¹H and ¹³C NMR Spectra of Substituted Benzoxazoles." Supplementary Information. [Link]

  • SpectraBase. "5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole NMR Spectrum." Wiley Online Library. [Link]

  • Lee, K. J., & Gowrisankar, S. (2006). "An efficient solid-phase synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives." Tetrahedron Letters, 47(24), 4069-4072. (Provides representative FTIR data for the C=N bond in aminobenzoxazoles). [Link]

  • Chen, Y., et al. (2008). "5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole." Acta Crystallographica Section E: Structure Reports Online, 64(12), o2410. [Link]

  • SpectraBase. "Benzoxazole, 2-(sec-butylamino)- ¹³C NMR Spectrum." Wiley Online Library. [Link]

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  • Hackerman, N., & Hurd, R. M. (1962). "Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance." Corrosion, 18(1), 37t-41t. [Link]

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  • ResearchGate. "Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene." Publication. [Link]

  • Türk, A., et al. (2025). "Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents." Molecules, 30(3), 745. [Link]

  • DeJongh, D. C., & Thomson, M. L. (1973). "Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole." The Journal of Organic Chemistry, 38(7), 1356–1360. [Link]

  • LibreTexts Chemistry. (2022). "Factors That Influence NMR Chemical Shift." Chemistry LibreTexts. [Link]

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  • Irie, M., et al. (2014). "Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative." The Journal of Physical Chemistry A, 118(9), 1629-1637. [Link]

  • ACS Publications. "Photophysical, Electrochemical and Crystallographic Investigations of the Fluorophore 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene." The Journal of Physical Chemistry B. [Link]

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Sources

Validation & Comparative

A Comparative Guide to Benzoxazole Derivatives in Oncology Research: Profiling 2-Butyl-1,3-benzoxazol-5-amine Against Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole nucleus, a bicyclic system comprising a benzene ring fused to an oxazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] This structural motif is a cornerstone in the development of novel therapeutics due to its ability to interact with a wide array of biological targets.[3][4] The versatility of the benzoxazole core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] In oncology, benzoxazole derivatives have garnered significant attention for their capacity to inhibit critical enzymes and signaling pathways essential for tumor growth, angiogenesis, and metastasis.[7][8] Many derivatives function as potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a pivotal role in tumor-induced blood vessel formation.[9][10][11] This guide provides an in-depth comparison of 2-Butyl-1,3-benzoxazol-5-amine with other key benzoxazole derivatives, offering experimental insights and data to inform future research and drug development efforts.

Featured Compound Profile: this compound

This compound is a derivative characterized by a butyl group at the 2-position and an amine group at the 5-position. The alkyl substituent at the C2 position is a common feature in many biologically active benzoxazoles, influencing the molecule's lipophilicity and potential interactions with hydrophobic pockets in target proteins.[12] The amine group at the C5 position offers a site for further chemical modification and can significantly impact the compound's pharmacological properties, including its potential for hydrogen bonding and salt formation.[2] While specific public domain data on the biological activity of this compound is limited, its structural features suggest potential utility as an intermediate in the synthesis of more complex therapeutic agents or as a candidate for screening in various biological assays.[13]

Comparative Analysis: Structural Modifications and Biological Impact

The therapeutic efficacy of benzoxazole derivatives is highly dependent on the nature and position of their substituents. This section compares this compound with other derivatives to elucidate key structure-activity relationships (SAR).

Impact of the 2-Position Substituent: Alkyl vs. Aryl

The substituent at the 2-position of the benzoxazole ring is a critical determinant of biological activity.[12][14]

  • 2-Alkyl Derivatives (e.g., this compound): The presence of an alkyl chain, such as the butyl group, generally increases the compound's lipophilicity. This can enhance membrane permeability but may also affect solubility and metabolic stability. The length and branching of the alkyl chain can fine-tune this property.

  • 2-Aryl/Heteroaryl Derivatives: Replacing the alkyl group with an aryl or heteroaryl moiety introduces aromatic interactions (e.g., pi-pi stacking) with target proteins. For instance, 2-phenylbenzoxazole derivatives have demonstrated significant antimicrobial and anticancer activities.[12][15] A study on piperidinyl-based benzoxazoles found that a derivative with a p-fluorophenyl moiety (Compound 11b) exhibited potent dual inhibition of VEGFR-2 and c-Met kinases, with an IC50 value of 0.057 µM against VEGFR-2, comparable to the standard drug Sorafenib.[9] This highlights the potential for aryl groups to engage in specific, high-affinity interactions within an enzyme's active site.

Influence of the 5-Position Substituent

The 5-position of the benzoxazole ring is another key site for modification that can modulate the compound's activity and selectivity.[2][16]

  • 5-Amine Group (as in the title compound): The amine group is a versatile functional handle. It can act as a hydrogen bond donor and can be readily modified to introduce other functionalities, such as amides or sulfonamides, to explore the chemical space and optimize activity.[5]

  • Other 5-Substituents: Studies have shown that various groups at the 5-position can confer potent biological activity. For example, 5-nitro and 5-chloro substitutions have been associated with enhanced antimicrobial and anticancer effects.[16][17] The introduction of electron-withdrawing groups can alter the electronic properties of the benzoxazole ring system, potentially influencing its interaction with biological targets.[17]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the reported biological activities of representative benzoxazole derivatives. Direct comparative data for this compound is not available in the reviewed literature; therefore, related structures are presented to illustrate the impact of various substitutions.

Compound/Derivative ClassSubstituent(s)Target/AssayPotency (IC50 / MIC)Reference
Piperidinyl-Benzoxazole (11b) 2-(piperidinyl-ethanone) with p-fluorophenylVEGFR-2 Kinase0.057 µM[9]
Piperidinyl-Benzoxazole (11b) 2-(piperidinyl-ethanone) with p-fluorophenylc-Met Kinase0.181 µM[9]
Benzoxazole-Benzamide (12l) 2-(substituted phenyl), 5-ClVEGFR-2 Kinase97.38 nM (0.097 µM)[10][11]
Benzoxazole-Benzamide (12l) 2-(substituted phenyl), 5-ClHepG2 Cell Line10.50 µM[10][11]
2,5-disubstituted Benzoxazole (5e) 2-(4-chlorophenyl), 5-nitroBacillus subtilis3.12 µg/mL[16]
2,5-disubstituted Benzoxazole (5e) 2-(4-chlorophenyl), 5-nitroPseudomonas aeruginosa6.25 µg/mL[16]
2-Phenyl-benzoxazole (47) 2-(4-(piperidinethoxy)phenyl)Pseudomonas aeruginosa0.25 µg/mL[18]
2-Phenyl-benzoxazole (47) 2-(4-(piperidinethoxy)phenyl)Enterococcus faecalis0.5 µg/mL[18]

Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Experimental Methodologies

The evaluation of benzoxazole derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for a general synthesis approach and a key in vitro assay for anticancer activity.

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for synthesizing the benzoxazole core via condensation, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[5][19]

Objective: To synthesize a 2-substituted benzoxazole derivative from a 2-aminophenol and a carboxylic acid.

Materials:

  • Substituted 2-aminophenol (1.0 equivalent)

  • Substituted carboxylic acid (1.1 equivalents)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (10%)

  • Ethanol or other suitable recrystallization solvent

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Combine the 2-aminophenol and the carboxylic acid in a round-bottom flask.

  • Add a sufficient amount of polyphosphoric acid to create a stirrable paste.

  • Heat the reaction mixture with stirring to 180-220°C for 2-4 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to approximately 100°C and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until effervescence ceases and the pH is neutral to slightly basic.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product thoroughly with water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-substituted benzoxazole.[19]

Causality: The high temperature and the dehydrating nature of PPA facilitate the condensation reaction between the amine of the aminophenol and the carboxylic acid, followed by an intramolecular cyclization (dehydration) to form the stable oxazole ring.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] It is a standard initial screening method for potential anticancer agents.

Objective: To determine the cytotoxic effect (IC50 value) of a benzoxazole derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Benzoxazole test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals formed by metabolically active cells.[1]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Visualizing Synthesis and Screening Workflows

Diagrams help clarify complex processes. The following visualizations, created using Graphviz, outline the general synthesis pathway and a typical screening cascade for novel benzoxazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification & Product 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Carboxylic_Acid Carboxylic Acid / Aldehyde Carboxylic_Acid->Condensation Precipitation Precipitation Condensation->Precipitation PPA, Heat Recrystallization Recrystallization Precipitation->Recrystallization Neutralize & Filter Final_Compound 2-Substituted Benzoxazole Recrystallization->Final_Compound

Caption: General synthesis workflow for 2-substituted benzoxazoles.

G Start Compound Library (Benzoxazole Derivatives) Primary_Screen In Vitro Cytotoxicity (e.g., MTT Assay) Start->Primary_Screen Hit_Identification Identify 'Hits' (IC50 < Threshold) Primary_Screen->Hit_Identification Secondary_Screen Mechanism of Action (e.g., Kinase Inhibition Assay) Hit_Identification->Secondary_Screen Active Lead_Selection Select 'Leads' (Potent & Selective) Secondary_Screen->Lead_Selection Optimization Lead Optimization (SAR Studies) Lead_Selection->Optimization Promising Preclinical Preclinical Development Optimization->Preclinical

Caption: High-level screening cascade for anticancer drug discovery.

Conclusion and Future Directions

The benzoxazole scaffold is a highly productive platform for the discovery of novel anticancer agents. The comparative analysis reveals that while the core structure is crucial, the specific substituents at the 2- and 5-positions dictate the ultimate biological activity and target selectivity. Derivatives featuring 2-aryl groups and various 5-position modifications have shown exceptional potency as kinase inhibitors and cytotoxic agents.[9][10]

For this compound, its value may lie in its potential as a synthetic intermediate. The 5-amino group provides a reactive handle for building a library of more complex molecules. Future research should focus on synthesizing a series of amides, sulfonamides, or other derivatives from this core and evaluating their activity in relevant anticancer assays. By systematically exploring the structure-activity relationships, it is possible to develop novel, potent, and selective benzoxazole-based therapeutics for oncology.

References

  • Al-Ostath, A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. Available at: [Link]

  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences. Available at: [Link]

  • Ghoshal, N., & Patel, H. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, W., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Available at: [Link]

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  • Abdel-Ghani, T. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis Online. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido. Scientific Reports. Available at: [Link]

  • Kumar, A., et al. (2011). Polymer supported synthesis of novel benzoxazole linked benzimidazoles under microwave conditions: in vitro evaluation of VEGFR-3 kinase inhibition activity. PubMed. Available at: [Link]

  • Kumar, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • Balaswamy, G., et al. (n.d.). DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link]

  • Sharath, B. S., et al. (2021). Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. ResearchGate. Available at: [Link]

  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Available at: [Link]

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  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]

  • Glavaš, M., et al. (2024). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]

  • El-Sayed, Y. S., & Ali, O. M. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. PubMed Central. Available at: [Link]

  • Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Kavaliauskas, P., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of 2-Substituted Benzoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor in pharmaceutical research. Among the myriad of heterocyclic compounds, benzoxazole derivatives have emerged as a promising scaffold due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comparative study of the antimicrobial spectrum of a representative 2-substituted benzoxazole, 2-Butyl-1,3-benzoxazol-5-amine, benchmarked against other benzoxazole analogues and standard-of-care antimicrobial agents. Through an in-depth analysis of experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this chemical class.

Introduction to Benzoxazoles: A Scaffold of Versatility

Benzoxazoles are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to natural nucleotides allows them to interact with various biopolymers, leading to a wide array of pharmacological activities.[5] The 2-substituted benzoxazole core, in particular, has been a focal point for researchers due to its diverse applications, demonstrating antiviral, anticancer, and notable antimicrobial properties.[6] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit crucial cellular processes in microorganisms, such as nucleic acid synthesis.[7]

This guide will delve into the specifics of determining the antimicrobial spectrum of this compound, a model compound representing the 2-substituted benzoxazole class. We will explore the methodologies for evaluating its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

The Antimicrobial Spectrum: A Comparative Overview

The effectiveness of an antimicrobial agent is defined by its spectrum of activity. A broad-spectrum agent is effective against a wide range of microorganisms, while a narrow-spectrum agent targets specific types. The following table presents a hypothetical, yet representative, comparative analysis of the Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms, compared to other benzoxazole derivatives and standard antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

MicroorganismGram StainThis compound (Hypothetical)2-Phenyl-1,3-benzoxazole[6]N-Phenyl-1,3-benzoxazol-2-amine[6]Ciprofloxacin[1] (Standard Antibiotic)Fluconazole[2] (Standard Antifungal)
Staphylococcus aureusGram-positive816321N/A
Bacillus subtilisGram-positive48160.5N/A
Escherichia coliGram-negative1632640.25N/A
Pseudomonas aeruginosaGram-negative3264>644N/A
Candida albicansFungal81632N/A2
Aspergillus nigerFungal163264N/A8

Note: The data for this compound is illustrative and intended for comparative purposes. The data for other compounds is based on typical findings in the literature for this class of molecules.

Experimental Protocols for Antimicrobial Spectrum Determination

The determination of the antimicrobial spectrum involves standardized and reproducible experimental protocols. The following methodologies are fundamental to assessing the efficacy of novel compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a classic and reliable technique for determining MIC values.[2]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate each dilution with the microbial suspension A->C Test Compound B Prepare standardized microbial inoculum B->C Microorganism D Incubate at optimal temperature and time C->D E Visually inspect for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (typically 37°C for bacteria and 30°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), an MBC or MFC assay is performed.

Experimental Workflow for MBC/MFC Determination

MBC_MFC_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation Incubation cluster_analysis Analysis A Select clear wells from MIC plate (at and above MIC) B Aliquot a small volume from clear wells onto agar plates A->B C Incubate agar plates at optimal temperature B->C D Count colony forming units (CFUs) C->D E Determine the lowest concentration that kills 99.9% of the inoculum D->E

Sources

Assessing the Novelty of 2-Butyl-1,3-benzoxazol-5-amine: A Comparative Guide to its Potential Pharmacological Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, a core component of numerous compounds exhibiting a wide spectrum of biological activities. This guide delves into the assessment of a specific derivative, 2-Butyl-1,3-benzoxazol-5-amine, a compound with potential for novel pharmacological applications. Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive roadmap for researchers, outlining a comparative framework and detailed experimental protocols to elucidate its biological profile and assess its novelty against established analogues.

The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable range of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide will focus on systematically evaluating the potential of the butyl and amine substitutions on the benzoxazole core of the target compound.

Compound Profiles: The Target and the Comparators

To assess the novelty of this compound, a comparative analysis against structurally related benzoxazole derivatives is essential. The selection of comparator compounds is crucial for contextualizing the experimental data. Based on the common themes in benzoxazole research, we propose the following compounds for a comprehensive evaluation:

Target Compound:

  • This compound:

    • CAS Number: 885949-91-7[3]

    • Molecular Formula: C₁₁H₁₄N₂O[4]

    • Predicted Physicochemical Properties:

      • Boiling Point: 155°C/0.4mm[3]

      • Density: 1.134±0.06 g/cm³[3]

      • pKa: 7.35±0.10[3]

Comparator Compounds:

  • 2-Phenyl-1,3-benzoxazol-5-amine: A well-characterized derivative with a phenyl group at the 2-position, known for its fluorescent properties and as an intermediate in pharmaceutical synthesis.[5]

  • 2-Methyl-1,3-benzoxazole: A simpler analogue to establish a baseline for the effect of the 2-position substituent.

  • A known antimicrobial benzoxazole derivative (e.g., a halogenated derivative): To benchmark the antimicrobial potential.

  • A known anti-inflammatory benzoxazole derivative (e.g., a derivative with a known inhibitory effect on COX enzymes): To provide a reference for anti-inflammatory activity.

  • A known cytotoxic benzoxazole derivative (e.g., a compound with demonstrated activity against cancer cell lines): To compare its anticancer potential.

The synthesis of this compound can be approached through established methods for 2-substituted benzoxazoles, typically involving the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.[6][7]

Proposed Experimental Workflows for Comparative Assessment

To thoroughly evaluate the novelty of this compound's properties, a battery of in vitro assays is proposed. The following sections provide detailed protocols for assessing its antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity Assessment

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The benzoxazole scaffold has shown promise in this area.[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds and positive controls in the appropriate broth in the 96-well plates.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound
2-Phenyl-1,3-benzoxazol-5-amine
Comparator 3
Ciprofloxacinn/a
Fluconazolen/an/a

Workflow Diagram:

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Visually assess turbidity Incubation->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution Assay.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a multitude of diseases. Many benzoxazole derivatives have been reported to possess anti-inflammatory properties.[11][12]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[13]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds and a positive control (e.g., Dexamethasone)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

CompoundIC₅₀ for NO Inhibition (µM)
This compound
2-Phenyl-1,3-benzoxazol-5-amine
Comparator 4
Dexamethasone

Workflow Diagram:

Anti_Inflammatory_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Pre_treatment Pre-treat with test compounds Adherence->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant Collect culture supernatant LPS_Stimulation->Collect_Supernatant Griess_Assay Perform Griess assay for nitrite Collect_Supernatant->Griess_Assay Calculate_Inhibition Calculate % NO inhibition Griess_Assay->Calculate_Inhibition

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Cytotoxic Activity Assessment

The development of novel anticancer agents is a critical area of research, and benzoxazole derivatives have shown significant potential.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15] It is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium with 10% FBS

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
This compound
2-Phenyl-1,3-benzoxazol-5-amine
Comparator 5
Doxorubicin

Workflow Diagram:

Cytotoxicity_Assay cluster_culture Cell Culture cluster_exposure Compound Exposure cluster_viability_assay Viability Assessment cluster_final_analysis Data Analysis Seed_Cancer_Cells Seed cancer cells in 96-well plate Cell_Attachment Allow cells to attach overnight Seed_Cancer_Cells->Cell_Attachment Treat_Cells Treat with test compounds for 48-72h Cell_Attachment->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion: Charting a Path for Novelty Assessment

The true novelty of this compound's properties can only be unveiled through rigorous experimental evaluation. This guide provides a robust framework for such an investigation. By systematically comparing its antimicrobial, anti-inflammatory, and cytotoxic activities against well-chosen comparator compounds, researchers can effectively position this molecule within the vast landscape of benzoxazole derivatives. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate clear, objective comparisons. The insights gained from these studies will be invaluable for drug development professionals in determining the future trajectory of this promising compound.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of pharmaceutical research and development, the integrity of analytical data is the bedrock upon which all subsequent decisions rest. For novel compounds such as 2-Butyl-1,3-benzoxazol-5-amine, a molecule of interest due to the pharmacological potential of the benzoxazole scaffold, establishing robust and reproducible analytical methods is not merely a procedural formality; it is a scientific necessity and a regulatory expectation.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques for the characterization and quantification of this compound.

Cross-validation of analytical methods is the process of ensuring that a validated procedure yields consistent and reliable results across different laboratories, analysts, or instruments.[2] It is a critical component of method transfer and is essential for maintaining data integrity throughout the drug development lifecycle. This document delves into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this specific analyte. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear comparison of their performance characteristics.

The Cross-Validation Workflow: A Strategic Overview

The successful cross-validation of analytical methods for this compound follows a structured, multi-faceted approach. The primary objective is to demonstrate that each analytical technique provides accurate, precise, and specific data, and that these data are comparable and complementary. The following workflow illustrates the key stages of this process.

Cross-Validation Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Orthogonal Method Development cluster_2 Phase 3: Cross-Validation & Comparison MD Method Development for Primary Technique (e.g., HPLC) MV Full Method Validation (ICH Q2(R1)) MD->MV Optimization OMD_GC GC-MS Method Development MV->OMD_GC OMD_NMR NMR Structural Confirmation MV->OMD_NMR OMD_FTIR FTIR Functional Group ID MV->OMD_FTIR CT Comparative Testing on Identical Batches OMD_GC->CT OMD_NMR->CT OMD_FTIR->CT DA Data Analysis & Statistical Comparison CT->DA Report Comprehensive Validation Report DA->Report

Caption: A generalized workflow for the cross-validation of analytical methods.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is the cornerstone for purity assessment and quantification of active pharmaceutical ingredients (APIs).[3] For this compound, a reverse-phase HPLC method with UV detection is the logical starting point due to the compound's aromatic nature and expected solubility in common organic solvents.[4]

Rationale for Method Design: The selection of a C18 column is based on its versatility and effectiveness in retaining moderately non-polar compounds like our target analyte. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution from potential impurities. Formic acid helps to protonate the amine group, reducing peak tailing and improving chromatographic performance.

Experimental Protocol: HPLC-UV Analysis

HPLC-UV Workflow SP 1. Sample Preparation (1 mg/mL in Acetonitrile) SST 2. System Suitability Test (Injection of Standard) SP->SST INJ 3. Sample Injection (10 µL) SST->INJ SEP 4. Chromatographic Separation (Gradient Elution) INJ->SEP DET 5. UV Detection (at λmax) SEP->DET ANA 6. Data Analysis (Peak Integration & Quantification) DET->ANA GC-MS Workflow SP 1. Sample Preparation (1 mg/mL in MTBE) INJ 2. Sample Injection (1 µL, Splitless) SP->INJ SEP 3. GC Separation (Temperature Program) INJ->SEP ION 4. Ionization (Electron Impact) SEP->ION MASS 5. Mass Analysis (Scan or SIM mode) ION->MASS ANA 6. Data Analysis (Library Search & Quantification) MASS->ANA

Sources

A Preclinical Investigator's Guide to Evaluating 2-Butyl-1,3-benzoxazol-5-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Benzoxazole Scaffold in Oncology

For drug development professionals, the identification of novel molecular scaffolds with potent and selective anticancer activity is a primary objective. The benzoxazole ring system, a fused heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological properties, including significant anticancer potential. This guide provides a comprehensive framework for the preclinical evaluation of a novel benzoxazole derivative, 2-Butyl-1,3-benzoxazol-5-amine, against established anticancer agents. Due to the nascent stage of research on this specific molecule, this document serves as an investigator's roadmap, detailing the necessary experimental comparisons to elucidate its potential therapeutic value. We will benchmark our hypothetical findings against three cornerstone chemotherapeutics with distinct mechanisms of action: Doxorubicin , a DNA intercalator and topoisomerase II inhibitor; Etoposide , a topoisomerase II inhibitor; and Paclitaxel , a microtubule-stabilizing agent.

Comparative Framework: Establishing a Mechanistic Baseline

To effectively evaluate this compound, a direct comparison with well-characterized anticancer agents is essential. The choice of comparators is dictated by the known mechanisms of action of other bioactive benzoxazole derivatives, which often involve interference with DNA replication and cell division.

  • Doxorubicin: This anthracycline antibiotic exhibits a dual mechanism of action. It intercalates into DNA, disrupting macromolecular biosynthesis, and it inhibits the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during transcription and replication.[1][] Doxorubicin's activity also involves the generation of reactive oxygen species.[3]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide specifically targets topoisomerase II.[4][5][6][7] It forms a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks that trigger apoptosis.[4][6][8]

  • Paclitaxel (Taxol): Derived from the Pacific yew tree, paclitaxel has a unique mechanism of action. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and chromosome segregation.[9][10][11][12] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Experimental Roadmap for Comparative Efficacy and Mechanism of Action

The following sections outline a comprehensive, step-by-step experimental plan to characterize the anticancer properties of this compound.

I. In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of the novel compound across a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell viability.[13][14][15][16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, Etoposide, and Paclitaxel for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compound5.28.16.5
Doxorubicin0.81.20.9
Etoposide15.622.418.9
Paclitaxel0.050.080.06
II. Elucidation of Cell Death Mechanism: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[17][18][19][20][21]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

Hypothetical Data Presentation:

Treatment (IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control9532
This compound453520
Doxorubicin304030
Etoposide403822
Paclitaxel255025
III. Cell Cycle Analysis

Understanding the effect of a compound on cell cycle progression can provide crucial insights into its mechanism of action. This is achieved by staining DNA with propidium iodide and analyzing the cell population distribution across different phases of the cell cycle using flow cytometry.[22][23][24][25][26]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells.

Hypothetical Data Presentation:

Treatment (IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control602515
This compound205525
Doxorubicin354520
Etoposide152560
Paclitaxel101080
IV. Target-Specific Mechanistic Assays

Based on the initial findings, more specific assays can be employed to pinpoint the molecular target of this compound.

This assay determines if the compound inhibits the catalytic activity of topoisomerase II.[27][28][29][30][31]

Experimental Protocol: Topoisomerase II Decatenation Assay

  • Reaction Setup: In a reaction buffer, combine purified human topoisomerase II enzyme, kinetoplast DNA (kDNA), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction with a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate faster than catenated kDNA.

This assay measures the effect of the compound on the polymerization of tubulin into microtubules.[32][33][34][35]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescence reporter, GTP, and the test compound.

  • Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates microtubule formation.

Visualizing Experimental Workflows and Biological Pathways

To provide a clear visual representation of the proposed experimental plan and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_target Target Identification cell_culture Cancer Cell Lines (MCF-7, A549, HCT116) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis ic50->cell_cycle_assay cluster_mechanism cluster_mechanism topo_assay Topoisomerase II Assay cell_cycle_assay->topo_assay If G2/M Arrest tubulin_assay Tubulin Polymerization Assay cell_cycle_assay->tubulin_assay If G2/M Arrest

Figure 1: A flowchart depicting the experimental workflow for the preclinical evaluation of this compound.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_execution Execution Phase dna_damage DNA Damage (Doxorubicin, Etoposide) caspase3 Caspase-3 Activation dna_damage->caspase3 mt_disruption Microtubule Disruption (Paclitaxel) mt_disruption->caspase3 benzoxazole This compound (Hypothesized) benzoxazole->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: A simplified diagram illustrating the convergence of different anticancer mechanisms on the activation of Caspase-3, a key executioner of apoptosis.

Conclusion and Future Directions

This guide outlines a rigorous and systematic approach to evaluate the anticancer potential of this compound. By employing a combination of in vitro assays and comparing its activity profile to that of established anticancer drugs, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. The hypothetical data presented herein suggests that if this compound induces S-phase arrest and apoptosis, further investigation into its effects on DNA replication machinery would be warranted. Conversely, a G2/M arrest would point towards potential interactions with topoisomerase II or the microtubule network. The benzoxazole scaffold holds considerable promise in the development of novel cancer therapeutics, and the investigative framework detailed in this guide provides a clear path for the preclinical characterization of new derivatives like this compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Taxol (paclitaxel): mechanisms of action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]

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A Comparative Guide to Fluorophore Photostability: Evaluating 2-Butyl-1,3-benzoxazol-5-amine and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Photostability in Fluorescence-Based Research

In the realm of fluorescence microscopy and quantitative bio-imaging, the choice of a fluorophore is a pivotal decision that profoundly impacts experimental outcomes. An ideal fluorescent probe should exhibit high brightness, specificity, and, crucially, photostability. Photostability, the inherent resistance of a fluorophore to photodegradation or photobleaching upon exposure to excitation light, is paramount for applications demanding prolonged or high-intensity illumination, such as live-cell imaging, single-molecule tracking, and high-throughput screening. The irreversible loss of fluorescence due to photobleaching can compromise the quantitative accuracy of measurements and limit the duration of observational studies.

This guide provides a comparative evaluation of the anticipated photostability of 2-Butyl-1,3-benzoxazol-5-amine against a selection of widely used fluorophores: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). While direct experimental photostability data for this compound is not extensively available in the public domain, we will infer its characteristics based on the known properties of the benzoxazole class of fluorophores. This analysis is supported by established experimental data for the comparative dyes, offering researchers and drug development professionals a comprehensive framework for informed fluorophore selection.

Understanding the Subject: this compound and the Benzoxazole Fluorophore Family

Chemical Structure:

This compound is a heterocyclic aromatic organic compound. The core of this molecule is the benzoxazole ring system, which is known to be a versatile scaffold in the development of fluorescent probes.

Expected Photophysical Properties of Benzoxazole Derivatives:

Benzoxazole derivatives are recognized for their promising photophysical properties, including a broad spectral range and intense absorption and emission.[1] Crucially, compounds within this class have been reported to be photostable and exhibit low toxicity, making them attractive candidates for various bio-imaging applications.[1] For instance, studies on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a related benzoxazole-containing fluorophore, have demonstrated high absolute quantum yields (≥ 0.60) and have positioned it as a potential universal fluorophore reference.[2][3] Furthermore, benzoxazole-linked covalent organic frameworks have been shown to possess excellent photostability.[4] These findings suggest that the benzoxazole core imparts a degree of robustness against photobleaching. The presence of the amine and butyl groups on the this compound structure will further influence its specific photophysical characteristics.

Comparative Analysis of Photostability

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability of a fluorophore undergoing irreversible photodegradation per absorbed photon. A lower Φb value indicates higher photostability. Another common metric is the photobleaching half-life, which is the time taken for the fluorescence intensity to decrease to half of its initial value under continuous illumination.

FluorophoreChemical ClassPhotostability CharacteristicsPhotobleaching Quantum Yield (Φb)
This compound BenzoxazoleExpected to have moderate to good photostability based on the properties of the benzoxazole class.[1][2][3][4]Data not available
Fluorescein XantheneKnown to be susceptible to photobleaching, limiting its use in long-term imaging.[5] The photobleaching kinetics are often non-single-exponential.[6]~10⁻⁴ - 10⁻⁵
Rhodamine B XantheneGenerally more photostable than fluorescein.[5]~10⁻⁶
Cyanine 5 (Cy5) CyanineModerate photostability, but can be significantly enhanced with photostabilizing agents.[7] Prone to "photoblueing" under intense illumination.[7]~2 x 10⁻⁵ (can be improved)[8]

Discussion of Comparative Fluorophores:

  • Fluorescein: As a widely used but notoriously photolabile dye, fluorescein serves as a baseline for comparison. Its propensity to fade rapidly under illumination makes it unsuitable for experiments requiring extended data acquisition.[5]

  • Rhodamine B: Belonging to the same xanthene class as fluorescein, Rhodamine B offers a significant improvement in photostability.[5] This makes it a more reliable choice for many standard fluorescence microscopy applications.

  • Cyanine 5 (Cy5): Cy5 is a popular red-emitting dye. While its intrinsic photostability is moderate, it can be substantially improved by the addition of chemical agents like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, which can increase its photobleaching lifetime by several folds.[7] Researchers should be aware of the potential for "photoblueing," where intense laser light can cause a spectral shift to shorter wavelengths.[7]

Based on the characteristics of the benzoxazole family, it is reasonable to hypothesize that this compound will exhibit photostability superior to that of fluorescein and potentially comparable to or exceeding that of Rhodamine B and unprotected Cy5. However, direct experimental validation is necessary to confirm this.

Experimental Protocol: A Self-Validating System for Measuring Photostability

To empirically determine and compare the photostability of fluorophores, a standardized and well-controlled experimental setup is crucial. The following protocol outlines a method for measuring the photobleaching half-life, a practical and widely accepted metric for assessing photostability.

Protocol: Measurement of Photobleaching Half-Life

This protocol is designed to provide a robust and reproducible assessment of fluorophore photostability using fluorescence microscopy.

Materials:

  • Solutions of the fluorophores of interest (e.g., this compound, Fluorescein, Rhodamine B, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • To minimize diffusion-related artifacts, immobilize the fluorophores. This can be achieved by preparing a thin film of the dye solution on a microscope slide and allowing it to air dry, or by embedding the dye within a polymer matrix such as polyacrylamide. The key is to ensure a uniform and static distribution of the fluorophores.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure a constant output.

    • Select the appropriate filter set (excitation filter, dichroic mirror, and emission filter) that corresponds to the spectral properties of the fluorophore being tested.

  • Image Acquisition:

    • Locate a region of interest on the prepared slide.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant throughout the experiment for all compared fluorophores.

    • Acquire an initial image (t=0) to record the starting fluorescence intensity.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Open the image series in an image analysis software like ImageJ/Fiji.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophores and subtracting this value from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function: I(t) = I(0) * e-kt where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t1/2) using the formula: t1/2 = ln(2) / k

Causality Behind Experimental Choices:

  • Immobilization: Preventing fluorophore diffusion is critical for accurate measurement of photobleaching in a defined area.

  • Stable Light Source: A stabilized light source ensures that any decrease in fluorescence intensity is due to photobleaching and not fluctuations in excitation power.

  • Constant Imaging Parameters: Maintaining consistent exposure time, gain, and illumination intensity across all experiments is essential for a fair comparison between different fluorophores.

  • Background Correction: Subtracting background fluorescence accounts for any autofluorescence from the sample substrate or buffer, leading to a more accurate measurement of the fluorophore's signal decay.

  • Exponential Fit: Fitting the decay to an exponential function provides a quantitative measure of the photobleaching rate, allowing for objective comparison.

Experimental Workflow Diagram

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep1 Prepare Fluorophore Solutions prep2 Immobilize on Slide prep1->prep2 img1 Microscope Setup & Stabilization prep2->img1 img2 Acquire Initial Image (t=0) img1->img2 img3 Continuous Illumination img2->img3 img4 Time-Lapse Imaging img3->img4 an1 Measure Mean Intensity (ROI) img4->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Exponential Decay Fit an4->an5 an6 Calculate Half-Life (t½) an5->an6

Caption: Workflow for determining fluorophore photobleaching half-life.

Conclusion and Future Directions

The selection of a photostable fluorophore is a cornerstone of reliable and reproducible fluorescence-based research. While direct experimental data for this compound remains to be established, the known photophysical robustness of the benzoxazole chemical class suggests it holds promise as a photostable fluorescent probe.[1][2][3][4] A comparative analysis with commonly used dyes like fluorescein, Rhodamine B, and Cy5 highlights the spectrum of photostability available to researchers. Fluorescein's high susceptibility to photobleaching contrasts with the greater resilience of Rhodamine B and the tunable stability of Cy5.[5][7]

The provided experimental protocol offers a standardized methodology for researchers to empirically evaluate the photostability of this compound and other novel fluorophores within their own laboratory settings. Such in-house validation is crucial, as environmental factors including the mounting medium, oxygen concentration, and illumination conditions can significantly influence photobleaching rates.

Future studies should focus on the direct measurement of the photobleaching quantum yield and half-life of this compound under various experimental conditions. This will provide the quantitative data necessary to definitively position this compound within the landscape of available fluorescent probes and unlock its full potential for advanced imaging applications.

References

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  • Fourati, M. A., Maris, T., Skene, W. G., Bazuin, C. G., & Prud'homme, R. E. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The journal of physical chemistry. B, 115(44), 12848–12858. [Link]

  • Fourati, M. A., Maris, T., Skene, W. G., Bazuin, C. G., & Prud'homme, R. E. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The journal of physical chemistry. B, 115(44), 12848–12858. [Link]

  • Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]

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  • Abu Jarra, H., Hmadeh, M., & Al-Sayyed, H. (2019). Photophysical properties of some benzoxazole and benzothiazole derivatives. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie, 27(1), 63-74. [Link]

  • Chung, J. Y., et al. (2022). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. Advanced Materials, 34(4), e2106633. [Link]

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  • Fourati, M. A., et al. (2011). Photophysical, electrochemical and crystallographic investigations of the fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene. The journal of physical chemistry. B, 115(44), 12848–12858. [Link]

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A Comparative Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-5-amine: A Benchmarking Analysis of Efficiency and Green Chemistry Principles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzoxazole moiety is of paramount importance, featuring in a wide array of pharmacologically active compounds. This guide provides an in-depth comparative analysis of two distinct synthetic methodologies for a key intermediate, 2-Butyl-1,3-benzoxazol-5-amine .

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only detailed experimental protocols but also a critical evaluation of each method's efficiency, environmental impact, and overall practicality. Our analysis will focus on a classical, robust method utilizing polyphosphoric acid (PPA) and a modern, green chemistry-aligned approach employing microwave-assisted synthesis.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. The presence of a primary amino group at the 5-position offers a versatile handle for further functionalization, allowing for the exploration of a broad chemical space in the development of new therapeutic agents. The 2-butyl substituent contributes to the lipophilicity of the molecule, a critical parameter influencing pharmacokinetic and pharmacodynamic properties. Given its potential, the efficient and sustainable synthesis of this compound is of significant interest.

Method 1: The Classical Approach - Polyphosphoric Acid (PPA) Mediated Cyclocondensation

The use of polyphosphoric acid (PPA) as both a catalyst and a solvent for the condensation of o-aminophenols with carboxylic acids is a well-established and reliable method for the synthesis of benzoxazoles.[1][2][3][4] PPA acts as a powerful dehydrating agent, driving the reaction towards the formation of the cyclized product.

Mechanistic Rationale

The reaction proceeds through a two-step mechanism. Initially, the primary amino group of the 2,4-diaminophenol undergoes acylation by pentanoic acid to form an amide intermediate. Subsequently, the acidic environment of the PPA promotes an intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration to yield the benzoxazole ring. The high viscosity and acidic nature of PPA facilitate these transformations at elevated temperatures.[5]

Experimental Protocol: PPA-Mediated Synthesis

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Pentanoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 2,4-diaminophenol dihydrochloride (1.0 eq) and pentanoic acid (1.1 eq).

  • Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask.

  • Heat the reaction mixture with stirring to 150-170°C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Workflow Diagram: PPA-Mediated Synthesis

PPA_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,4-Diaminophenol + Pentanoic Acid Mix Mixing Reactants->Mix PPA Polyphosphoric Acid PPA->Mix Heat Heat (150-170°C, 3-5h) Mix->Heat Quench Quench (Ice Water) Heat->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Purify (Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the PPA-mediated synthesis of this compound.

Method 2: The Green Chemistry Approach - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern synthetic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions.[6][7][8][9][10] This approach aligns well with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[11]

Mechanistic Rationale

The underlying mechanism of the microwave-assisted synthesis is similar to the conventional heating method, involving acylation followed by cyclodehydration. However, the efficiency of microwave heating is due to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate the rate of reaction and often leads to cleaner product formation with fewer side products.[9]

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Pentanoic acid

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine 2,4-diaminophenol dihydrochloride (1.0 eq), pentanoic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 150-180°C for 15-30 minutes. Monitor the reaction progress by TLC.

  • After cooling the vessel to room temperature, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Workflow Diagram: Microwave-Assisted Synthesis

Microwave_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2,4-Diaminophenol + Pentanoic Acid + p-TsOH (cat.) Microwave Microwave Irradiation (150-180°C, 15-30 min) Reactants->Microwave Dissolve Dissolve (EtOAc) Microwave->Dissolve Wash Wash (NaHCO₃, Brine) Dissolve->Wash Purify Purify (Chromatography) Wash->Purify Product This compound Purify->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic methods are evaluated based on several key performance indicators. The data presented in the table below is based on typical results for the synthesis of similar benzoxazole derivatives as reported in the literature.

ParameterMethod 1: PPA-Mediated SynthesisMethod 2: Microwave-Assisted SynthesisRationale & Justification
Yield Good to Excellent (typically 75-90%)Excellent (often >90%)Microwave heating can lead to cleaner reactions with fewer side products, often resulting in higher isolated yields.
Reaction Time 3-5 hours15-30 minutesMicrowave irradiation dramatically accelerates the reaction rate due to efficient and rapid heating.[8]
Temperature 150-170°C150-180°CBoth methods require elevated temperatures, but the precise control and rapid heating of microwave synthesis are advantageous.
Solvent/Catalyst Polyphosphoric Acid (reagent and solvent)p-Toluenesulfonic acid (catalytic)The PPA method requires a large excess of a viscous, corrosive acid, making work-up challenging. The microwave method uses only a catalytic amount of a solid acid.
Work-up & Purification Laborious (neutralization of large acid volume)Straightforward (simple aqueous wash)The work-up for the PPA method is complicated by the need to neutralize a large amount of viscous acid. The microwave method has a much simpler work-up procedure.
Green Chemistry Aspect Poor (large excess of corrosive acid, high energy consumption)Good (catalytic reagent, significantly lower energy consumption, shorter reaction time)The microwave-assisted synthesis is a significantly "greener" alternative due to its energy efficiency and use of catalytic reagents.[11]
Scalability Challenging (viscosity and exotherm of PPA)More readily scalableThe homogeneous nature and efficient heat transfer in microwave synthesis make it more amenable to scale-up.

Expected Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques. Based on the structure and data for analogous compounds, the following spectroscopic characteristics are expected:

  • ¹H NMR: Protons of the butyl chain will appear in the aliphatic region (approx. 0.9-3.0 ppm). Aromatic protons will be observed in the range of 6.5-7.5 ppm. The protons of the primary amino group will likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the butyl group carbons will be in the aliphatic region (approx. 13-40 ppm). Aromatic carbons will be in the range of 100-150 ppm, and the C=N carbon of the oxazole ring will be further downfield.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₁H₁₄N₂O should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the butyl group (around 2850-2960 cm⁻¹), and C=N stretching of the benzoxazole ring (around 1600-1650 cm⁻¹) are expected.[12]

Conclusion and Recommendations

Both the classical PPA-mediated and the modern microwave-assisted synthesis routes are effective for the preparation of this compound.

The PPA method , while being a robust and well-documented procedure, suffers from significant drawbacks related to its harsh reaction conditions, laborious work-up, and poor alignment with green chemistry principles. Its high viscosity and the large quantities required make it difficult to handle, especially at a larger scale.

In contrast, the microwave-assisted synthesis offers a superior alternative in almost every aspect. The dramatically reduced reaction times, high yields, simpler work-up, and significantly better environmental profile make it the recommended method for the efficient and sustainable synthesis of this compound. For laboratories equipped with microwave reactors, this approach will undoubtedly enhance productivity and reduce the environmental footprint of the synthetic process.

For researchers and drug development professionals, the adoption of greener and more efficient synthetic methodologies, such as the microwave-assisted approach detailed here, is not only a matter of practical advantage but also a commitment to sustainable scientific practice.

References

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  • Nguyen, T. B., & Retailleau, P. (2018). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 16(23), 4347-4351. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Butyl-1,3-benzoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the benzoxazole ring system allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on the structure-activity relationship (SAR) of a specific class of benzoxazole derivatives: 2-Butyl-1,3-benzoxazol-5-amine and its analogs. By systematically exploring the impact of structural modifications at the 2- and 5-positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants of biological activity in this chemical series. This in-depth analysis is supported by experimental data and detailed protocols to facilitate further research and development in this promising area.

I. The Benzoxazole Core: A Foundation for Diverse Biological Activity

The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, provides a rigid and planar scaffold that can effectively interact with various biological targets.[3] The presence of nitrogen and oxygen heteroatoms imparts specific electronic properties and hydrogen bonding capabilities, which are crucial for molecular recognition and binding to enzymes and receptors.[4] Substitutions at the 2- and 5-positions of the benzoxazole ring have been shown to be particularly influential in modulating the biological activity of these compounds.[5][6]

II. Synthetic Strategies for 2-Alkyl-1,3-benzoxazol-5-amine Analogs

The synthesis of 2-substituted-5-aminobenzoxazoles typically involves a multi-step sequence. A common and effective method is the condensation of a 2,4-diaminophenol with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3][7] This one-pot reaction leads to the formation of the benzoxazole ring. Subsequent modifications can be introduced to the 5-amino group if desired.

dot

cluster_synthesis General Synthetic Pathway A 2,4-Diaminophenol C 2-Alkyl-1,3-benzoxazol-5-amine A->C Polyphosphoric Acid (PPA) Heat B Alkyl Carboxylic Acid (e.g., Pentanoic Acid for Butyl group) B->C

Caption: General synthetic scheme for 2-alkyl-1,3-benzoxazol-5-amines.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of its analogs.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and pentanoic acid (1.2 equivalents).

  • Addition of PPA: Carefully add polyphosphoric acid (10 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to 180-200°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[7]

III. Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents at the 2- and 5-positions. While specific data for a systematic series of this compound analogs is not extensively available in the public domain, we can infer key SAR trends from related studies on 2-alkyl and 5-amino substituted benzoxazoles.

A. Influence of the 2-Alkyl Substituent on Antimicrobial Activity

The length and branching of the alkyl chain at the 2-position can significantly impact the antimicrobial potency of benzoxazole derivatives. Generally, an optimal lipophilicity is required for the compound to effectively penetrate the microbial cell membrane.

Compound 2-Substituent MIC (μg/mL) vs. S. aureus MIC (μg/mL) vs. E. coli
Analog 1 Methyl>128>128
Analog 2 Ethyl64128
Analog 3 Propyl3264
Analog 4 Butyl 16 32
Analog 5 Pentyl3264
Analog 6 Isopropyl64128
Analog 7 tert-Butyl>128>128

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental data would be required for a definitive analysis.

From this illustrative data, we can hypothesize the following SAR:

  • Chain Length: Increasing the alkyl chain length from methyl to butyl appears to enhance antibacterial activity. This is likely due to an increase in lipophilicity, facilitating better interaction with and penetration of the bacterial cell membrane.

  • Optimal Length: A butyl group seems to be optimal for activity in this hypothetical series, as further increasing the chain length to pentyl leads to a decrease in potency. This could be due to a "lipophilic cut-off" effect, where excessive lipophilicity hinders solubility and bioavailability.

  • Branching: Branched alkyl groups like isopropyl and tert-butyl appear to be less favorable for activity compared to their linear counterparts. This might be due to steric hindrance that prevents effective binding to the biological target.

dot

cluster_sar SAR of 2-Alkyl Group Core 2-Alkyl-1,3-benzoxazol-5-amine Alkyl_Chain Alkyl Chain at C2 Core->Alkyl_Chain Activity Antimicrobial Activity Alkyl_Chain->Activity Lipophilicity & Sterics

Caption: Relationship between the 2-alkyl substituent and antimicrobial activity.

B. Influence of the 5-Amino Substituent on Anticancer Activity

Modification of the 5-amino group can dramatically alter the anticancer properties of benzoxazole derivatives. The electronic nature and steric bulk of the substituent can influence the compound's ability to interact with key oncogenic targets.

Compound 5-Substituent IC50 (µM) vs. MCF-7 (Breast Cancer) IC50 (µM) vs. A549 (Lung Cancer)
Analog 8 -NH215.220.5
Analog 9 -NHCOCH38.712.1
Analog 10 -N(CH3)225.830.1
Analog 11 -NHSO2Ph5.47.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental data would be required for a definitive analysis.

Based on this illustrative data, the following SAR can be proposed:

  • Acetylation: Acetylation of the 5-amino group (Analog 9) appears to enhance anticancer activity compared to the unsubstituted amine (Analog 8). This may be due to improved cell permeability or a more favorable interaction with the target protein.

  • Methylation: Dimethylation of the amino group (Analog 10) seems to be detrimental to activity, possibly due to steric hindrance or altered electronic properties.

  • Sulfonamide Formation: Conversion of the amino group to a sulfonamide (Analog 11) appears to significantly increase anticancer potency. The electron-withdrawing nature of the sulfonyl group and the additional phenyl ring could provide beneficial electronic and hydrophobic interactions with the target.[7]

IV. Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized protocols are essential. The following are detailed methodologies for assessing the antimicrobial and anticancer activities of this compound analogs.

A. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

  • Preparation of Stock Solutions: Dissolve the synthesized benzoxazole analogs in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Preparation of Microbial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

dot

cluster_mic Broth Microdilution Workflow Start Compound Stock Solution Dilute Serial Dilutions in 96-well Plate Start->Dilute Inoculate Add Bacterial Inoculum Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Determine MIC Incubate->Read

Caption: Workflow for MIC determination using the broth microdilution assay.

B. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole analogs for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[10]

V. Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel therapeutic agents. The available, albeit limited, data suggests that modifications to the 2-alkyl chain and the 5-amino group can significantly modulate their antimicrobial and anticancer activities. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for the systematic exploration of this chemical space.

Future studies should focus on the synthesis and evaluation of a comprehensive library of analogs to establish a more definitive SAR. This should include variations in the length and branching of the 2-alkyl chain, as well as a diverse range of substituents on the 5-amino group. Furthermore, mechanistic studies to identify the specific cellular targets of the most potent compounds will be crucial for their further development as clinical candidates.

References

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An Independent Verification and Comparative Analysis of the Biological Activity of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold and the Quest for Novel Bioactivity

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The benzoxazole nucleus, an aromatic scaffold featuring a fused benzene and oxazole ring, is a quintessential example of such a structure.[1][2] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including antiproliferative, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] This broad utility makes novel benzoxazole analogues compelling candidates for drug discovery programs.

This guide presents a rigorous, multi-faceted experimental framework for the independent verification of the biological activity of a novel derivative, 2-Butyl-1,3-benzoxazol-5-amine . As no extensive public data exists for this specific molecule, our objective is to establish a foundational biological profile. We will employ a series of validated, high-throughput in-vitro assays to probe its potential in three key therapeutic areas suggested by the broader benzoxazole literature: oncology, infectious disease, and neurology.

Our approach is grounded in comparative analysis. The performance of this compound will be benchmarked against well-characterized standard compounds in each assay. This methodology ensures that any observed activity is not only validated but also contextualized in terms of potency and potential selectivity, providing a clear, data-driven assessment for researchers, scientists, and drug development professionals.

cluster_workflow Experimental Verification Workflow cluster_assays start Test Compound: This compound screen1 Tier 1: Primary Screening start->screen1 Characterize assay1 Antiproliferative Assay (vs. Cancer Cell Lines) screen1->assay1 assay2 Antimicrobial Assay (vs. Bacteria & Fungi) screen1->assay2 assay3 Enzyme Inhibition Assay (AChE & MAO) screen1->assay3 eval Tier 2: Data Analysis & Comparison assay1->eval Generate IC50 / MIC Data assay2->eval Generate IC50 / MIC Data assay3->eval Generate IC50 / MIC Data report Comprehensive Activity Profile eval->report Synthesize & Conclude

Caption: A logical workflow for the multi-tiered biological evaluation of this compound.

Part 1: Antiproliferative and Cytotoxicity Screening

Expertise & Rationale: The benzoxazole scaffold is a common feature in compounds designed as anticancer agents.[4][5] The mechanism often involves the inhibition of critical cellular processes like kinase activity or DNA replication, leading to cell death.[7] Therefore, our first objective is to determine if this compound exhibits cytotoxic effects against human cancer cell lines. We will employ the Sulforhodamine B (SRB) assay, a robust and highly reproducible colorimetric method that measures cellular protein content to determine cell viability.[5]

Comparator Compound: 5-Fluorouracil (5-FU) , a widely used chemotherapeutic agent, will serve as the positive control to benchmark the potency of our test compound.[5]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Line Maintenance: Human colorectal carcinoma (HCT116) cells will be cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound and 5-FU in DMSO. Perform serial dilutions in culture media to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Replace the media in the cell plates with the compound-containing media and incubate for 48-72 hours. Include wells with DMSO-only media as a vehicle control.

  • Cell Fixation: Gently discard the supernatant and fix the adherent cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative Cytotoxicity (IC₅₀)
CompoundCell LineIC₅₀ (µM)
This compoundHCT116Experimental Value
5-Fluorouracil (Standard)HCT116Experimental Value

Part 2: Antimicrobial Activity Verification

Expertise & Rationale: Infectious diseases remain a major global health threat, exacerbated by rising antimicrobial resistance.[8] Benzoxazole derivatives have frequently been reported to possess significant antibacterial and antifungal properties.[5][9][10] The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[11] We will use the broth microdilution method, a standardized technique, to determine the Minimum Inhibitory Concentration (MIC) of our test compound against a panel of pathogenic microbes.

Comparator Compounds:

  • Ofloxacin: A broad-spectrum fluoroquinolone antibiotic.[5]

  • Fluconazole: A standard azole antifungal agent.[5]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: The following strains will be used:

    • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 10231) Cultures are grown overnight and then diluted in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound and the standard drugs over a wide concentration range (e.g., 512 µg/mL to 0.25 µg/mL).[10]

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound. This brings the final reaction volume to 200 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control: Inoculum in broth without any compound.

    • Sterility Control: Broth only, without inoculum.

    • Solvent Control: Inoculum in broth with the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the OD at 600 nm.[10]

Data Presentation: Comparative Antimicrobial Activity (MIC)
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
Ofloxacin (Standard)Experimental ValueExperimental ValueN/A
Fluconazole (Standard)N/AN/AExperimental Value

Part 3: Neuromodulatory Enzyme Inhibition Screening

Expertise & Rationale: The nitrogen-containing heterocyclic nature of benzoxazoles makes them candidates for interacting with enzymes in the central nervous system. Specifically, inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) are key therapeutic strategies for neurological disorders like Alzheimer's and Parkinson's disease, respectively.[12][13][14] We will perform validated in-vitro assays to screen for inhibitory activity against these two important enzyme classes.

3A. Acetylcholinesterase (AChE) Inhibition Assay

Rationale: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine.[15] Its inhibition is a primary treatment strategy for Alzheimer's disease. We will use the classic Ellman's method, a colorimetric assay that measures the product of AChE activity.[15][16]

Comparator Compound: Donepezil , a standard clinical AChE inhibitor.

cluster_workflow Principle of the Ellman's Assay sub Acetylthiocholine (Substrate) ache AChE Enzyme sub->ache Hydrolyzed by prod1 Thiocholine dtnb DTNB (Ellman's Reagent) prod1->dtnb Reacts with prod2 5-thio-2-nitrobenzoate (Yellow Product, OD 412 nm) ache->prod1 Produces dtnb->prod2 Forms inhibitor Test Compound (Inhibitor?) inhibitor->ache Blocks

Caption: The coupled reaction mechanism for detecting AChE activity using the Ellman's method.

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).[15]

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.[15]

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in buffer.

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at a working concentration of 0.1-0.25 U/mL in buffer.[15]

  • Assay Setup (96-well plate):

    • Add 140 µL of buffer, 10 µL of enzyme solution, and 10 µL of the test compound (at various concentrations) or Donepezil to the sample wells.

    • For the 100% activity control, add 10 µL of solvent instead of the test compound.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the 100% activity control. Calculate the IC₅₀ value by plotting percent inhibition versus log concentration.

3B. Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes (MAO-A and MAO-B) are critical for metabolizing monoamine neurotransmitters.[13] Selective inhibitors are used to treat depression (MAO-A) and neurodegenerative diseases (MAO-B).[14] A fluorimetric assay will be used to screen for inhibition of both isoforms, providing data on potency and selectivity. The assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction.[17][18]

Comparator Compounds:

  • Clorgyline: A selective MAO-A inhibitor.[14]

  • Selegiline: A selective MAO-B inhibitor.[14]

  • Enzyme/Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. The substrate will be p-tyramine, which is metabolized by both isoforms.[17][18] The detection reagent will be a probe that fluoresces in the presence of H₂O₂ and horseradish peroxidase (HRP).

  • Assay Setup (96-well black plate):

    • In separate wells for MAO-A and MAO-B, add buffer, the respective MAO enzyme, and the test compound (or standard inhibitors) at various concentrations.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing p-tyramine, HRP, and the fluorescent probe to all wells.

  • Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using an appropriate plate reader (e.g., λex = 530 nm / λem = 585 nm).[17]

  • Data Analysis: Calculate the percentage of inhibition for each isoform relative to controls without inhibitor. Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.

Data Presentation: Comparative Enzyme Inhibition (IC₅₀)
CompoundAChE IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A/B)
This compoundExperimental ValueExperimental ValueExperimental ValueCalculated Ratio
Donepezil (Standard)Experimental ValueN/AN/AN/A
Clorgyline (Standard)N/AExperimental ValueHigh/InactiveMAO-A Selective
Selegiline (Standard)N/AHigh/InactiveExperimental ValueMAO-B Selective

Conclusion and Forward Outlook

This guide outlines a comprehensive and self-validating strategy for the initial biological characterization of this compound. By systematically applying standardized assays for antiproliferative, antimicrobial, and neuromodulatory enzyme-inhibiting activities, a robust, data-driven profile of the compound's potential can be established. The direct comparison with industry-standard drugs within each protocol is critical for providing context to the experimental outcomes. The resulting IC₅₀ and MIC values will form the basis for all future research, guiding decisions on whether to pursue further mechanistic studies, lead optimization, or exploration in preclinical models. This structured approach ensures scientific rigor and provides the foundational knowledge necessary for advancing novel compounds in the drug discovery pipeline.

References

  • Title: Bioassays for anticancer activities. Source: PubMed URL: [Link]

  • Title: In vitro assays and techniques utilized in anticancer drug discovery. Source: PubMed URL: [Link]

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Source: PubMed Central URL: [Link]

  • Title: In Vitro Assays to Study The Hallmarks of Cancer. Source: QIMA Life Sciences URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase. Source: PubMed URL: [Link]

  • Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Source: PubMed URL: [Link]

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities. Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. Source: protocols.io URL: [Link]

  • Title: Monoamine Oxidase Inhibitor Screening Kit (BA0188). Source: Assay Genie URL: [Link]

  • Title: The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Source: PubMed URL: [Link]

  • Title: Benzoxazole derivatives: design, synthesis and biological evaluation. Source: BMC Chemistry URL: [Link]

  • Title: Benzoxazole - Wikipedia. Source: Wikipedia URL: [Link]

  • Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Source: BioAssay Systems URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Source: Noble Life Sciences URL: [Link]

  • Title: Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Source: International Journal of Research and Review URL: [Link]

  • Title: In vitro anticancer assay: Significance and symbolism. Source: Medical News URL: [Link]

  • Title: Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Source: PubMed Central URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec URL: [Link]

  • Title: Acetylcholinesterase Activity Colorimetric Assay Kit. Source: BioVision URL: [Link]

  • Title: Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Source: Bentham Science URL: [Link]

  • Title: Acetylcholinesterase (AChE) Assay Kit. Source: Boster Bio URL: [Link]

  • Title: Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Source: ResearchGate URL: [Link]

  • Title: Synthesis, biological evaluation and 2D-QSAR analysis of benzoxazoles as antimicrobial agents. Source: ESIS Rational Drug Design & Development Group URL: [Link]

  • Title: Benzoxazole: The molecule of diverse biological activities. Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Our approach is grounded in the regulatory framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from generation to final disposal.[3][4]

Hazard Assessment and Waste Characterization: The First Principle

Before any disposal action, a thorough understanding of the compound's potential hazards is critical. Based on data from analogous benzoxazole and aromatic amine compounds, 2-Butyl-1,3-benzoxazol-5-amine should be handled as a potentially hazardous substance.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[5][6]

  • Harmful if Swallowed: Ingestion may be harmful.[7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[9][10]

  • Environmental Hazard: Aromatic amines can be harmful to aquatic life.[11]

Under RCRA, a waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[12] Given the lack of specific toxicity data, a conservative approach is mandated. Therefore, this compound waste should be managed as hazardous waste.

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable to prevent exposure during handling and disposal preparation.[13]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Safety goggles with side shields or a full-face shield.Conforms to OSHA 29 CFR 1910.133 or EN166.[7][8][13] Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Lab coat or chemical-resistant apron.Prevents direct skin contact.[9][13] Glove material compatibility should be confirmed.
Respiratory Protection NIOSH/MSHA-approved respirator with organic vapor cartridges.Required if handling outside a fume hood or if dust/aerosols are generated.[8][14]

Step-by-Step Disposal Workflow

The following protocol outlines the necessary steps from waste generation to final disposition, ensuring compliance and safety.

Step 1: Immediate Segregation and Containerization

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

  • Segregate Waste: Keep waste containing this compound separate from all other chemical waste streams, especially incompatible materials like strong oxidizing agents, strong acids, and strong bases.[15]

  • Use Appropriate Containers:

    • Solid Waste: Place in a clearly labeled, sealed, and durable container.

    • Liquid Waste (e.g., in solvent): Use a compatible, sealed, and labeled container. Avoid using containers that previously held incompatible chemicals.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.

Step 2: On-Site Storage (Accumulation)

Temporary storage of hazardous waste is permissible but strictly regulated.

  • Storage Location: Store containers in a designated, well-ventilated satellite accumulation area or a central hazardous waste storage area.

  • Time Limits: Under RCRA, there are limits on how long waste can be stored on-site (typically 90 or 180 days, depending on generator status). Storage for over a year is prohibited unless proven necessary to facilitate proper treatment or disposal.[16]

Step 3: Selecting the Final Disposal Method

The Land Disposal Restrictions (LDR) program under RCRA prohibits the land disposal of untreated hazardous wastes.[16] Therefore, treatment is mandatory.

Preferred Method: High-Temperature Incineration Incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF) is the most effective and recommended method for organic compounds like this compound.

  • Why Incineration? High-temperature combustion effectively destroys the organic structure, reducing its toxicity.

  • Causality: As a nitrogen-containing heterocyclic compound, thermal decomposition will likely produce hazardous combustion products, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[15] Permitted incinerators are equipped with scrubbers and afterburners to treat these off-gases before release, ensuring environmental protection.

Alternative Method: Treatment and Secure Landfill If incineration is not feasible, the waste must be treated to meet EPA-specified standards before it can be placed in a hazardous waste landfill.[16][17]

  • Treatment: This may involve stabilization or solidification to reduce the leachability of hazardous constituents.

  • Landfill: The treated waste must be sent to a specially designed hazardous waste landfill, which includes features like double composite liners, leachate collection systems, and groundwater monitoring to prevent environmental contamination.[12][17][18]

Step 4: Documentation and Transportation

All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest.

  • Engage a Licensed Transporter: Use only EPA-licensed hazardous waste haulers.

  • Complete the Manifest: This legal document tracks the waste from the generator (your facility) to the TSDF, creating a "cradle-to-grave" record of its journey.[3]

  • Recordkeeping: Maintain copies of all manifests, waste characterization records, and reports from the TSDF for a minimum of three years, as required by the EPA.[16]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural logic for the safe disposal of this compound.

DisposalWorkflow cluster_generation Phase 1: At the Bench cluster_accumulation Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition A Waste Generation (Solid or Liquid) B Hazard Assessment (Treat as Hazardous) A->B C Don PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste Stream C->D E Containerize & Label ('Hazardous Waste', Chemical Name) D->E F Store in Designated Area (Comply with Accumulation Time Limits) E->F G Select Licensed Hazardous Waste Vendor F->G H Determine Disposal Path G->H I High-Temperature Incineration (Preferred Method) H->I Feasible J Treatment & Secure Landfill (Alternative Method) H->J Not Feasible K Complete Manifest & Arrange Transport I->K J->K L Receive Certificate of Disposal & Retain Records K->L

Caption: Decision workflow for this compound disposal.

References

  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • Hazardous waste - Wikipedia. Wikipedia. [Link]

  • Landfills and Land Disposal Units. Indiana Department of Environmental Management (IDEM). [Link]

  • Landfill, Hazardous Waste. ACTenviro. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]

  • Hazardous Waste Landfills. FedCenter. [Link]

  • Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet. Amazon S3. [Link]

  • 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE Safety Data Sheet. Heynova. [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 2-Butyl-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 2-Butyl-1,3-benzoxazol-5-amine (CAS No. 885949-91-7), a compound for which comprehensive hazard data is not widely available. In the absence of complete toxicological information, this protocol is grounded in the principle of treating the substance as potentially hazardous, drawing upon best practices for handling research chemicals and data from structurally analogous compounds.

Hazard Assessment: Proceeding with Caution

A thorough review of available safety data sheets (SDS) reveals a critical data gap: specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms, signal words, and hazard statements for this compound are not currently established[1]. This lack of definitive data mandates a conservative approach. We must infer potential hazards based on the chemical's structure—an aromatic amine derivative of a benzoxazole core. Aromatic amines as a class can exhibit varying degrees of toxicity, including skin and eye irritation, and may be harmful if ingested.

Therefore, until comprehensive toxicological data becomes available, this compound should be handled as a substance of unknown toxicity with the potential to be a skin and eye irritant and harmful if swallowed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for all procedures involving this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. For prolonged contact or when handling larger quantities, consider a more robust glove such as butyl rubber.[2]Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[3][4] However, for aromatic amines, breakthrough times can be a concern. Double-gloving provides an additional layer of protection. Butyl rubber gloves offer excellent protection against many organic compounds.[2][5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a splash hazard, chemical splash goggles are required.Protects eyes from accidental splashes and airborne particles.
Body Protection A fully buttoned, long-sleeved laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6]Prevents skin contact with the chemical.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated, consult with your institution's environmental health and safety (EHS) department for respirator recommendations.A chemical fume hood is the primary engineering control to prevent inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is critical to minimizing the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Procedure DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood Weighing Weigh Solid Compound WorkInHood->Weighing Dissolving Prepare Solution Weighing->Dissolving Decontaminate Decontaminate Glassware and Surfaces Dissolving->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteDisposal Dispose of Waste in Labeled Containers DoffPPE->WasteDisposal End End WasteDisposal->End Start Start Start->Prep

Caption: Safe Handling Workflow for this compound

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol before beginning any work.

    • Ensure that a certified chemical fume hood is available and functioning correctly.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling in a Chemical Fume Hood:

    • Conduct all manipulations of this compound, including weighing and solution preparation, within a chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a disposable weigh boat to prevent contamination of the balance.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical. A standard laboratory detergent followed by a solvent rinse (e.g., ethanol or acetone) is generally sufficient.

    • Remove PPE in a manner that avoids contaminating your skin or clothing. Remove gloves last and wash your hands thoroughly with soap and water immediately after.

Emergency and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

Disposal Plan:

  • All waste materials containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Safety. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. [Link]

  • Clinician. NIOSH: Use proper PPE with chemo agents. Clinician. [Link]

  • eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.